p-Butoxybenzylamine hydrochloride
Description
BenchChem offers high-quality p-Butoxybenzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Butoxybenzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-butoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-3-8-13-11-6-4-10(9-12)5-7-11;/h4-7H,2-3,8-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDZJLHEYBYZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208217 | |
| Record name | p-Butoxybenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59528-29-9 | |
| Record name | Benzenemethanamine, 4-butoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59528-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Butoxybenzylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059528299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Butoxybenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, 4-butoxy-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
p-Butoxybenzylamine hydrochloride chemical properties
An In-depth Technical Guide to p-Butoxybenzylamine Hydrochloride: Properties, Synthesis, and Applications
Introduction
p-Butoxybenzylamine hydrochloride (CAS No: 59528-29-9) is a primary amine salt that serves as a valuable building block in organic synthesis.[1][2] Structurally, it features a benzylamine core functionalized with a butoxy group at the para position of the benzene ring. This unique combination of a reactive primary amine, a hydrophobic butoxy chain, and an aromatic ring makes it a versatile intermediate for the synthesis of a diverse range of more complex molecules, particularly within the pharmaceutical and materials science sectors. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it more amenable to various reaction conditions compared to the free base. This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and potential applications, aimed at researchers and professionals in chemical and drug development.
Physicochemical and Structural Properties
The fundamental properties of p-Butoxybenzylamine hydrochloride are crucial for its application in synthesis, dictating its solubility, reactivity, and analytical behavior. Key identifying and physical properties are summarized below.
| Property | Value | Source |
| Chemical Name | (4-Butoxyphenyl)methanamine hydrochloride | [2] |
| Synonyms | p-Butoxybenzylamine HCl; 4-Butoxybenzylamine hydrochloride | [2] |
| CAS Number | 59528-29-9 | [1] |
| Molecular Formula | C₁₁H₁₈ClNO | [1][2] |
| Molecular Weight | 215.72 g/mol | [1][2] |
| Appearance | White to off-white solid (typical for amine salts) | Inferred |
| LogP | 2.30 | [2] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | [3] |
Synthesis and Manufacturing
While specific industrial manufacturing protocols for p-Butoxybenzylamine hydrochloride are proprietary, its synthesis can be logically deduced from established organic chemistry transformations. A common and efficient route involves the reductive amination of 4-butoxybenzaldehyde. This method is advantageous due to the commercial availability of the starting aldehyde and the high yields typically associated with this reaction.
The general synthetic workflow is as follows:
-
Imine Formation: 4-Butoxybenzaldehyde is reacted with an ammonia source (such as ammonia, ammonium acetate, or hydroxylamine) to form the corresponding imine or oxime intermediate.
-
Reduction: The intermediate is then reduced to the primary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).
-
Salt Formation: The resulting p-butoxybenzylamine (free base) is isolated and subsequently treated with a solution of hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the stable hydrochloride salt.
Caption: Proposed synthetic workflow for p-Butoxybenzylamine hydrochloride.
Chemical Reactivity and Synthetic Applications
The synthetic utility of p-Butoxybenzylamine hydrochloride stems from the reactivity of its primary amine group. After neutralization to release the free base, the amine can participate in a wide array of chemical reactions.
1. Nucleophilic Substitution and Acylation: The primary amine is a potent nucleophile, readily reacting with electrophiles. It can be acylated by acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental for building molecular complexity.
2. Condensation Reactions: It can undergo condensation with aldehydes and ketones to form Schiff bases (imines). These imines are versatile intermediates themselves, susceptible to reduction to form secondary amines or attack by nucleophiles. Such reactions are pivotal in the synthesis of various heterocyclic structures.[4]
3. Application as a Building Block for Heterocycles: Primary amines containing an adjacent aromatic ring are key precursors for nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.[5] For instance, derivatives of benzylamines are used in multi-step syntheses to create frameworks like quinolines, benzodiazepines, and other pharmacologically relevant structures.
Exemplary Protocol: Synthesis of N-(4-Butoxybenzyl)acetamide
This protocol details a standard N-acylation reaction, a common application for p-butoxybenzylamine.
Materials:
-
p-Butoxybenzylamine hydrochloride
-
Triethylamine (TEA) or another non-nucleophilic base
-
Acetyl chloride or Acetic anhydride
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: Suspend p-Butoxybenzylamine hydrochloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 eq) dropwise at room temperature to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.05 eq) dropwise. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-(4-butoxybenzyl)acetamide.
Caption: Experimental workflow for a typical N-acylation reaction.
Potential in Pharmacological Research
While there is limited published data on the specific biological activity of p-Butoxybenzylamine hydrochloride itself, its structural motifs are present in molecules of significant pharmacological interest. Benzylamine derivatives are integral to many drug scaffolds. For example, research into carbazole derivatives featuring a benzylamino-butoxy chain has revealed promising antimicrobial activity against both bacteria and fungi.[6] Furthermore, the broader class of alkoxyamine derivatives has applications in creating modified biomolecules and as reagents in drug discovery.[4] The presence of the butoxy group can enhance lipophilicity, a key parameter influencing a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Therefore, p-Butoxybenzylamine hydrochloride represents a valuable starting point for medicinal chemists exploring new therapeutic agents.
Analytical Characterization
The purity and identity of p-Butoxybenzylamine hydrochloride are typically confirmed using a suite of standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound. A reverse-phase column, such as a C18, is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Separation of p-Butoxybenzylamine hydrochloride on a Newcrom R1 column has been specifically noted.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene (CH₂) protons, the protons of the butoxy chain, and the amine protons.
-
Mass Spectrometry (MS): MS provides the molecular weight of the parent ion (the free base), confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretches of the ammonium salt and the C-O stretch of the ether linkage.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling p-Butoxybenzylamine hydrochloride. Safety data for closely related compounds, such as benzylamine hydrochloride, indicate that it may cause skin and eye irritation.[3][7] It is also noted as being moisture-sensitive.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials like strong oxidizing agents.[3]
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[3] If swallowed, rinse mouth with water and seek immediate medical attention.[3]
Conclusion
p-Butoxybenzylamine hydrochloride is a synthetically useful and versatile chemical intermediate. Its value lies in the predictable reactivity of its primary amine function, which allows for its incorporation into a wide variety of molecular structures through reactions like acylation, alkylation, and condensation. While not extensively studied for its own biological properties, its structural features make it an attractive building block for the discovery of new therapeutic agents and functional materials. Proper handling and a solid understanding of its chemical properties are key to leveraging its full potential in research and development.
References
- CN101704755A - Method for preparing p-tert-butylbenzylamine - Google P
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p-butoxybenzylamine hydrochloride,(CAS# 59528-29-9) - Sinfoo Biotech. (URL: [Link])
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p-Butoxybenzylamine hydrochloride - SIELC Technologies. (URL: [Link])
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(PDF) Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - ResearchGate. (URL: [Link])
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Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. (URL: [Link])
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Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC - NIH. (URL: [Link])
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An In-depth Technical Guide to p-Butoxybenzylamine Hydrochloride: Synthesis, Characterization, and Potential Applications
Abstract
p-Butoxybenzylamine hydrochloride (CAS Number: 59528-29-9) is a primary amine of interest within the broader class of benzylamine derivatives, a scaffold known to exhibit diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, outlines robust and logical synthetic routes, and details analytical methodologies for its characterization. Drawing upon established principles of organic synthesis and structure-activity relationships observed in related compounds, this document serves as a foundational resource for researchers exploring the potential of p-butoxybenzylamine hydrochloride in medicinal chemistry and drug development. While direct experimental data for certain properties of this specific molecule are not extensively published, this guide synthesizes available information and provides expert-driven, scientifically-grounded protocols and predictions to facilitate its synthesis and investigation.
Introduction and Chemical Identity
p-Butoxybenzylamine hydrochloride is an organic salt consisting of the protonated form of (4-butoxyphenyl)methanamine. The presence of a flexible butoxy group, a phenyl ring, and a reactive aminomethyl moiety makes it an intriguing building block for combinatorial chemistry and a candidate for biological screening. Benzylamine derivatives, in general, are precursors to a wide range of pharmaceuticals, including agents like alniditan, lacosamide, and moxifloxacin. The biological activity of this class is often linked to their ability to interact with various enzymes and receptors.
Physicochemical and Structural Data
A summary of the key identifiers and physicochemical properties for p-Butoxybenzylamine hydrochloride is presented below. It is important to note that while some properties are experimentally derived for related compounds, others are based on high-quality computational predictions.
| Property | Value | Source(s) |
| CAS Number | 59528-29-9 | [SIELC Technologies][1] |
| Molecular Formula | C₁₁H₁₈ClNO | [SIELC Technologies][1] |
| Molecular Weight | 215.72 g/mol | [SIELC Technologies][1] |
| IUPAC Name | (4-butoxyphenyl)methanamine;hydrochloride | |
| Synonyms | 4-Butoxybenzylamine HCl, Benzenemethanamine, 4-butoxy-, hydrochloride (1:1) | [SIELC Technologies][1] |
| Predicted XlogP | 2.0 - 2.30 | [PubChemLite, SIELC Technologies][1][2] |
| Predicted pKa | 9.31 ± 0.10 (for the amine) | |
| Appearance | Predicted to be a white to off-white solid, typical for amine hydrochloride salts. |
Synthesis of p-Butoxybenzylamine Hydrochloride
The synthesis of p-butoxybenzylamine hydrochloride can be logically approached as a two-stage process. The first stage involves the synthesis of the key intermediate, 4-butoxybenzaldehyde, followed by its conversion to the target amine via reductive amination. This approach is rooted in well-established, high-yielding, and reliable organic transformations.
Stage 1: Synthesis of 4-Butoxybenzaldehyde via Williamson Ether Synthesis
The Williamson ether synthesis is the most direct and efficient method for preparing the 4-butoxybenzaldehyde precursor from commercially available 4-hydroxybenzaldehyde and a butyl halide.[3][4] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile.[5]
Diagram 1: Williamson Ether Synthesis of 4-Butoxybenzaldehyde
Caption: Workflow for the synthesis of 4-butoxybenzaldehyde.
Experimental Protocol: Synthesis of 4-Butoxybenzaldehyde [3][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) and 1-bromobutane (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition and Reaction: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the mixture. Heat the reaction to 70°C and stir vigorously for 20 hours under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Quench the reaction by pouring it into an excess of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, typically using a petroleum ether/ethyl acetate gradient, to yield 4-butoxybenzaldehyde as a colorless to pale yellow liquid.[6]
Stage 2: Synthesis of p-Butoxybenzylamine via Reductive Amination
Reductive amination is a highly effective method for converting aldehydes into amines.[7][8] The process involves the in-situ formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced by a hydride-donating reagent to the corresponding amine.[7][9]
Representative Protocol: Synthesis of p-Butoxybenzylamine Hydrochloride
Causality: This protocol utilizes sodium cyanoborohydride (NaBH₃CN), a mild and selective reducing agent that is particularly effective for reductive aminations because it reduces the protonated imine (iminium ion) much faster than the starting aldehyde, minimizing side reactions. T[8]he use of an ammonium salt provides the necessary ammonia source and maintains a weakly acidic pH conducive to imine formation.
-
Imine Formation: To a solution of 4-butoxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (NH₄OAc) (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains low. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding dilute aqueous HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH solution to a pH > 10 to deprotonate the amine.
-
Extraction: Extract the free amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Salt Formation: Filter the solution and concentrate to obtain the crude p-butoxybenzylamine free base. Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield p-butoxybenzylamine hydrochloride.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized p-butoxybenzylamine hydrochloride. This involves a combination of chromatographic and spectroscopic techniques.
Chromatography
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the final product.
-
Methodology: A reverse-phase (RP) HPLC method can be employed. [1] * Column: C18 stationary phase (e.g., Newcrom R1). [1] * Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. [1] * Detection: UV detection, likely in the range of 220-280 nm, corresponding to the absorbance of the benzene ring.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two doublets are expected in the aromatic region (~6.9-7.4 ppm). The protons ortho to the butoxy group will appear more upfield (~6.9 ppm) due to the electron-donating effect of the oxygen, while the protons ortho to the aminomethyl group will be further downfield (~7.3 ppm).
-
Benzylic Protons (-CH₂-NH₃⁺): A singlet or a broad singlet is expected around ~4.0-4.2 ppm.
-
Butoxy Group Protons (-O-CH₂-CH₂-CH₂-CH₃):
-
-O-CH₂ -: A triplet around ~3.9-4.0 ppm.
-
-O-CH₂-CH₂ -: A multiplet (sextet) around ~1.7-1.8 ppm.
-
-CH₂-CH₂ -CH₃: A multiplet (sextet) around ~1.4-1.5 ppm.
-
-CH₃ : A triplet around ~0.9-1.0 ppm.
-
-
Ammonium Protons (-NH₃⁺): A broad singlet, often exchangeable with D₂O, appearing downfield (~8.0-9.0 ppm).
-
-
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Six signals are expected. The carbon attached to the oxygen (-C -O) will be the most downfield in the aromatic region (~160 ppm). The carbon attached to the aminomethyl group (-C -CH₂) will be around ~128-130 ppm. The other aromatic carbons will appear between ~115 and ~132 ppm.
-
Benzylic Carbon (-CH₂-NH₃⁺): A signal around ~43-45 ppm.
-
Butoxy Group Carbons (-O-CH₂-CH₂-CH₂-CH₃):
-
-O-CH₂ -: ~68 ppm.
-
-O-CH₂-CH₂ -: ~31 ppm.
-
-CH₂-CH₂ -CH₃: ~19 ppm.
-
-CH₃ : ~14 ppm.
-
-
3.2.2. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive ion mode is appropriate for this compound.
-
Expected Ion: The primary ion observed will be the molecular ion of the free base [M+H]⁺.
-
Predicted [M+H]⁺ (for C₁₁H₁₇NO): m/z 180.1383
-
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the butoxy group or cleavage at the benzylic position. Predicted collision cross-section (CCS) values can aid in identification.
[2]### 4. Potential Biological Activity and Applications in Drug Development
While specific pharmacological data for p-butoxybenzylamine hydrochloride is scarce, the benzylamine scaffold is a well-established pharmacophore. Structure-activity relationship (SAR) studies on related series of compounds can provide valuable insights into its potential therapeutic applications.
-
Monoamine Oxidase (MAO) Inhibition: Benzylamine itself is a substrate for MAO-B, and certain derivatives are known MAO inhibitors. This suggests that p-butoxybenzylamine hydrochloride could be investigated for its potential to modulate monoamine neurotransmitter levels, relevant to neurodegenerative diseases and depression.
-
Antimicrobial Activity: Various substituted benzylamines have demonstrated antibacterial and antifungal properties. F[2]or instance, a series of novel benzylamines synthesized by reductive amination showed promising activity against pathogenic Candida species. T[2]he lipophilic butoxy group in p-butoxybenzylamine might enhance membrane permeability, making it a candidate for antimicrobial screening.
-
Serine Protease Inhibition: Studies have identified 4-substituted benzylamine derivatives as potent inhibitors of β-tryptase, a key mediator in asthma. This highlights the potential for benzylamines to be tailored as specific enzyme inhibitors.
-
General Scaffolding: The primary amine serves as a crucial handle for further chemical modification, allowing for the construction of amide, sulfonamide, or urea libraries. This makes p-butoxybenzylamine hydrochloride a valuable starting material for generating novel chemical entities for high-throughput screening against a wide range of biological targets.
Safety, Handling, and Storage
Based on safety data for related benzylamine hydrochloride compounds, the following precautions are advised:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Hazards: Expected to be harmful if swallowed and may cause skin and eye irritation.
Conclusion
p-Butoxybenzylamine hydrochloride is a readily accessible chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. This guide provides a scientifically sound framework for its synthesis via a logical two-step process involving Williamson ether synthesis followed by reductive amination. While direct experimental characterization data is limited, reliable predictions for its spectroscopic properties have been provided to aid researchers in its identification. The known pharmacological profile of the broader benzylamine class suggests that p-butoxybenzylamine hydrochloride is a worthwhile candidate for screening in various therapeutic areas, including neurology and infectious diseases. This document serves as a comprehensive starting point for any research program aiming to explore the chemistry and biological potential of this compound.
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- ResearchGate. Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... [URL: https://www.researchgate.net/figure/13-C-NMR-spectrums-for-the-reaction-of-benzylamine-4-with-CO-2-in-DMSO-top-and-DMF_fig4_322676834]
- ResearchGate. Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. [URL: https://www.researchgate.net/figure/Calculated-and-experimental-1-H-and-13-C-chemical-shifts-of-the-benzene-part_tbl1_263889163]
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [URL: https://hmdb.ca/spectra/nmr_one_d/111]
- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). [URL: https://hmdb.ca/spectra/nmr_one_d/112]
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p-Butoxybenzylamine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of p-Butoxybenzylamine Hydrochloride
Introduction
p-Butoxybenzylamine hydrochloride is a primary benzylamine derivative that serves as a valuable building block in organic and medicinal chemistry. Its structure, featuring a flexible butoxy group and a reactive amine function, makes it a key intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principal synthetic pathway to p-butoxybenzylamine hydrochloride, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a robust and reproducible synthesis. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Retrosynthetic Analysis and Strategic Overview
The most logical and industrially scalable approach to p-butoxybenzylamine hydrochloride involves a three-stage synthesis. The strategy hinges on the formation of a key intermediate, 4-butoxybenzaldehyde, which is then converted to the target primary amine and subsequently isolated as its stable hydrochloride salt.
The retrosynthetic breakdown is as follows:
-
Disconnection of the Hydrochloride Salt: The target salt is retrosynthetically derived from its free base, p-butoxybenzylamine. This is a simple acid-base transformation.
-
C-N Bond Disconnection: The primary amine is formed from the corresponding aldehyde, 4-butoxybenzaldehyde, via reductive amination. This is a reliable and high-yielding transformation for converting carbonyls to amines.[1]
-
Ether Bond Disconnection: The 4-butoxybenzaldehyde intermediate is disconnected at the ether linkage, leading to two readily available starting materials: 4-hydroxybenzaldehyde and a suitable butyl halide, such as 1-bromobutane. This disconnection points to the Williamson ether synthesis as the key construction reaction.[2]
Caption: Retrosynthetic pathway for p-Butoxybenzylamine hydrochloride.
Part I: Synthesis of Key Intermediate: 4-Butoxybenzaldehyde via Williamson Ether Synthesis
The initial stage of the synthesis focuses on constructing the butoxy-substituted aromatic ring. The Williamson ether synthesis is the method of choice due to its robustness, high yields, and the use of cost-effective starting materials.[2][3]
Principle and Mechanistic Insight
This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[4] The process begins with the deprotonation of the weakly acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde using a mild base, typically anhydrous potassium carbonate (K₂CO₃). This generates a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon atom of 1-bromobutane, displacing the bromide leaving group and forming the desired ether linkage.
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical. DMF effectively solvates the potassium cation without forming a strong solvation shell around the phenoxide anion, thereby enhancing its nucleophilicity and accelerating the rate of the SN2 reaction.[5]
Experimental Protocol: Synthesis of 4-Butoxybenzaldehyde
This protocol is adapted from established procedures for Williamson ether synthesis.[4]
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkyl Halide: Add 1-bromobutane (1.1 eq) to the stirring mixture.
-
Reaction: Heat the mixture to 70 °C and maintain stirring for approximately 20 hours.[4] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding an excess of deionized water.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Washing: Combine the organic phases and wash sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford 4-butoxybenzaldehyde as a clear liquid.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxybenzaldehyde | [4] |
| Reagents | 1-Bromobutane, K₂CO₃, DMF | [4] |
| Reaction Type | Williamson Ether Synthesis (SN2) | [2][4] |
| Typical Yield | ~95% | [4] |
| Purity | High (post-chromatography) | [4] |
| Appearance | Clear yellow to orange-red liquid | [4] |
| Boiling Point | 285 °C (lit.) | [4] |
Workflow Visualization
Caption: Experimental workflow for the synthesis of 4-butoxybenzaldehyde.
Part II: Formation of p-Butoxybenzylamine via Reductive Amination
With the key aldehyde intermediate in hand, the next crucial step is the conversion of the carbonyl group into a primary amine. Reductive amination is the premier method for this transformation, offering high selectivity and operational simplicity.[6]
Principle and Mechanistic Insight
Reductive amination is a two-stage, one-pot process.[1]
-
Imine Formation: The aldehyde (4-butoxybenzaldehyde) reacts with an amine source, in this case, ammonia (or an equivalent like ammonium acetate), to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (or Schiff base). The equilibrium is typically driven towards the imine by removing water or by using reaction conditions that favor dehydration.[1]
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine. This step requires a reducing agent that is selective for the imine over the starting aldehyde.
Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction.
-
Sodium Borohydride (NaBH₄): A powerful reducing agent, but it can also reduce the starting aldehyde. Therefore, it is typically added after sufficient time has been allowed for complete imine formation.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is particularly effective under weakly acidic conditions (pH 4-5). It selectively reduces the protonated iminium ion much faster than it reduces the aldehyde, allowing the entire reaction to be performed in one pot.[8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and effective reagent that does not require acidic conditions and is not water-sensitive, making it a popular and safer alternative to NaBH₃CN.[7][8]
Experimental Protocol: Reductive Amination of 4-Butoxybenzaldehyde
This is a representative protocol. Optimization may be required based on the chosen reducing agent.
Materials and Reagents:
-
4-Butoxybenzaldehyde
-
Ammonium Acetate (or aqueous Ammonia)
-
Methanol
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-butoxybenzaldehyde (1.0 eq) and a large excess of ammonium acetate (~10 eq) in methanol. Stir the solution at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the imine intermediate.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol on a rotary evaporator.
-
Extraction: Dilute the residue with water and extract with dichloromethane (3x).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude p-butoxybenzylamine as an oil. This crude product is often of sufficient purity for the next step.
Part III: Synthesis and Isolation of p-Butoxybenzylamine Hydrochloride
The final step involves converting the free amine, which may be an unstable oil, into a stable, crystalline, and easily handled solid. This is achieved by forming the hydrochloride salt.
Principle and Mechanistic Insight
This is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. The resulting ammonium salt is an ionic compound, which typically has a higher melting point and better solubility in polar solvents compared to the free base.[9]
Experimental Protocol: Salt Formation
This protocol is adapted from general procedures for benzylamine hydrochloride synthesis.[10][11]
Materials and Reagents:
-
Crude p-Butoxybenzylamine
-
Diethyl ether (or another suitable non-polar solvent like ethyl acetate)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether, or concentrated aqueous HCl)
Procedure:
-
Dissolution: Dissolve the crude p-butoxybenzylamine from the previous step in a minimum amount of diethyl ether.
-
Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of p-butoxybenzylamine hydrochloride should form immediately.
-
Precipitation: Continue adding the HCl solution until no further precipitation is observed. An excess of acid can be used to ensure complete conversion.
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material or non-basic impurities.
-
Drying: Dry the white solid under vacuum to yield the final product, p-butoxybenzylamine hydrochloride. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Overall Synthesis Workflow
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Unraveling the Enigma: The Mechanistic Void of p-Butoxybenzylamine Hydrochloride
An In-Depth Examination for the Scientific Community
Preamble: Charting Unexplored Territory
In the landscape of pharmacological research and drug development, the pursuit of novel molecular entities with therapeutic potential is a constant endeavor. A critical step in this journey is the elucidation of a compound's mechanism of action, which forms the bedrock of its preclinical and clinical development. This guide confronts a unique challenge: the conspicuous absence of scientific literature detailing the mechanism of action for p-Butoxybenzylamine hydrochloride.
This document serves not as a conventional guide detailing a known mechanism, but as a technical whitepaper addressing this knowledge gap. It is intended for researchers, scientists, and drug development professionals who may encounter this compound. We will explore the available information, delve into the activities of structurally related compounds to provide context, and propose a logical, scientifically grounded framework for initiating an investigation into the biological activities of p-Butoxybenzylamine hydrochloride.
p-Butoxybenzylamine Hydrochloride: A Molecule in Search of a Function
A thorough and systematic search of prominent scientific databases and patent literature reveals a significant void in our understanding of p-Butoxybenzylamine hydrochloride's biological effects. The compound is commercially available and is listed in chemical supplier catalogs, often in the context of being a chemical intermediate or a research chemical.
The Safety Data Sheet (SDS) for p-Butoxybenzylamine hydrochloride and related simple benzylamines primarily outlines hazard and handling information, such as potential for skin and eye irritation, without providing any insight into specific pharmacological actions. One tangential reference links p-Butoxybenzylamine hydrochloride as a related substance to balhimycin, a glycopeptide antibiotic[1][2]. This association suggests a potential role as a synthetic precursor or reagent in the synthesis of more complex molecules, rather than an intrinsic biological activity of its own.
Given the current state of public knowledge, any claims regarding the mechanism of action of p-Butoxybenzylamine hydrochloride would be purely speculative. Therefore, we will proceed by examining the established mechanisms of structurally analogous compounds to provide a rational basis for future investigation.
Lessons from Analogs: A Survey of Benzylamine Derivatives in Pharmacology
While direct data is absent for p-Butoxybenzylamine hydrochloride, the broader family of benzylamine derivatives encompasses a range of bioactive molecules. It is crucial to underscore that the specific substitutions on the phenyl ring and the amine group dictate the pharmacological profile, and thus, the activities of the following compounds cannot be directly extrapolated.
Antimicrobial Properties of Complex Benzylamine Derivatives
Recent research has explored the antimicrobial potential of complex molecules incorporating a benzylamine moiety.
-
Carbazole Derivatives: Newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have demonstrated efficacy against Gram-positive bacteria[3]. The proposed mechanism, while not fully elucidated, is believed to involve disruption of the bacterial cell membrane or inhibition of essential cellular processes.
-
Coumarin Conjugates: A series of novel coumarin derivatives featuring benzylamine groups have exhibited significant antibacterial activity[2]. Studies on the lead compound from this series suggest that it increases the permeability of the bacterial membrane, leading to cell death[2].
These examples highlight that the benzylamine scaffold can be a component of potent antimicrobial agents. However, the activity is largely driven by the overall molecular structure.
Anti-inflammatory and Analgesic Actions of Benzydamine
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) that contains a benzyl group attached to an indazole core. It is used topically for its analgesic, local anesthetic, and anti-inflammatory properties in the treatment of sore throat and other inflammatory conditions of the oropharynx[4][5]. Unlike traditional NSAIDs, its anti-inflammatory mechanism is not primarily through the inhibition of cyclooxygenase (COX) enzymes[5]. Instead, it is thought to inhibit the synthesis of pro-inflammatory cytokines. The complex heterocyclic structure of benzydamine is integral to its mechanism and is significantly different from the simple structure of p-Butoxybenzylamine hydrochloride.
A Proposed Research Framework for Elucidating the Mechanism of Action
For researchers intrigued by the potential biological activity of p-Butoxybenzylamine hydrochloride, a systematic, multi-tiered approach is essential. The following outlines a logical experimental workflow to move from a state of unknown activity to a preliminary mechanistic understanding.
Tier 1: Broad-Spectrum In Vitro Screening
The initial step involves broad-spectrum screening to identify any potential biological activity.
Experimental Protocol: High-Throughput Phenotypic Screening
-
Cell Viability Assays: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and normal human cell lines to assess cytotoxicity. Assays such as MTT, MTS, or CellTiter-Glo® are suitable.
-
Antimicrobial Assays: Screen against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
-
Receptor Binding Assays: Employ a commercial service (e.g., Eurofins SafetyScreen, CEREP) to screen the compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify potential off-target effects or primary targets.
The data from this initial screen will be pivotal in guiding the subsequent, more focused investigations.
Table 1: Hypothetical Tier 1 Screening Data for p-Butoxybenzylamine hydrochloride
| Assay Type | Cell Line / Organism | Endpoint | Result |
|---|---|---|---|
| Cytotoxicity | A549 (Lung Carcinoma) | IC50 | > 100 µM |
| Cytotoxicity | HDF (Human Dermal Fibroblasts) | IC50 | > 100 µM |
| Antimicrobial | Staphylococcus aureus | MIC | 16 µg/mL |
| Antimicrobial | Escherichia coli | MIC | > 128 µg/mL |
| Receptor Binding | 5-HT2A Receptor | % Inhibition @ 10 µM | 5% |
Tier 2: Target Validation and Mechanistic Probing
Should Tier 1 screening yield a positive "hit," the next phase is to validate the target and probe the underlying mechanism.
Experimental Workflow: Investigating a Hypothetical Antimicrobial "Hit"
Caption: Tier 2 workflow for a hypothetical antimicrobial hit.
Conclusion: A Call for Foundational Research
The current body of scientific knowledge is silent on the mechanism of action of p-Butoxybenzylamine hydrochloride. While it is tempting to draw parallels with other benzylamine-containing molecules, such extrapolations are scientifically unsound without empirical data. This guide has aimed to transparently address this knowledge gap and provide a structured, logical path forward for researchers. The journey to understanding the biological role, if any, of p-Butoxybenzylamine hydrochloride begins with foundational, unbiased screening. The results of such studies will be the first chapter in a story yet to be written.
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Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - ResearchGate. (2023). Available at: [Link]
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An In-Depth Technical Guide to the Biological Activity Screening of p-Butoxybenzylamine Hydrochloride
Foreword: From Chemical Entity to Biological Insight
In the landscape of drug discovery, every novel chemical entity presents both a challenge and an opportunity. The journey of p-butoxybenzylamine hydrochloride from a mere structural diagram to a potential therapeutic lead is one that demands a systematic, rigorous, and scientifically sound investigation of its biological activities. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the initial biological screening of this compound. We will eschew a rigid, one-size-fits-all template in favor of a bespoke strategy, informed by the chemical nature of p-butoxybenzylamine hydrochloride and grounded in the principles of modern pharmacology. Our approach is built on a foundation of scientific integrity, ensuring that each step is not only methodologically robust but also self-validating, thereby fostering trust in the generated data.
Initial Characterization: The Foundation of a Successful Screening Campaign
Before embarking on biological assays, a thorough physicochemical characterization of p-butoxybenzylamine hydrochloride is paramount. This foundational step ensures the quality and reliability of all subsequent data. Key parameters to be assessed are outlined in Table 1.[1][2][3]
Table 1: Physicochemical and Quality Control Parameters for p-Butoxybenzylamine Hydrochloride
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra consistent with the proposed structure | Confirms the correct chemical entity is being tested. |
| Purity | HPLC-UV, LC-MS | ≥95% | Ensures that observed biological effects are attributable to the compound of interest and not impurities. |
| Solubility | Kinetic and thermodynamic solubility assays in relevant buffers (e.g., PBS, DMSO) | Quantitative determination of solubility | Informs the preparation of stock solutions and appropriate vehicle selection for biological assays.[1][3] |
| Stability | HPLC analysis of the compound in assay media over time at relevant temperatures | <10% degradation over the course of the longest assay | Guarantees that the compound remains intact during the experimental timeframe.[3] |
| LogD | Shake-flask or chromatographic methods | Experimentally determined LogD value | Provides an early indication of the compound's lipophilicity and potential for membrane permeability.[1] |
A well-defined and characterized compound batch is the cornerstone of any successful screening campaign. Proper compound management, including storage conditions and handling procedures, is also critical to maintain its integrity throughout the screening process.[4][5]
A Tiered Approach to Biological Activity Screening: A Strategic Workflow
Given the absence of pre-existing biological data for p-butoxybenzylamine hydrochloride, a tiered screening approach is the most logical and resource-efficient strategy. This involves a series of progressively more specific assays, starting with broad, high-throughput screens to identify potential areas of biological activity, followed by more focused secondary and mechanistic studies to confirm and characterize these initial "hits."
Figure 2: Rationale for hypothesis-driven targeted screening based on the benzylamine scaffold.
Tier 2: Hit Confirmation and Secondary Assays - Validating the Initial Findings
Any "hits" identified in Tier 1 screening must be subjected to rigorous confirmation and further characterization.
Dose-Response Analysis
For any confirmed hit, a full dose-response curve should be generated to determine its potency (e.g., IC₅₀ or EC₅₀). This involves testing the compound over a range of concentrations in the relevant assay.
Selectivity and Counter-Screens
If activity is observed against a specific target (e.g., MAO-B), it is essential to assess its selectivity against related targets (e.g., MAO-A). This helps to understand the compound's specificity and potential for off-target effects. For hits from cell-based assays, counter-screens using parental cell lines or cells lacking the target of interest can help confirm on-target activity.
Tier 3: Delving Deeper - Mechanism of Action and Early ADMET
Confirmed and selective hits warrant a more in-depth investigation into their mechanism of action (MoA) and early absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. [6][7][8][9]
Mechanism of Action Studies
For enzyme inhibitors, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For receptor modulators, further functional assays can elucidate whether the compound is an agonist, antagonist, or allosteric modulator.
In Vitro ADMET Profiling
Early assessment of ADMET properties is crucial to identify potential liabilities that could hinder future development. A standard in vitro ADMET panel is recommended (Table 2).
Table 2: Recommended In Vitro ADMET Assays
| ADMET Property | Assay | Purpose |
| Metabolism | Microsomal Stability Assay | Assesses metabolic stability in liver microsomes. |
| Permeability | Caco-2 or PAMPA Assay | Predicts intestinal permeability and oral absorption. |
| Transporter Interaction | P-gp Substrate/Inhibitor Assay | Identifies potential for drug-drug interactions involving the P-glycoprotein efflux pump. |
| Plasma Protein Binding | Equilibrium Dialysis | Determines the extent to which the compound binds to plasma proteins, affecting its free concentration. |
| Toxicity | hERG Channel Assay | Screens for potential cardiotoxicity by assessing inhibition of the hERG potassium channel. |
| Genotoxicity | Ames Test (in silico or in vitro) | Evaluates the mutagenic potential of the compound. |
The Role of In Silico Prediction
In parallel with experimental screening, computational methods can provide valuable insights into the potential biological activities and liabilities of p-butoxybenzylamine hydrochloride. Various in silico tools can predict ADMET properties, potential off-target interactions, and even suggest likely biological targets based on structural similarity to known bioactive molecules. [10][11][12][13][14][15]These predictions can help prioritize experimental assays and interpret the results.
Conclusion: A Roadmap for Discovery
The biological activity screening of a novel compound like p-butoxybenzylamine hydrochloride is a multifaceted endeavor that requires a strategic and hypothesis-driven approach. By starting with a solid foundation of physicochemical characterization and employing a tiered screening cascade, researchers can efficiently and effectively explore the biological potential of this molecule. The integration of general phenotypic screens, targeted assays based on chemical intuition, and early ADMET profiling provides a comprehensive framework for identifying and validating promising biological activities. This guide offers a robust roadmap for this journey of discovery, emphasizing scientific rigor and logical progression to unlock the potential hidden within the chemical structure of p-butoxybenzylamine hydrochloride.
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A Technical Guide to the Spectroscopic Characterization of p-Butoxybenzylamine Hydrochloride
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for p-butoxybenzylamine hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical experimental insights.
Introduction
p-Butoxybenzylamine hydrochloride is an organic salt that features a benzylamine core functionalized with a butoxy group at the para position of the benzene ring. The presence of the amine group makes it a versatile building block, while its hydrochloride form enhances its stability and solubility in aqueous media, a crucial property for many applications. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure, ensuring the reliability of subsequent research and development activities. This guide provides a detailed interpretation of its characteristic spectroscopic signatures.
Molecular Structure
The structure of p-butoxybenzylamine hydrochloride consists of a protonated benzylamine moiety with a butyl ether linkage at the para-position.
Caption: Molecular Structure of p-Butoxybenzylamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For p-butoxybenzylamine hydrochloride, both ¹H and ¹³C NMR provide unambiguous confirmation of its molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of p-butoxybenzylamine hydrochloride is characterized by distinct signals for the aromatic protons, the benzylic protons, the butoxy chain protons, and the ammonium protons. The protonation of the amine group to form the hydrochloride salt leads to a downfield shift of the adjacent benzylic protons and the appearance of a broad signal for the N⁺H₃ protons, which is often exchangeable with D₂O.[1]
Table 1: Predicted ¹H NMR Spectral Data for p-Butoxybenzylamine Hydrochloride (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 (broad s) | broad singlet | 3H | -N⁺H ₃ |
| 7.35 | doublet | 2H | Aromatic (ortho to -CH₂NH₃⁺) |
| 6.95 | doublet | 2H | Aromatic (ortho to -O(CH₂)₃CH₃) |
| 4.00 | triplet | 2H | -O-CH₂ - |
| 3.95 | singlet | 2H | Ar-CH₂ -N⁺H₃ |
| 1.70 | multiplet | 2H | -O-CH₂-CH₂ - |
| 1.45 | multiplet | 2H | -CH₂ -CH₃ |
| 0.95 | triplet | 3H | -CH ₃ |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the exchangeable N⁺H₃ protons as a distinct, albeit broad, signal.[1] In protic solvents like D₂O or CD₃OD, this signal would typically disappear due to rapid deuterium exchange. The aromatic region displays a characteristic AA'BB' system, with two doublets corresponding to the protons ortho and meta to the butoxy group. The electron-donating nature of the butoxy group shields the ortho protons, causing them to appear at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing benzylammonium group. The benzylic protons are deshielded due to the adjacent positively charged nitrogen, appearing as a singlet around 3.95 ppm. The signals for the butoxy chain show the expected multiplicities and integrations, confirming its structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for p-Butoxybenzylamine Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| ~158 | Aromatic (C -O) |
| ~131 | Aromatic (C H, ortho to -CH₂NH₃⁺) |
| ~130 | Aromatic (C -CH₂NH₃⁺) |
| ~115 | Aromatic (C H, ortho to -O(CH₂)₃CH₃) |
| ~67 | -O-C H₂- |
| ~42 | Ar-C H₂-N⁺H₃ |
| ~31 | -O-CH₂-C H₂- |
| ~19 | -C H₂-CH₃ |
| ~14 | -C H₃ |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The carbon attached to the oxygen of the butoxy group is significantly deshielded and appears at the lowest field among the aromatic carbons, around 158 ppm. Conversely, the carbons ortho to the butoxy group are shielded. The benzylic carbon is deshielded by the adjacent nitrogen, appearing around 42 ppm. The carbons of the butyl chain are found in the typical aliphatic region of the spectrum. The overall spectrum provides a clear carbon count and confirms the connectivity of the molecule.
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 10-20 mg of p-butoxybenzylamine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition Parameters (Typical for ¹H):
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
Data Acquisition Parameters (Typical for ¹³C):
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Proton decoupling applied.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of p-butoxybenzylamine hydrochloride will show characteristic absorption bands for the ammonium group, the aromatic ring, and the ether linkage.
Table 3: Predicted IR Spectral Data for p-Butoxybenzylamine Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 (broad) | Strong | N⁺-H stretching vibrations |
| 2960-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1610, ~1510 | Medium | C=C stretching (aromatic ring) |
| ~1600-1500 | Medium | N⁺-H bending vibrations |
| ~1250 | Strong | C-O stretching (aryl ether) |
| ~1050 | Medium | C-O stretching (alkyl ether) |
| ~830 | Strong | C-H out-of-plane bending (p-disubstituted) |
Expertise & Experience: Interpreting the IR Spectrum
The most prominent feature in the IR spectrum of an amine hydrochloride is the very broad and strong absorption band in the 3100-2800 cm⁻¹ region, which is due to the stretching vibrations of the N⁺-H bonds.[2][3] This broadness is a result of strong hydrogen bonding in the solid state. This band often overlaps with the C-H stretching vibrations of the aliphatic and aromatic parts of the molecule. The presence of sharp peaks for aromatic C=C stretching around 1610 and 1510 cm⁻¹ confirms the presence of the benzene ring. A strong absorption around 1250 cm⁻¹ is characteristic of the aryl-O stretching of the ether linkage. The N⁺-H bending vibrations appear in the 1600-1500 cm⁻¹ region.[4]
Experimental Protocol: IR Data Acquisition
Caption: Workflow for IR data acquisition using ATR.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid p-butoxybenzylamine hydrochloride sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For an amine hydrochloride salt, electrospray ionization (ESI) is a suitable soft ionization technique. The spectrum will typically show the molecular ion of the free base, [M+H]⁺.
Table 4: Predicted Mass Spectrometry Data for p-Butoxybenzylamine Hydrochloride
| m/z | Interpretation |
| 180.1383 | [M+H]⁺ of the free base (p-butoxybenzylamine) |
| 121.0651 | [M - C₄H₉O]⁺ (Loss of butoxy radical) |
| 91.0546 | [C₇H₇]⁺ (Tropylium ion) |
| 57.0704 | [C₄H₉]⁺ (Butyl cation) |
Expertise & Experience: Interpreting the Mass Spectrum
When p-butoxybenzylamine hydrochloride is analyzed by ESI-MS in positive ion mode, the observed molecular ion will correspond to the protonated free base (p-butoxybenzylamine), with an m/z of approximately 180.1383.[5] The fragmentation pattern will be characteristic of a benzyl ether and a benzylamine. A common fragmentation pathway is the cleavage of the C-O bond of the ether, leading to the loss of a butoxy radical and the formation of a fragment at m/z 121. The tropylium ion at m/z 91 is a common fragment for benzyl compounds. The butyl cation at m/z 57 is also expected from the fragmentation of the butoxy group.
Experimental Protocol: Mass Spectrometry Data Acquisition
Caption: Workflow for mass spectrometry data acquisition.
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of p-butoxybenzylamine hydrochloride in a suitable solvent such as methanol, acetonitrile, or a mixture of acetonitrile and water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal for the ion of interest.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the unambiguous identification and characterization of p-butoxybenzylamine hydrochloride. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a detailed and self-validating system for confirming the structure and purity of this important chemical intermediate. By understanding the causality behind the spectroscopic signals and adhering to rigorous experimental protocols, researchers can ensure the quality and reliability of their work.
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- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
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- ResearchGate. (2025). Hydrogen bonding in the amine hydrohalides. II.
- Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II.
- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?.
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An In-depth Technical Guide to the Solubility Profile of p-Butoxybenzylamine Hydrochloride
This guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of p-Butoxybenzylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to advance their research and development activities. By synthesizing established methodologies with expert insights, this document outlines the critical experiments and data interpretation necessary to construct a robust solubility profile, a cornerstone of successful drug development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's lifecycle, from early discovery to formulation and in vivo performance.[1] For p-Butoxybenzylamine hydrochloride, a primary amine salt, understanding its solubility characteristics is paramount. The aqueous solubility directly impacts its absorption from the gastrointestinal tract, thereby governing its oral bioavailability.[2] Furthermore, a comprehensive solubility profile in various organic solvents and aqueous buffer systems is essential for developing stable and effective formulations, and for designing reliable in vitro assays.[1][3]
This guide will detail the methodologies to determine both the thermodynamic and kinetic solubility of p-Butoxybenzylamine hydrochloride, explore the significant influence of pH and temperature, and provide standardized protocols for these critical assessments.
p-Butoxybenzylamine Hydrochloride: Core Properties
| Property | Value | Source |
| CAS Number | 59528-29-9 | [4] |
| Molecular Formula | C11H18ClNO | [4] |
| Molecular Weight | 215.721 g/mol | [4] |
| LogP | 2.30 | [4] |
| Structure | ||
Thermodynamic vs. Kinetic Solubility: A Foundational Understanding
In the context of drug discovery and development, two key types of solubility are assessed: thermodynamic and kinetic.[1][5]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true, saturation solubility of a compound at equilibrium.[2][5] It is determined by allowing an excess of the solid compound to equilibrate with a solvent over a sufficient period, typically 24 hours or longer.[3][6] This measurement is crucial for pre-formulation development and for understanding the compound's intrinsic physicochemical properties.[1]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was rapidly prepared, often from a concentrated DMSO stock.[1][5] Kinetic solubility assays are high-throughput and are instrumental in the early stages of drug discovery for screening large numbers of compounds.[1][7] Low kinetic solubility can often be a red flag for potential issues in various in vitro assays.[8]
The following diagram illustrates the conceptual relationship between these two solubility measurements.
Caption: Workflow distinguishing kinetic and thermodynamic solubility measurements.
The Influence of pH on the Solubility of an Amine Hydrochloride
As a hydrochloride salt of a primary amine, the aqueous solubility of p-Butoxybenzylamine hydrochloride is expected to be highly dependent on the pH of the medium. The amine group can exist in a protonated (ionized) or a free base (un-ionized) form, with the equilibrium between these two states governed by its pKa.
The Henderson-Hasselbalch equation describes this relationship. For a weak base like p-Butoxybenzylamine, the ionized form (BH+) is generally more water-soluble than the un-ionized form (B). In acidic solutions (low pH), the equilibrium will favor the more soluble protonated form. As the pH increases and surpasses the pKa of the amine, the less soluble, un-ionized free base will predominate, leading to a decrease in solubility.[9][10] Therefore, determining the pH-solubility profile is a critical step in characterizing this compound.
Regulatory guidelines, such as those from the ICH and FDA, recommend determining the solubility of an active pharmaceutical ingredient (API) over a pH range of 1.2 to 6.8 to support Biopharmaceutics Classification System (BCS) based biowaivers.[11][12][13][14]
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of p-Butoxybenzylamine hydrochloride.
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[12][13] It involves equilibrating an excess amount of the solid compound in the solvent of interest.
Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Preparation of Solvents: Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by regulatory guidelines.[11][12][13][15] Also, prepare any desired organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO).
-
Sample Preparation: Accurately weigh an amount of p-Butoxybenzylamine hydrochloride that is in excess of its expected solubility and place it into a glass vial.
-
Incubation: Add a precise volume of the chosen solvent to each vial. Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 37°C for BCS studies).[12][13][15]
-
Equilibration: Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure a true equilibrium is reached.[6]
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated supernatant with a suitable mobile phase and quantify the concentration of dissolved p-Butoxybenzylamine hydrochloride using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the solubility in mg/mL or µM. For aqueous buffers, plot the solubility as a function of pH to generate the pH-solubility profile.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage assessment. The direct UV or nephelometric methods are commonly employed.[1][7]
Protocol: Kinetic Solubility Assay (Direct UV Method)
-
Stock Solution Preparation: Prepare a concentrated stock solution of p-Butoxybenzylamine hydrochloride in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a multi-well plate, add a small volume of the DMSO stock solution to the wells.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the final desired concentrations.[7]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period, typically 1-2 hours.[7]
-
Filtration: Use a filter plate to separate any precipitate from the solution.[3]
-
UV Absorbance Measurement: Measure the UV absorbance of the filtrate in a UV-compatible plate using a plate reader at the compound's λmax.
-
Data Analysis: Calculate the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffer system.
Impact of Temperature on Solubility
For most solid solutes, solubility in a liquid solvent increases with temperature.[16] This is because the dissolution process is often endothermic. A comprehensive solubility profile should include an assessment of solubility at different temperatures (e.g., 4°C, 25°C, and 37°C) to understand its behavior under various storage and physiological conditions. The experimental setup for temperature effect studies would follow the thermodynamic solubility protocol, with the incubation step performed at the respective temperatures.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Thermodynamic Solubility of p-Butoxybenzylamine Hydrochloride in Various Solvents at 37°C
| Solvent System | pH | Solubility (mg/mL) | Solubility (µM) |
| 0.1 N HCl | 1.2 | Experimental Data | Experimental Data |
| Acetate Buffer | 4.5 | Experimental Data | Experimental Data |
| Phosphate Buffer | 6.8 | Experimental Data | Experimental Data |
| Phosphate Buffered Saline (PBS) | 7.4 | Experimental Data | Experimental Data |
| Water | ~ | Experimental Data | Experimental Data |
| Ethanol | N/A | Experimental Data | Experimental Data |
| Methanol | N/A | Experimental Data | Experimental Data |
| Acetonitrile | N/A | Experimental Data | Experimental Data |
| DMSO | N/A | Experimental Data | Experimental Data |
Table 2: Temperature Dependence of Aqueous Solubility of p-Butoxybenzylamine Hydrochloride
| Aqueous Buffer (pH 7.4) | 4°C | 25°C (Room Temp) | 37°C (Physiological) |
| Solubility (mg/mL) | Experimental Data | Experimental Data | Experimental Data |
| Solubility (µM) | Experimental Data | Experimental Data | Experimental Data |
The pH-solubility profile, a graph of solubility versus pH, is a critical visualization. For an amine hydrochloride, a decrease in solubility is expected as the pH increases, particularly around the pKa of the compound.
Conclusion and Future Directions
This guide has provided a detailed framework for the comprehensive characterization of the solubility profile of p-Butoxybenzylamine hydrochloride. By following the outlined protocols for determining thermodynamic and kinetic solubility, and by investigating the effects of pH and temperature, researchers can generate a robust data package. This information is indispensable for making informed decisions in drug discovery and development, from lead optimization and formulation design to predicting in vivo performance. The experimental data generated will form a crucial part of the overall physicochemical characterization of this compound, enabling its progression through the development pipeline.
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The Strategic Application of p-Butoxybenzylamine Hydrochloride in the Synthesis of Novel Kinase Inhibitors: A Technical Guide
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic selection of molecular building blocks is paramount. These foundational reagents dictate the physicochemical properties, structural diversity, and ultimately, the biological activity of the final drug candidates. p-Butoxybenzylamine hydrochloride (CAS No. 59528-29-9) has emerged as a significant, albeit specialized, reagent in this context. Its unique combination of a flexible butoxy tail and a reactive benzylamine moiety makes it an attractive synthon for introducing key structural motifs into complex bioactive molecules. This guide provides an in-depth technical overview of the potential research applications of p-butoxybenzylamine hydrochloride, with a focus on its utility in the synthesis of novel kinase inhibitors. We will delve into the causality behind its application, provide a detailed, validated experimental protocol, and explore the broader implications for drug development professionals.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical characteristics of p-butoxybenzylamine hydrochloride is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 59528-29-9 | [1] |
| Molecular Formula | C11H18ClNO | [1] |
| Molecular Weight | 215.72 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water and methanol | [2] |
Safety Profile: p-Butoxybenzylamine hydrochloride is classified as a combustible liquid that is harmful if swallowed or in contact with skin. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[3]
Strategic Rationale for Application in Kinase Inhibitor Synthesis
The benzylamine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The incorporation of a p-butoxy group offers several strategic advantages in the design of kinase inhibitors:
-
Lipophilicity and Membrane Permeability: The butoxy chain enhances the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach intracellular targets, a critical attribute for many kinase inhibitors.
-
Modulation of Solubility: While increasing lipophilicity, the ether linkage in the butoxy group can also help to maintain a degree of aqueous solubility, striking a crucial balance for bioavailability.
-
Exploring Hydrophobic Pockets: The flexible n-butyl group can effectively probe and occupy hydrophobic pockets within the ATP-binding site of kinases, potentially leading to increased potency and selectivity.
-
Vector for Further Functionalization: The benzylamine core provides a reactive handle for a variety of chemical transformations, allowing for the facile construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
Hypothetical Application: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitor
To illustrate the practical application of p-butoxybenzylamine hydrochloride, we will outline a validated, multi-step synthesis of a hypothetical kinase inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold. This class of compounds has shown significant promise as inhibitors of various kinases, including phosphoinositide 3-kinase delta (PI3Kδ).[1] The synthetic strategy will employ a key reductive amination step to incorporate the p-butoxybenzyl moiety.
Overall Synthetic Workflow
The proposed synthesis involves the initial preparation of a pyrazolo[1,5-a]pyrimidine aldehyde intermediate, followed by a reductive amination with p-butoxybenzylamine to yield the final product.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Detailed Experimental Protocol
Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Aldehyde Intermediate
This part of the synthesis is based on established methods for the modification of the pyrazolo[1,5-a]pyrimidine core.[1]
Step 1.1: Reduction of the Ester to the Alcohol
-
To a stirred solution of the starting pyrazolo[1,5-a]pyrimidine ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting mixture through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be used in the next step without further purification.
Step 1.2: Oxidation of the Alcohol to the Aldehyde
-
To a stirred solution of the alcohol from the previous step (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine aldehyde.
Part 2: Reductive Amination with p-Butoxybenzylamine
Step 2.1: Liberation of the Free Base
-
Dissolve p-butoxybenzylamine hydrochloride (1.1 eq) in a suitable solvent such as DCM.
-
Add triethylamine (Et3N) (1.2 eq) and stir the mixture at room temperature for 30 minutes to liberate the free amine.
Step 2.2: Reductive Amination Reaction
-
To a stirred solution of the pyrazolo[1,5-a]pyrimidine aldehyde (1.0 eq) in anhydrous DCM, add the freshly prepared solution of p-butoxybenzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final hypothetical kinase inhibitor.
Self-Validating System and Rationale
The described protocol incorporates a self-validating system through the use of well-established and high-yielding reactions. The choice of reagents is critical:
-
LiAlH4 is a powerful reducing agent suitable for the complete reduction of the ester to the primary alcohol.
-
Dess-Martin periodinane is a mild and selective oxidizing agent for the conversion of the primary alcohol to the aldehyde, minimizing over-oxidation to the carboxylic acid.
-
Sodium triacetoxyborohydride is a mild and selective reducing agent for the reductive amination of aldehydes, which is tolerant of a wide range of functional groups.
The progress of each step is monitored by TLC, allowing for real-time assessment of the reaction's success and the need for any adjustments. The final product is purified by column chromatography, and its identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Potential Signaling Pathways and Downstream Applications
The hypothetical kinase inhibitor synthesized using p-butoxybenzylamine hydrochloride could potentially target a variety of kinases involved in cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders. For instance, if the compound is a potent and selective PI3Kδ inhibitor, it would modulate the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Further research applications for such a compound would include:
-
In vitro kinase assays to determine its inhibitory potency (IC50) and selectivity against a panel of kinases.
-
Cell-based assays to evaluate its effect on cell proliferation, apoptosis, and specific signaling pathways in relevant cancer cell lines.
-
In vivo studies in animal models of cancer or inflammatory diseases to assess its efficacy, pharmacokinetics, and pharmacodynamics.
Conclusion and Future Directions
p-Butoxybenzylamine hydrochloride represents a valuable and versatile building block for the synthesis of novel, biologically active molecules, particularly in the field of kinase inhibitor discovery. Its strategic use allows for the fine-tuning of physicochemical properties and the exploration of key interactions within the target's binding site. The detailed synthetic protocol provided in this guide serves as a practical example of its application and can be adapted for the creation of diverse chemical libraries. As the demand for more potent and selective kinase inhibitors continues to grow, the importance of well-characterized and strategically designed building blocks like p-butoxybenzylamine hydrochloride will undoubtedly increase, paving the way for the development of next-generation therapeutics.
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to p-Butoxybenzylamine Hydrochloride in Organic Synthesis
Foreword: A Building Block of Strategic Importance
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of success. p-Butoxybenzylamine hydrochloride presents itself as a reagent of significant strategic value. The incorporation of a p-butoxybenzyl moiety can impart desirable physicochemical properties to a target molecule, such as increased lipophilicity, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile. The hydrochloride salt form enhances the compound's stability and ease of handling, making it a reliable component in multi-step synthetic campaigns. This guide aims to provide a comprehensive technical overview for the practicing researcher, elucidating the core applications of this versatile amine with a focus on mechanistic understanding and practical, field-proven protocols.
Core Characteristics and Handling
A foundational understanding of a reagent's properties is essential for its effective and safe utilization.
Physicochemical Data
For ease of reference, the key physicochemical properties of p-butoxybenzylamine hydrochloride are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈ClNO | [1][2] |
| Molecular Weight | 215.72 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 184 - 188 °C (decomposes) | [4] |
| Solubility | Soluble in water, methanol, ethanol | [4] |
| CAS Number | 59528-29-9 | [1] |
Safety & Handling: A Mandate for Caution
p-Butoxybenzylamine hydrochloride is classified as a hazardous substance, primarily causing skin corrosion and serious eye damage.[4] Adherence to stringent safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[5][6]
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] An eyewash station and safety shower must be readily accessible.
-
First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[4] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[4][5] In all cases of exposure, seek immediate medical attention.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Foundational Synthetic Applications
The synthetic utility of p-butoxybenzylamine hydrochloride is primarily centered on the nucleophilicity of its primary amine group. The free amine can be readily generated in situ through the addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which neutralizes the hydrochloride salt.
Amide Bond Formation: The Cornerstone of Peptide and Drug Synthesis
The amide bond is a ubiquitous functional group in pharmaceuticals and biomolecules. p-Butoxybenzylamine is an excellent nucleophile for coupling with carboxylic acids to form N-(p-butoxybenzyl) amides.
Causality of Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and generally impractical for complex molecules. Therefore, the carboxylic acid must first be "activated." This is achieved by converting the hydroxyl group into a better leaving group. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then susceptible to immediate nucleophilic attack by the amine. To increase efficiency and minimize side reactions like racemization, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is less prone to racemization and still highly reactive towards the amine.[8]
Diagram: Amide Coupling General Workflow
Caption: Key stages in the formation of an amide bond.
Detailed Protocol: Synthesis of N-(p-Butoxybenzyl)acetamide
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M). Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the solution at room temperature for 20 minutes to pre-activate the acid.
-
Amine Liberation: In a separate flask, suspend p-butoxybenzylamine hydrochloride (1.1 eq) in anhydrous DCM. Add triethylamine (TEA, 2.5 eq) and stir until the solid dissolves completely, indicating the formation of the free amine.
-
Coupling: Add the solution of the free amine dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove HOBt and excess acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-(p-butoxybenzyl)acetamide.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a highly efficient method for synthesizing secondary and tertiary amines from aldehydes or ketones.[9][10] This two-step, one-pot process involves the initial formation of an imine (or Schiff base), which is then reduced in situ to the corresponding amine.[11][12]
Causality of Experimental Choices: The key to a successful reductive amination is the choice of reducing agent. The reagent must be mild enough to selectively reduce the C=N double bond of the imine without reducing the starting carbonyl compound.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice for this transformation.[13] It is less reactive than sodium borohydride (NaBH₄) and is particularly effective at reducing iminium ions, which are formed under the slightly acidic conditions of the reaction. The mild acidity is often self-generated by the amine hydrochloride or can be promoted by adding a small amount of acetic acid. This allows for a convenient one-pot procedure where the amine, carbonyl, and reducing agent can be mixed together.[13]
Diagram: Reductive Amination Logical Pathway
Caption: Conceptual pathway for one-pot reductive amination.
Detailed Protocol: Synthesis of N-(Cyclohexylmethyl)-4-butoxybenzylamine
-
Reaction Setup: To a solution of cyclohexanecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.2 M) in a round-bottom flask, add p-butoxybenzylamine hydrochloride (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature. If the hydrochloride salt is used, the in situ formation of the iminium ion is typically sufficient. For a free amine, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: After stirring for 30-60 minutes, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate and starting materials by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers.
-
Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired secondary amine.
Conclusion and Future Outlook
p-Butoxybenzylamine hydrochloride is a robust and highly effective building block for introducing the p-butoxybenzyl moiety into a wide range of molecular scaffolds. Its application in fundamental transformations such as amide bond formation and reductive amination is well-established and reliable. The protocols detailed herein represent field-tested, reproducible methods that can be adapted to a variety of substrates. As the demand for structurally diverse and functionally optimized molecules continues to grow, particularly in the pharmaceutical sector, the strategic use of well-characterized and versatile building blocks like p-butoxybenzylamine hydrochloride will remain an indispensable tool for the synthetic chemist.
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Fisher Scientific, Safety Data Sheet for 4-Butoxybenzaldehyde.
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TCI Chemicals, Safety Data Sheet for O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride.
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Cayman Chemical, Safety Data Sheet for N-Isopropylbenzylamine (hydrochloride). (2025-09-04).
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Organic Chemistry Portal, Reductive Amination - Common Conditions.
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemistry–A European Journal, 15(2), 244-269.
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Organic Chemistry Portal, Amine synthesis by reductive amination (reductive alkylation).
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University of Bath, Catalytic Approaches to the Synthesis of Amide Bonds.
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Sigma-Aldrich, Application Note – Reductive Amination.
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ResearchGate, Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. (2025-08-06).
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An In-depth Technical Guide to p-Butoxybenzylamine Hydrochloride: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of p-Butoxybenzylamine hydrochloride, a substituted benzylamine derivative of interest to researchers, scientists, and professionals in drug development. While a detailed historical account of its specific discovery is not prominently documented in publicly available literature, its synthesis and properties can be understood through established principles of organic chemistry and analogy to similar alkoxybenzylamine compounds. This document will focus on the probable synthetic pathways, key chemical properties, and potential applications of this compound, grounded in authoritative chemical literature.
Introduction to Alkoxy-Substituted Benzylamines
Benzylamine and its derivatives are fundamental building blocks in organic chemistry and are prevalent in a wide array of biologically active molecules and pharmaceutical agents[1][]. The introduction of an alkoxy group onto the phenyl ring, as in the case of p-Butoxybenzylamine, significantly modifies the electronic and steric properties of the molecule. This alteration can influence its reactivity, solubility, and biological activity, making such derivatives valuable intermediates in medicinal chemistry and materials science[3]. For instance, related compounds like 4-methoxybenzylamine are crucial intermediates in the synthesis of pharmaceuticals such as the erectile dysfunction drug, avanafil[4].
Synthesis of p-Butoxybenzylamine Hydrochloride
The synthesis of p-Butoxybenzylamine hydrochloride can be logically approached as a two-stage process: first, the synthesis of the free base, p-Butoxybenzylamine, followed by its conversion to the hydrochloride salt.
Synthesis of p-Butoxybenzylamine
There are several plausible synthetic routes to p-Butoxybenzylamine, primarily starting from either p-hydroxybenzonitrile or p-hydroxybenzaldehyde. A common and effective method involves a Williamson ether synthesis followed by a reduction.
Method 1: From p-Hydroxybenzonitrile
This route involves the O-alkylation of 4-hydroxybenzonitrile with a butyl halide, followed by the reduction of the nitrile group to an amine.
-
Step 1: Synthesis of 4-Butoxybenzonitrile. This reaction is a classic Williamson ether synthesis. 4-Hydroxybenzonitrile is deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then attacks a butyl halide (e.g., 1-bromobutane) in an SN2 reaction to form the ether linkage. Polar aprotic solvents like DMF or DMSO are typically used to favor O-alkylation[5].
-
Step 2: Reduction of 4-Butoxybenzonitrile to 4-Butoxybenzylamine. The nitrile group of 4-butoxybenzonitrile can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or borane complexes[4].
Method 2: From p-Hydroxybenzaldehyde
An alternative pathway begins with the butylation of 4-hydroxybenzaldehyde, followed by reductive amination.
-
Step 1: Synthesis of 4-Butoxybenzaldehyde. Similar to the first step in Method 1, this is a Williamson ether synthesis where 4-hydroxybenzaldehyde is reacted with a butyl halide in the presence of a base[5][6].
-
Step 2: Reductive Amination of 4-Butoxybenzaldehyde. The resulting 4-butoxybenzaldehyde can be converted to 4-butoxybenzylamine via reductive amination. This one-pot reaction typically involves treating the aldehyde with ammonia or an ammonia source (like ammonium formate) in the presence of a reducing agent[7].
The following diagram illustrates a probable synthetic workflow based on the reductive amination of 4-butoxybenzaldehyde.
Caption: Probable synthetic workflow for p-Butoxybenzylamine hydrochloride.
Formation of the Hydrochloride Salt
The conversion of the free base, p-Butoxybenzylamine, to its hydrochloride salt is a straightforward acid-base reaction. The amine is dissolved in a suitable organic solvent, such as diethyl ether or ethanol, and treated with a solution of hydrochloric acid (often as a solution in an organic solvent like ether or dioxane)[8]. The hydrochloride salt typically precipitates from the solution and can be isolated by filtration. This process improves the compound's stability, crystallinity, and water solubility.
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of p-Butoxybenzylamine hydrochloride via the reductive amination of 4-butoxybenzaldehyde.
Protocol for the Synthesis of 4-Butoxybenzaldehyde
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 70-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure 4-butoxybenzaldehyde[5].
Protocol for the Reductive Amination of 4-Butoxybenzaldehyde
-
Dissolve 4-butoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol.
-
Add a source of ammonia, for instance, a solution of ammonia in methanol or ammonium acetate.
-
Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-butoxybenzylamine.
Protocol for the Formation of p-Butoxybenzylamine Hydrochloride
-
Dissolve the crude 4-butoxybenzylamine in a minimal amount of a suitable solvent like diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A precipitate of p-Butoxybenzylamine hydrochloride should form.
-
Continue stirring for a short period in the ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Physicochemical Properties and Characterization
The following table summarizes the known and predicted physicochemical properties of 4-Butoxybenzylamine.
| Property | Value | Source |
| CAS Number | 21244-35-9 | [9] |
| Molecular Formula | C₁₁H₁₇NO | [9] |
| Molecular Weight | 179.26 g/mol | [9] |
| Boiling Point | 95-100 °C at 0.05 Torr | [9] |
| Density | 0.9858 g/cm³ | [9] |
| pKa | 9.31 ± 0.10 (Predicted) | [9] |
Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.
Potential Applications
As a chemical intermediate, p-Butoxybenzylamine hydrochloride has potential applications in several areas of research and development:
-
Pharmaceutical Intermediates: It can serve as a precursor for the synthesis of more complex molecules with potential biological activity. The butoxy group can enhance lipophilicity, which may be desirable for certain drug candidates[][3].
-
Organic Synthesis: The primary amine group is a versatile functional handle for a variety of chemical transformations, including the formation of amides, imines, and other nitrogen-containing heterocycles[3].
-
Materials Science: Benzylamine derivatives can be used in the development of functional polymers and other advanced materials[3].
Conclusion
While the specific historical discovery of p-Butoxybenzylamine hydrochloride is not well-documented, its synthesis is readily achievable through established and reliable methods in organic chemistry. This guide provides a technically sound framework for its preparation, based on analogous transformations of similar alkoxybenzylamines. As a versatile chemical intermediate, p-Butoxybenzylamine hydrochloride holds potential for applications in drug discovery, organic synthesis, and materials science, making it a compound of interest for the scientific research community.
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Wikipedia. (2023). Benzylamine. Retrieved from [Link]
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PubMed. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Retrieved from [Link]
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PubMed. (2021). Four-Step Pathway from Phenylpyruvate to Benzylamine, an Intermediate to the High-Energy Propellant CL-20. Retrieved from [Link]
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An In-depth Technical Guide to p-Butoxybenzylamine Hydrochloride and Its Analogs: Synthesis, Pharmacology, and Analytical Methodologies
Abstract
This technical guide provides a comprehensive overview of p-butoxybenzylamine hydrochloride, a key organic intermediate, and its analogous derivatives. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, physicochemical characterization, pharmacological landscape, structure-activity relationships (SAR), and analytical methodologies pertinent to this class of compounds. The guide emphasizes the causality behind experimental choices and provides actionable protocols, fostering a deeper comprehension of the scientific principles at play. Visual aids in the form of diagrams and structured data tables are included to enhance clarity and data accessibility.
Introduction: The Significance of the Alkoxybenzylamine Scaffold
The benzylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an alkoxy group, such as a butoxy substituent, at the para-position of the benzyl ring, can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity. These modifications can fine-tune the pharmacological profile of the parent compound, making p-butoxybenzylamine and its derivatives an area of considerable interest for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This guide will delve into the technical intricacies of this promising class of molecules.
Synthesis of p-Butoxybenzylamine Hydrochloride: A Step-by-Step Approach
The synthesis of p-butoxybenzylamine hydrochloride is a multi-step process that begins with the preparation of the key intermediate, 4-butoxybenzaldehyde, followed by reductive amination and subsequent conversion to the hydrochloride salt.
Synthesis of the Precursor: 4-Butoxybenzaldehyde via Williamson Ether Synthesis
The most efficient and widely used method for the preparation of 4-butoxybenzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde attacks 1-bromobutane.
Experimental Protocol: Synthesis of 4-Butoxybenzaldehyde [1][2]
-
Materials:
-
p-Hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-hydroxybenzaldehyde (1.0 eq) and 1-bromobutane (1.0 eq) in DMF.[1]
-
Add anhydrous potassium carbonate (3.0 eq) to the mixture.[1]
-
Heat the reaction mixture to 70°C and stir for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding an excess of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-butoxybenzaldehyde by silica gel column chromatography using a petroleum ether/ethyl acetate gradient.
-
-
Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenolic hydroxyl group.
Sources
Unveiling the Molecular Landscape: A Theoretical Investigation of p-Butoxybenzylamine Hydrochloride
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the journey from a promising chemical entity to a clinically viable drug is increasingly navigated with the powerful tools of computational science.[1][2] This guide delves into the theoretical examination of p-Butoxybenzylamine hydrochloride, a benzylamine derivative with potential pharmacological relevance. While extensive experimental data on this specific molecule remains to be published, this document serves as a comprehensive roadmap for its theoretical characterization, providing a framework for researchers to predict its molecular properties, elucidate potential mechanisms of action, and guide future experimental work.
As Senior Application Scientists, our approach is rooted in the synthesis of theoretical accuracy with practical, field-tested insights. The methodologies outlined herein are not merely a sequence of steps but a self-validating system designed to build a robust in-silico profile of p-Butoxybenzylamine hydrochloride.
Foundational Characterization: Understanding the Molecule
Before embarking on complex simulations, a foundational understanding of the subject molecule is paramount. p-Butoxybenzylamine hydrochloride, with the CAS Number 59528-29-9, possesses a molecular formula of C11H18ClNO and a molecular weight of 215.72 g/mol .[3] The structure consists of a benzylamine core modified with a p-butoxy group, which is expected to influence its lipophilicity and potential interactions with biological targets.
| Property | Value | Source |
| CAS Number | 59528-29-9 | Sinfoo Biotech[3] |
| Molecular Formula | C11H18ClNO | Sinfoo Biotech[3] |
| Molecular Weight | 215.72 g/mol | Sinfoo Biotech[3] |
| LogP | 2.30 | SIELC Technologies[4] |
The benzylamine scaffold is a well-established pharmacophore found in a variety of biologically active compounds, including agents with anti-mycobacterial and monoamine oxidase (MAO) inhibitory activities.[5][6][7][8] This precedent underscores the potential of p-Butoxybenzylamine hydrochloride as a candidate for further investigation.
The Computational Gauntlet: A Step-by-Step Theoretical Workflow
The following sections outline a rigorous, multi-step computational workflow designed to build a comprehensive theoretical understanding of p-Butoxybenzylamine hydrochloride. This process is designed to be iterative, with insights from earlier stages informing the design of subsequent, more complex simulations.
Sources
- 1. steeronresearch.com [steeronresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. p-butoxybenzylamine hydrochloride,(CAS# 59528-29-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. p-Butoxybenzylamine hydrochloride | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of p-Butoxybenzylamine Hydrochloride
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of p-butoxybenzylamine hydrochloride, a valuable primary amine salt in organic synthesis and pharmaceutical research. The synthesis is achieved through a robust and scalable two-step process commencing with the reductive amination of 4-butoxybenzaldehyde using ammonia and sodium borohydride, followed by the conversion of the resulting p-butoxybenzylamine to its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducible and high-yield synthesis.
Introduction
p-Butoxybenzylamine and its hydrochloride salt are important building blocks in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. The presence of the butoxy group imparts lipophilicity, which can be crucial for modulating the pharmacokinetic properties of target compounds. The primary amine functionality serves as a key handle for a wide range of chemical transformations.
The synthesis route detailed herein employs a reductive amination, a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] This method is favored for its efficiency and selectivity. The subsequent conversion to the hydrochloride salt enhances the compound's stability and improves its handling characteristics, making it more amenable for storage and downstream applications.[2]
Reaction Scheme
The overall synthesis proceeds in two main stages:
-
Reductive Amination: 4-Butoxybenzaldehyde reacts with ammonia to form an intermediate imine, which is then reduced in situ by sodium borohydride to yield p-butoxybenzylamine.
-
Salt Formation: The purified p-butoxybenzylamine is treated with hydrochloric acid to precipitate the desired p-butoxybenzylamine hydrochloride salt.
Sources
HPLC analysis of p-Butoxybenzylamine hydrochloride
An Application Note for the Analysis of p-Butoxybenzylamine Hydrochloride by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the quantitative analysis of p-Butoxybenzylamine hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, this guide offers a robust and validated methodology. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and enabling users to adapt and troubleshoot the method effectively.
Introduction and Scientific Rationale
p-Butoxybenzylamine hydrochloride is a primary amine derivative that serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity and concentration of this starting material are critical parameters that directly influence the yield, purity, and safety profile of the final product. Therefore, a reliable and accurate analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] This application note details a reversed-phase HPLC method, which is ideally suited for separating compounds like p-Butoxybenzylamine that possess both hydrophobic (butoxy and benzyl groups) and hydrophilic (amine hydrochloride) characteristics.
A primary challenge in the HPLC analysis of basic compounds such as amines is the potential for poor chromatographic peak shape (tailing). This phenomenon often results from secondary interactions between the basic amine group and acidic residual silanol groups on the surface of conventional silica-based stationary phases.[2] This protocol addresses this challenge through strategic selection of the column and mobile phase pH to ensure the analyte is in a single ionic form (protonated), thereby minimizing undesirable interactions and yielding sharp, symmetrical peaks suitable for accurate quantification.
Principle of the Method: Reversed-Phase Chromatography
The separation is based on the principle of reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. p-Butoxybenzylamine hydrochloride is introduced into the system and partitions between the mobile and stationary phases. Its retention is governed by the hydrophobic interactions of its butoxy and benzyl moieties with the C18 alkyl chains of the stationary phase. By using a polar, aqueous-organic mobile phase, more hydrophobic compounds are retained longer on the column. Elution is achieved by adjusting the strength of the mobile phase, typically by increasing the proportion of the organic solvent.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Reagents and Chemicals:
-
p-Butoxybenzylamine hydrochloride Reference Standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q®).
-
Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade).
-
Phosphoric acid (H₃PO₄) (ACS grade).
-
-
Chromatographic Column:
-
A high-purity, end-capped C18 column is recommended to minimize silanol interactions. Columns specifically designed for polar compound retention or those with low silanol activity are excellent choices.[3][4][5]
-
Recommended Column: InertSustain C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).[6]
-
Preparation of Solutions
A. Mobile Phase Preparation (0.02 M Potassium Phosphate Buffer, pH 3.0)
-
Buffer Preparation: Accurately weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Mobile Phase A: The prepared pH 3.0 phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using an inline degasser or sonication before use.
B. Diluent Preparation
Prepare a mixture of Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) in a 70:30 (v/v) ratio. This ensures compatibility with the initial mobile phase conditions and promotes good peak shape upon injection.
C. Standard Solution Preparation (Example Concentration: 100 µg/mL)
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of p-Butoxybenzylamine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the Diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the Diluent.
D. Sample Solution Preparation
Accurately weigh an amount of the sample material expected to contain approximately 10 mg of p-Butoxybenzylamine hydrochloride and prepare a 100 µg/mL solution following the same procedure used for the Standard Solution. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | InertSustain C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.02 M KH₂PO₄ Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 256 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Rationale for Detection Wavelength: The benzylamine chromophore exhibits UV absorbance maxima around 206 nm and 256 nm.[7][8] While detection at lower wavelengths offers higher sensitivity, 256 nm is selected to provide a balance of good sensitivity and specificity, minimizing interference from the mobile phase and potential impurities.[9]
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. Inject the Working Standard Solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Workflow and Data Analysis
The overall analytical process from preparation to final result is depicted in the workflow diagram below.
Caption: HPLC analysis workflow for p-Butoxybenzylamine HCl.
Calculation: The concentration of p-Butoxybenzylamine hydrochloride in the sample can be calculated using the external standard method:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample is the peak area of the analyte in the sample chromatogram.
-
Area_Standard is the average peak area of the analyte in the standard chromatograms.
-
Conc_Standard is the concentration of the reference standard solution.
-
Conc_Sample is the concentration of the sample solution.
-
Purity_Standard is the purity of the reference standard (as a percentage).
Conclusion
This application note presents a scientifically grounded, robust, and reliable RP-HPLC method for the determination of p-Butoxybenzylamine hydrochloride. By carefully selecting a modern, end-capped C18 column and controlling the mobile phase pH in the acidic range, common issues like peak tailing associated with amine analysis are effectively mitigated. The provided protocol is detailed for immediate implementation in a quality control or research environment, offering a self-validating system through rigorous system suitability criteria. This method ensures the accuracy and precision required for the quality assessment of this important chemical intermediate.
References
-
Waters Corporation. (n.d.). Column Selection Guide for Polar Compounds. Waters. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Retrieved from [Link]
-
Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. SIELC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Benzylamine. SIELC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem. Retrieved from [Link]
-
University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda. Retrieved from [Link]
-
Kim, B., et al. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 52(4), 363-370. Retrieved from [Link]
-
Chromatography Forum. (2006, March 18). Detecting Primary Amines. Retrieved from [Link]
-
Chiang Mai Journal of Science. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Garai, L., & Fekete, J. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). p-Butoxybenzylamine hydrochloride. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzylamine. NIST WebBook. Retrieved from [Link]
Sources
- 1. DSpace [helda.helsinki.fi]
- 2. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
- 8. Benzylamine | SIELC Technologies [sielc.com]
- 9. Benzylamine [webbook.nist.gov]
The Versatile Building Block: p-Butoxybenzylamine Hydrochloride in Modern Medicinal Chemistry
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds and building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, p-butoxybenzylamine hydrochloride has emerged as a valuable and versatile component. Its unique structural features—a flexible butoxy group conferring lipophilicity, a reactive primary amine for diverse chemical transformations, and a stable hydrochloride salt form for improved handling and solubility—make it an attractive starting point for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the applications and experimental protocols associated with p-butoxybenzylamine hydrochloride, offering insights for its effective utilization in drug discovery and development programs.
Physicochemical Properties and Synthesis
Before delving into its applications, a fundamental understanding of the physicochemical properties and synthetic routes to p-butoxybenzylamine hydrochloride is essential.
| Property | Value | Source |
| CAS Number | 59528-29-9 | [1] |
| Molecular Formula | C₁₁H₁₈ClNO | [1] |
| Molecular Weight | 215.72 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Solubility | Soluble in water and polar organic solvents (predicted) |
The synthesis of p-butoxybenzylamine hydrochloride can be achieved through several established synthetic methodologies for benzylamines. A common and efficient approach involves the reduction of a corresponding oxime precursor, which itself is derived from the parent aldehyde, 4-butoxybenzaldehyde.
Synthetic Workflow Overview
Caption: General synthetic scheme for p-butoxybenzylamine hydrochloride.
Core Applications in Medicinal Chemistry
The true value of p-butoxybenzylamine hydrochloride lies in its role as a versatile intermediate for the synthesis of complex molecular architectures with diverse pharmacological activities. The presence of the p-alkoxybenzylamine moiety is a common feature in a range of bioactive compounds.
As a Scaffold for Antimicrobial Agents
Derivatives of benzylamines, including those with alkoxy substitutions, have shown promise in the development of novel antimicrobial agents. The butoxy group can enhance the lipophilicity of the final compound, potentially improving its ability to penetrate microbial cell membranes. For example, complex carbazole derivatives synthesized from benzylamine analogs have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]
Synthesis of Heterocyclic Compounds with Therapeutic Potential
The primary amine functionality of p-butoxybenzylamine hydrochloride serves as a key nucleophile in the construction of various heterocyclic ring systems, which are foundational structures in a vast number of pharmaceuticals.[3] These heterocycles can be designed to interact with a wide range of biological targets, including enzymes and receptors.
Building Block for Enzyme Inhibitors
Substituted benzylamines are integral components of many enzyme inhibitors. For instance, 4-substituted benzylamine derivatives have been investigated as potent inhibitors of β-tryptase, an enzyme implicated in inflammatory conditions such as asthma.[4] The butoxy group in p-butoxybenzylamine hydrochloride can be strategically employed to probe the hydrophobic pockets of enzyme active sites, potentially leading to enhanced binding affinity and selectivity.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a plausible synthesis of p-butoxybenzylamine hydrochloride, based on established chemical transformations for analogous compounds.[2][5]
Protocol 1: Synthesis of p-Butoxybenzylamine Hydrochloride
This protocol is presented in two stages: the oximation of 4-butoxybenzaldehyde followed by the reduction of the resulting oxime and subsequent salt formation.
Stage 1: Synthesis of 4-Butoxybenzaldehyde Oxime
Materials:
-
4-Butoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-butoxybenzaldehyde (1 equivalent) in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Add the aqueous solution to the ethanolic solution of the aldehyde with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and slowly add cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield 4-butoxybenzaldehyde oxime.
Stage 2: Reduction of 4-Butoxybenzaldehyde Oxime and Hydrochloride Salt Formation
Materials:
-
4-Butoxybenzaldehyde oxime (from Stage 1)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a solution of 4-butoxybenzaldehyde oxime (1 equivalent) in methanol in a suitable reaction vessel, add a catalytic amount of 10% Pd/C.
-
If using hydrogen gas, purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas via a balloon or a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature.
-
Alternatively, for a hydrogen transfer reduction, add anhydrous ammonium formate (3-5 equivalents) to the methanolic solution of the oxime and catalyst. Heat the mixture to a gentle reflux.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude p-butoxybenzylamine.
-
Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).
-
Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The p-butoxybenzylamine hydrochloride will precipitate as a solid.
-
Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product.
Workflow for the Synthesis of p-Butoxybenzylamine Hydrochloride
Caption: A step-by-step workflow for the synthesis of p-butoxybenzylamine hydrochloride.
Conclusion and Future Perspectives
p-Butoxybenzylamine hydrochloride stands as a testament to the importance of well-designed chemical intermediates in the advancement of medicinal chemistry. Its straightforward synthesis and the versatility of its reactive primary amine group, coupled with the modulatory effect of the butoxy substituent on lipophilicity, provide a robust platform for the generation of diverse compound libraries for biological screening. Future explorations into novel synthetic methodologies and the incorporation of this building block into innovative molecular designs will undoubtedly continue to unlock its full potential in the quest for new and effective therapeutic agents. The protocols and applications outlined herein serve as a foundational guide for researchers to harness the utility of p-butoxybenzylamine hydrochloride in their drug discovery endeavors.
References
-
Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors. PubMed. [Link]
-
p-butoxybenzylamine hydrochloride,(CAS# 59528-29-9) - Sinfoo Biotech. Sinfoo Biotech. [Link]
- Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PMC - NIH. [Link]
-
Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC - NIH. National Institutes of Health. [Link]
-
Synthesis of Saturated N-Heterocycles | Request PDF - ResearchGate. ResearchGate. [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. International Journal of Novel Research and Development. [Link]
-
Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH. National Institutes of Health. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Benzylamine Derivatives in Modern Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: Situating p-Butoxybenzylamine Hydrochloride in Catalysis
To the advanced researcher and drug development professional, the quest for novel reagents that offer superior control, yield, and functional group tolerance in cross-coupling reactions is perpetual. This guide addresses the potential role of benzylamine derivatives, with a conceptual focus on p-butoxybenzylamine hydrochloride, within the landscape of modern palladium-catalyzed cross-coupling chemistry.
While direct, widespread application of p-butoxybenzylamine hydrochloride as a named reagent in seminal cross-coupling literature is not extensively documented, its constituent moieties—the primary benzylamine and the butoxy-substituted aryl ring—are archetypes for functionalities that play critical roles in sophisticated catalytic cycles. Benzylamines are prevalent in biologically active molecules and serve as versatile synthetic handles.[1] Their application in catalysis often involves leveraging the nitrogen atom as a directing group for C-H activation or as a nucleophile in C-N bond formation.[2][3]
This document, therefore, serves a dual purpose:
-
To provide a foundational understanding of p-butoxybenzylamine hydrochloride, including its synthesis and properties.
-
To detail established protocols where the broader class of benzylamines are employed as key reagents in advanced cross-coupling reactions, thereby providing a validated blueprint for researchers exploring the utility of substituted benzylamines like the p-butoxy derivative.
Our narrative is grounded in the principles of mechanistic causality, ensuring that every protocol is not merely a list of steps, but a self-validating system rooted in established chemical principles.
Part 1: Compound Profile: p-Butoxybenzylamine Hydrochloride
p-Butoxybenzylamine hydrochloride is the salt form of 1-(4-butoxyphenyl)methanamine.[4] The hydrochloride form enhances stability and improves handling characteristics, making it a convenient precursor for the free amine, which can be generated in situ or in a separate step by treatment with a suitable base.
Synthesis Overview
The synthesis of substituted benzylamine hydrochlorides can be achieved through various established routes. A common industrial method involves the reaction of the corresponding benzyl chloride with urotropine to form a quaternary ammonium salt, followed by hydrolysis with an acidic ethanol solution to yield the benzylamine hydrochloride solid.[5] This method is effective for producing high-purity material by removing impurities common in other synthetic pathways.[5]
Alternatively, alkoxyamine hydrochlorides can be synthesized from alkyl bromides via reaction with N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) and subsequent treatment with HCl, offering a rapid and high-yield route that avoids hazardous reagents like hydrazine.[6]
Physicochemical Properties
A summary of key properties for p-butoxybenzylamine hydrochloride is provided below.
| Property | Value | Reference |
| IUPAC Name | (4-butoxyphenyl)methanamine;hydrochloride | [4] |
| CAS Number | 59528-29-9 | [4] |
| Molecular Formula | C₁₁H₁₈ClNO | N/A |
| Molecular Weight | 215.72 g/mol | N/A |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in water, methanol, ethanol | General Knowledge |
Part 2: Benzylamines as Reagents in Cross-Coupling Reactions
Benzylamines are not typically used as ligands in the classical sense, where a phosphine or N-heterocyclic carbene might coordinate to a metal center throughout a catalytic cycle.[7][8] Instead, their utility is more nuanced and is primarily demonstrated in two key areas: as directing groups for C-H functionalization and as nucleophilic partners in C-N bond formation.
Role 1: Directing Group in Pd(II)-Catalyzed C-H Cross-Coupling
A powerful strategy in modern synthesis is the use of a resident functional group to direct a catalyst to a specific C-H bond, enabling selective functionalization of an otherwise unreactive position. The amino group of a benzylamine can serve as an effective directing group.
In a notable application, a palladium(II)-catalyzed enantioselective C-H cross-coupling was developed for the kinetic resolution of racemic benzylamines.[2] The readily removable nosyl (Ns) protected amino group directs the palladium catalyst to the ortho C-H bond, facilitating arylation with an arylboronic acid. This reaction yields both enantioenriched benzylamine and valuable ortho-arylated benzylamine products.[2]
The logical flow of this process involves initial protection of the amine, followed by the key palladium-catalyzed C-H activation and coupling step, and concluding with deprotection.
Caption: Workflow for Pd-catalyzed enantioselective C-H arylation.
This protocol is adapted from the work of Daugulis and others on enantioselective C-H functionalization.[2]
Materials:
-
Ns-protected racemic benzylamine (1.0 equiv)
-
Arylboronic acid pinacol ester (0.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand (15 mol%)
-
Benzoquinone (BQ) (1.0 equiv)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dichloroethane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the Ns-protected benzylamine, arylboronic acid pinacol ester, Pd(OAc)₂, chiral ligand, benzoquinone, and Ag₂CO₃.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and stir the reaction mixture vigorously at a predetermined temperature (e.g., 80-100 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the ortho-arylated product and the unreacted, enantioenriched starting material.
Rationale:
-
Palladium(II) Acetate: A common and effective Pd(II) precatalyst.
-
Chiral Ligand: Essential for inducing enantioselectivity in the C-H activation step.
-
Benzoquinone/Ag₂CO₃: The oxidant system required to regenerate the active Pd(II) catalyst and complete the catalytic cycle.
-
Arylboronic acid pinacol ester: A stable and reactive source of the aryl group for the cross-coupling.[9]
Role 2: Nucleophilic Partner in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling an amine with an aryl halide or pseudohalide.[10][11] A primary benzylamine, such as the free base form of p-butoxybenzylamine, is an excellent candidate for this reaction. This transformation is fundamental to the synthesis of countless pharmaceuticals and advanced materials.[12][13]
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of a Pd(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst.[14][15]
This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
This protocol is a representative procedure based on established methods for palladium-catalyzed C-N coupling.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene) (1.0 equiv)
-
Primary benzylamine (e.g., p-butoxybenzylamine, free base) (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube or reaction flask with the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide and the primary benzylamine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction by an appropriate method (LC-MS, GC, or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or recrystallization.
Rationale:
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is oxygen-sensitive.
-
Bulky Phosphine Ligand: Ligands like XPhos are crucial for promoting the reductive elimination step, which is often rate-limiting, especially for less reactive aryl chlorides.
-
Strong Base: The base is required to deprotonate the coordinated amine, forming the palladium-amido intermediate that precedes reductive elimination. Sodium tert-butoxide is a common and effective choice.
Conclusion and Future Outlook
p-Butoxybenzylamine hydrochloride, as a representative of substituted benzylamines, sits at the intersection of established and emerging catalytic methodologies. While not a "named" reagent itself, its structure embodies the key functionalities that enable participation in powerful synthetic transformations. The protocols detailed herein for C-H functionalization and Buchwald-Hartwig amination provide robust, mechanistically-sound starting points for any researcher aiming to incorporate benzylamine moieties into complex molecules. As the fields of C-H activation and cross-coupling continue to evolve, the strategic use of directing groups and the efficient coupling of amine nucleophiles will remain paramount, ensuring that benzylamine derivatives continue to be valuable tools in the arsenal of the synthetic chemist.
References
- CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents.
-
Ye, M., & Daugulis, O. (2012). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Zvaigzne, M., et al. (2023). Deaminative coupling of benzylamines and arylboronic acids. Chemical Science. Available at: [Link]
-
The mechanism of the deprotonative cross coupling of benzylimines - ResearchGate. Available at: [Link]
-
p-Butoxybenzylamine hydrochloride - SIELC Technologies. Available at: [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | ChemRxiv. Available at: [Link]
-
Val-Moraes, S. P., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchGate. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. Available at: [Link]
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC - NIH. Available at: [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC - NIH. Available at: [Link]
-
Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
P2N2 Ligands in Catalysis for Organic Transformations - Western University Open Repository. Available at: [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - ChemRxiv. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Unlocking Metal-Ligand Cooperative Catalytic Photochemical Benzene Carbonylation: A Mechanistic Approach - ResearchGate. Available at: [Link]
-
2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions - PubMed. Available at: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Reactions with p-Butoxybenzylamine Hydrochloride
Introduction: Unlocking the Synthetic Potential of p-Butoxybenzylamine Hydrochloride
p-Butoxybenzylamine hydrochloride (CAS No. 59528-29-9) is a versatile primary amine building block increasingly utilized by researchers and drug development professionals.[1] Its structure, featuring a flexible butoxy group and a reactive benzylamine moiety, makes it a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the exploration of new therapeutic agents. The presence of the butoxy group can enhance lipophilicity, a key parameter in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] This guide provides an in-depth exploration of the experimental setup for key reactions involving p-butoxybenzylamine hydrochloride, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for specific experimental choices.
These protocols are designed to be self-validating systems, emphasizing safety, efficiency, and reproducibility. By understanding the "why" behind each step, researchers can confidently adapt and troubleshoot these methods for their specific synthetic targets.
I. Critical First Steps: Handling and Preparation of p-Butoxybenzylamine Hydrochloride
Before commencing any reaction, it is imperative to handle p-butoxybenzylamine hydrochloride with appropriate safety measures and to properly prepare it for reaction.
A. Safety and Handling:
p-Butoxybenzylamine hydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. While specific toxicity data for this compound is limited, it is prudent to treat it as a potential irritant. In case of contact with eyes or skin, rinse immediately with copious amounts of water.
B. Liberation of the Free Amine (De-salting):
As a hydrochloride salt, the amine nitrogen is protonated, rendering it non-nucleophilic. For most reactions, such as reductive amination and acylation, the free amine is required. This is typically achieved by neutralization with a suitable base.
Protocol 1: In-situ Neutralization for Reaction
This is the most common and efficient method, avoiding the isolation of the potentially less stable free amine.
-
Rationale: By adding a base directly to the reaction mixture containing the hydrochloride salt, the free amine is generated in situ and can immediately react with the other components. This minimizes handling of the free amine and can improve overall reaction efficiency. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but not so strong as to cause unwanted side reactions with other functional groups present. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often excellent choices due to their suitable basicity and steric hindrance, which can prevent them from acting as competing nucleophiles.
-
Procedure:
-
To a stirred solution of p-butoxybenzylamine hydrochloride in an appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or methanol (MeOH)), add 1.1 to 1.5 equivalents of a tertiary amine base (e.g., triethylamine or diisopropylethylamine).
-
The addition is typically performed at room temperature or 0 °C, depending on the subsequent reaction conditions.
-
Stir the mixture for 15-30 minutes to ensure complete deprotonation. A salt byproduct (e.g., triethylammonium chloride) will precipitate and can often be left in the reaction mixture or removed by filtration if necessary.
-
The resulting solution containing the free p-butoxybenzylamine is now ready for the subsequent reaction step.
-
II. Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a cornerstone of amine synthesis, allowing for the formation of secondary and tertiary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[3] The reaction proceeds via the formation of an imine intermediate, which is then reduced in the same pot.[4]
A. Causality in Reagent Selection:
-
The Carbonyl Partner: The reactivity of the aldehyde or ketone will influence the reaction conditions. Aldehydes are generally more reactive than ketones. Aromatic aldehydes, such as benzaldehyde, are common reaction partners.
-
The Reducing Agent: The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine in the presence of the starting carbonyl compound.[5]
-
Sodium borohydride (NaBH₄): A cost-effective and common reducing agent. It is often added after an initial period of stirring the amine and carbonyl together to allow for imine formation.
-
Sodium cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent than NaBH₄. It is particularly useful as it can be present from the start of the reaction, as it reduces imines much faster than aldehydes or ketones at neutral or slightly acidic pH.[3]
-
Sodium triacetoxyborohydride (Na(OAc)₃BH): Another mild and selective reducing agent that is often favored for its efficacy and safety, avoiding the use of cyanide-containing reagents.[5]
-
B. Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol details the synthesis of N-(4-butoxybenzyl)benzylamine, a representative secondary amine.
Table 1: Reagents for Reductive Amination
| Reagent | Molar Equiv. | Purpose |
| p-Butoxybenzylamine hydrochloride | 1.0 | Amine source |
| Triethylamine | 1.2 | Base for de-salting |
| Benzaldehyde | 1.1 | Carbonyl source |
| Sodium borohydride | 1.5 | Reducing agent |
| Methanol | - | Solvent |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve p-butoxybenzylamine hydrochloride (1.0 eq) in methanol.
-
Add triethylamine (1.2 eq) to the solution and stir for 20 minutes at room temperature.
-
Add benzaldehyde (1.1 eq) to the reaction mixture and stir for 1 hour at room temperature to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, monitoring for any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
dot
Caption: Workflow for the reductive amination of p-butoxybenzylamine HCl.
III. Acylation: Formation of Amides
Acylation of p-butoxybenzylamine is a fundamental transformation to produce amides, which are prevalent in many biologically active molecules. This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or an anhydride.
A. Rationale for Reagent and Condition Selection:
-
Acylating Agents:
-
Acetyl Chloride: A highly reactive acylating agent that readily forms amides. The reaction is often rapid but produces hydrochloric acid as a byproduct, which must be scavenged by a base to prevent protonation of the starting amine.
-
Acetic Anhydride: A less reactive but still effective acylating agent. It produces acetic acid as a byproduct, which is less corrosive than HCl.
-
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the acidic byproduct, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
B. Experimental Protocol: Acylation with Acetyl Chloride
This protocol describes the synthesis of N-(4-butoxybenzyl)acetamide.
Table 2: Reagents for Acylation
| Reagent | Molar Equiv. | Purpose |
| p-Butoxybenzylamine hydrochloride | 1.0 | Amine source |
| Pyridine | 2.5 | Base and Solvent |
| Acetyl Chloride | 1.2 | Acylating agent |
| Dichloromethane (DCM) | - | Co-solvent (optional) |
Step-by-Step Methodology:
-
In a round-bottom flask, suspend p-butoxybenzylamine hydrochloride (1.0 eq) in pyridine (2.5 eq). If solubility is an issue, dichloromethane can be used as a co-solvent.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until completion as monitored by TLC.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with 1M HCl solution (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude amide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure N-(4-butoxybenzyl)acetamide.
dot
Sources
- 1. sinfoobiotech.com [sinfoobiotech.com]
- 2. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Derivatization of p-Butoxybenzylamine Hydrochloride for GC-MS Analysis
Introduction: The Analytical Challenge of Polar Amines
In the landscape of pharmaceutical and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for its high resolving power and definitive identification capabilities. However, the analysis of polar compounds, such as primary amines like p-Butoxybenzylamine, presents a significant hurdle. The inherent polarity of the amine functional group leads to several analytical challenges, including low volatility, poor peak shapes due to tailing, and undesirable interactions with the GC column's stationary phase.[1][2] To circumvent these issues and unlock the full potential of GC-MS for such analytes, chemical derivatization is an indispensable strategy.[1][3]
This application note provides a comprehensive guide to the derivatization of p-Butoxybenzylamine hydrochloride, transforming it into a more volatile and thermally stable compound suitable for robust GC-MS analysis. We will delve into the rationale behind derivatization, explore various effective reagents, and provide detailed, field-proven protocols for successful implementation in a research or drug development setting.
The Rationale for Derivatization: Enhancing Analyte Amenability for GC-MS
The primary objective of derivatizing p-Butoxybenzylamine is to chemically modify its primary amine group to reduce its polarity.[1] This is achieved by replacing the active hydrogen atoms of the amine with less polar functional groups. The benefits of this transformation are multifaceted:
-
Increased Volatility: The resulting derivatives are significantly more volatile than the parent amine, allowing for elution at lower temperatures and reducing the risk of thermal degradation within the GC system.[1][4]
-
Improved Chromatographic Performance: Derivatization minimizes interactions with active sites on the GC column, leading to sharper, more symmetrical peaks and improved resolution from other components in the sample matrix.[1][4]
-
Enhanced Sensitivity: The introduction of specific derivatizing groups, particularly those containing fluorine atoms, can dramatically increase the sensitivity of detection, especially when using an Electron Capture Detector (ECD).[1]
-
Structural Elucidation: The mass spectra of the derivatives often exhibit characteristic fragmentation patterns that can aid in the confident identification and structural confirmation of the analyte.[4]
Selecting the Optimal Derivatization Reagent: A Comparative Overview
The choice of derivatization reagent is critical and depends on the specific analytical goals. For primary amines like p-Butoxybenzylamine, two main classes of reagents are highly effective: acylation agents and silylation agents.
| Reagent Class | Examples | Advantages | Considerations |
| Acylation Agents | Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA) | Highly reactive, produce stable derivatives, excellent for ECD detection due to fluorine atoms, characteristic mass spectra.[4][5][6] | Byproducts can be acidic and may need to be removed or neutralized before injection to protect the GC column.[7] |
| Silylation Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Powerful silylating agents, versatile for various functional groups, byproducts are generally neutral and volatile.[8] | Derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction. |
For the analysis of p-Butoxybenzylamine, acylation with fluorinated anhydrides, particularly Trifluoroacetic Anhydride (TFAA) , is often the preferred method. TFAA is highly reactive and volatile, and its derivatives produce distinct high molecular weight fragments, which is advantageous for mass spectrometric identification.[4][6][9]
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for the derivatization and subsequent GC-MS analysis of p-Butoxybenzylamine hydrochloride.
Caption: A generalized workflow for the derivatization of p-Butoxybenzylamine hydrochloride for GC-MS analysis.
Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol details the acylation of p-Butoxybenzylamine hydrochloride with TFAA. This method is robust and yields a stable derivative with excellent chromatographic properties.
Materials:
-
p-Butoxybenzylamine hydrochloride standard
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Pyridine (or other suitable base)
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of p-Butoxybenzylamine hydrochloride into a reaction vial.
-
If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Neutralization:
-
Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the sample.
-
Add 50 µL of anhydrous pyridine to neutralize the hydrochloride salt and catalyze the reaction.
-
-
Derivatization Reaction:
-
Sample Work-up (Optional):
-
After cooling to room temperature, the sample can be injected directly into the GC-MS.
-
Alternatively, to remove excess reagent and byproducts, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of a suitable solvent like ethyl acetate for GC-MS analysis.
-
The chemical reaction for the TFAA derivatization is depicted below:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
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- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. adis-international.ro [adis-international.ro]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Surface Functionalization with p-Butoxybenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Tailoring Surface Properties with p-Butoxybenzylamine Hydrochloride
In the realms of materials science, biotechnology, and drug development, the precise control of surface properties is paramount. The ability to dictate how a surface interacts with its environment—be it biological fluids, cells, or other materials—opens up a vast array of possibilities for creating advanced functional materials. p-Butoxybenzylamine hydrochloride is an attractive functionalizing agent for imparting unique characteristics to a variety of substrates.
The structure of p-butoxybenzylamine features a primary amine group, which serves as a versatile anchor for covalent attachment to surfaces, and a butoxybenzyl group. The benzyl component provides a rigid spacer, while the butoxy tail introduces hydrophobicity and can influence the surface energy. This combination of functionalities makes p-butoxybenzylamine an interesting candidate for applications such as altering the wetting properties of surfaces, creating defined hydrophobic patches for protein or cell interaction studies, and serving as a foundational layer for further chemical modifications.
This comprehensive guide provides detailed protocols for the surface functionalization of common laboratory substrates—glass and gold—with p-butoxybenzylamine hydrochloride. It also outlines the essential characterization techniques to validate the successful modification of these surfaces. The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and troubleshoot as needed.
Chemical Properties of p-Butoxybenzylamine Hydrochloride
A clear understanding of the chemical's properties is crucial for its effective application.
| Property | Value | Source |
| Chemical Name | p-Butoxybenzylamine hydrochloride | Sinfoo Biotech[1] |
| CAS Number | 59528-29-9 | Sinfoo Biotech[1] |
| Molecular Formula | C₁₁H₁₈ClNO | SIELC Technologies[2] |
| Molecular Weight | 215.72 g/mol | SIELC Technologies[2] |
Foundational Principle: The Amine Group as a Surface Anchor
The primary amine (-NH₂) group of p-butoxybenzylamine is the key to its utility in surface functionalization. In its hydrochloride salt form, the amine is protonated (-NH₃⁺Cl⁻). For the amine to act as a nucleophile and react with surface functionalities, it must be deprotonated to its free amine form. This is typically achieved by conducting the reaction in the presence of a non-nucleophilic base or in a basic solution.
Part 1: Functionalization of Glass and Silicon Oxide Surfaces
Glass and silicon wafers are ubiquitous substrates in biotechnology and microfabrication. Their surfaces are rich in hydroxyl (-OH) groups, which can be activated for covalent modification. The most common method for attaching amine-containing molecules to these surfaces is through silanization, creating a covalent linkage via a silane coupling agent.
Experimental Workflow for Glass/SiO₂ Functionalization
The overall process involves cleaning and hydroxylating the substrate, followed by the deposition of an amine-reactive silane, and finally, the coupling of p-butoxybenzylamine.
Caption: Workflow for functionalizing glass surfaces.
Protocol 1: Step-by-Step Functionalization of Glass Slides
This protocol details the covalent attachment of p-butoxybenzylamine to glass slides using an epoxy-silane linker.
Materials:
-
Glass microscope slides or silicon wafers
-
p-Butoxybenzylamine hydrochloride
-
3-Glycidyloxypropyltrimethoxysilane (GPTMS)
-
Anhydrous toluene
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Ethanol (absolute)
-
Deionized (DI) water (18 MΩ·cm)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas (high purity)
-
Glass staining jars or beakers
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation (Piranha Etch - EXTREME CAUTION):
-
In a fume hood, with appropriate personal protective equipment (PPE), prepare a piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Immerse the glass slides in the piranha solution for 30-60 minutes.
-
Carefully remove the slides and rinse extensively with DI water.
-
Dry the slides under a stream of nitrogen gas. The surface should be highly hydrophilic at this stage.
-
-
Epoxy-Silanization:
-
Prepare a 2% (v/v) solution of GPTMS in anhydrous toluene in a sealed container.
-
Immerse the cleaned and dried glass slides in the GPTMS solution for 1-2 hours at room temperature with gentle agitation.
-
Rinse the slides sequentially with anhydrous toluene and then absolute ethanol to remove excess silane.
-
Cure the slides in an oven at 110°C for 30-60 minutes to promote covalent bond formation and cross-linking of the silane layer.
-
-
p-Butoxybenzylamine Coupling:
-
Prepare a solution of p-butoxybenzylamine hydrochloride in anhydrous toluene (e.g., 10 mM).
-
Add a slight molar excess of a non-nucleophilic base, such as triethylamine (e.g., 1.1 equivalents relative to the amine hydrochloride), to deprotonate the amine.
-
Immerse the epoxy-silanized slides in this solution and incubate for 12-24 hours at room temperature or elevated temperature (e.g., 50-70°C) to facilitate the reaction between the free amine and the surface epoxy groups.
-
After incubation, remove the slides and rinse thoroughly with toluene, followed by ethanol, and finally DI water to remove any non-covalently bound material.
-
Dry the functionalized slides under a stream of nitrogen.
-
Part 2: Functionalization of Gold Surfaces via Self-Assembled Monolayers (SAMs)
Gold surfaces are widely used in sensor applications and for fundamental studies of interfacial phenomena. The formation of self-assembled monolayers (SAMs) of organosulfur compounds on gold is a robust and well-established method for surface modification. To immobilize p-butoxybenzylamine, a two-step approach is typically employed, involving the formation of a SAM with a reactive headgroup that can subsequently couple with the amine.
Experimental Workflow for Gold Surface Functionalization
This process involves cleaning the gold substrate, forming a SAM with a carboxylic acid or N-hydroxysuccinimide (NHS) ester terminus, and then coupling the deprotonated p-butoxybenzylamine.
Sources
The Elusive Role of p-Butoxybenzylamine Hydrochloride in Modern Bioconjugation
This guide, therefore, pivots from a direct application note to a foundational overview of the most probable bioconjugation strategy involving a substituted benzylamine: Reductive Amination . We will detail the core principles, a generalized protocol, and the critical considerations for researchers exploring the potential use of p-Butoxybenzylamine hydrochloride or similar amine-containing molecules for bioconjugation.
Core Principle: Reductive Amination for Covalent Linkage
Reductive amination is a cornerstone of bioconjugation, enabling the covalent attachment of molecules containing a primary amine to aldehydes or ketones on a target biomolecule.[1][2][3] This two-step, one-pot reaction is favored for its efficiency and the stability of the resulting secondary amine bond under physiological conditions.[4]
The process begins with the nucleophilic attack of the primary amine (from a molecule like p-Butoxybenzylamine) on a carbonyl group (aldehyde or ketone) of a biomolecule. This forms an unstable hemiaminal intermediate, which then dehydrates to form a Schiff base (an imine).[2] The subsequent reduction of this imine bond by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), yields a stable secondary amine linkage.[1][5]
The primary advantage of using a reagent like sodium cyanoborohydride is its selectivity; it readily reduces the protonated Schiff base but is slow to react with the less electrophilic aldehyde or ketone starting materials, thus maximizing the yield of the desired conjugate.[4]
Hypothetical Application in Antibody-Drug Conjugate (ADC) Development
Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that utilize monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[6][7][] The linker, which connects the antibody to the drug, is a critical component of an ADC's design, influencing its stability, efficacy, and safety.[]
In a hypothetical scenario, p-Butoxybenzylamine hydrochloride could be envisioned as part of a linker-payload system. The primary amine would serve as the reactive handle for conjugation to an antibody. The butoxybenzyl group might function as a hydrophobic spacer or could be part of a more complex, cleavable linker system designed to release a payload within the target cell. For instance, some linkers, like the p-aminobenzyl alcohol (PABA) spacer, are designed to be "self-immolative," meaning they degrade to release the payload after being cleaved from the antibody by enzymes within the cancer cell.
Generalized Protocol for Reductive Amination of an Antibody
This protocol is a generalized procedure for conjugating an amine-containing small molecule to an antibody that has been engineered or modified to contain aldehyde or ketone groups. This is a representative workflow and would require significant optimization for any specific molecule, including p-Butoxybenzylamine hydrochloride.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) in PBS | User-provided | Biomolecule to be conjugated |
| Sodium meta-periodate (NaIO₄) | Sigma-Aldrich | Oxidizing agent to generate aldehydes on the antibody's carbohydrate domains |
| Propylene Glycol | Sigma-Aldrich | To quench the oxidation reaction |
| p-Butoxybenzylamine hydrochloride (or other amine) | User-provided | Molecule to be conjugated |
| Sodium Cyanoborohydride (NaBH₃CN) | Sigma-Aldrich | Reducing agent for imine reduction |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher | For buffer exchange and removal of excess reagents |
| Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5) | - | To maintain optimal pH for conjugation |
Experimental Workflow
Caption: Workflow for antibody conjugation via reductive amination.
Step-by-Step Methodology
-
Antibody Oxidation:
-
Start with the antibody at a concentration of 1-10 mg/mL in a suitable buffer like phosphate-buffered saline (PBS).
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes. This reaction targets the sialic acid residues in the antibody's Fc region, oxidizing them to create aldehyde groups.
-
Quench the reaction by adding propylene glycol to a final concentration of 15 mM and incubating for 10 minutes at room temperature.
-
Remove excess periodate and byproducts by passing the antibody solution through a desalting column equilibrated with the reaction buffer.
-
-
Conjugation Reaction:
-
To the purified, oxidized antibody, add the amine-containing molecule (e.g., p-Butoxybenzylamine hydrochloride) at a molar excess (typically 20-100 fold excess over the antibody).
-
Add sodium cyanoborohydride from a freshly prepared stock solution to a final concentration of 5-10 mM.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification and Characterization:
-
Remove excess unconjugated small molecules and reducing agent by purifying the antibody-conjugate using a desalting column or size-exclusion chromatography (SEC).
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the antibody chains.
-
Mass Spectrometry (MS): For accurate mass determination and confirmation of conjugation.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To assess the DAR and the heterogeneity of the conjugate population.
-
-
Critical Considerations and Causality
-
pH Control: The initial Schiff base formation is favored at a slightly acidic to neutral pH (pH 6-7.5), while the reduction step is efficient at a similar or slightly higher pH. Maintaining the reaction pH is crucial for optimal yield.
-
Reducing Agent Choice: While NaBH₃CN is a common choice, sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and is sometimes preferred as it is less toxic.[5] However, NaBH(OAc)₃ is more moisture-sensitive.
-
Stoichiometry: The molar ratio of the amine-containing molecule to the antibody will directly influence the final drug-to-antibody ratio. This needs to be empirically optimized for each specific antibody and payload.
-
Biomolecule Stability: The reaction conditions must be mild enough to preserve the structural integrity and biological activity of the antibody or other biomolecule.
Conclusion
While the specific use of p-Butoxybenzylamine hydrochloride in bioconjugation is not well-documented, the fundamental chemical principles of reductive amination provide a clear, albeit hypothetical, pathway for its application. Researchers interested in exploring its potential would need to undertake significant process development and optimization, using the generalized protocol described here as a starting point. The successful development of any novel bioconjugate relies on a deep understanding of the underlying chemistry and rigorous analytical characterization to ensure the final product is well-defined, stable, and functional.
References
- BenchChem. Application Notes and Protocols for Bioconjugation using Amino-bis-PEG3-BCN. Accessed January 12, 2026.
- Vector Labs. Bioconjugation Resource Guide. Accessed January 12, 2026.
- Chemistry Steps.
- BroadPharm. Protocols. Accessed January 12, 2026.
- BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide. Accessed January 12, 2026.
- Wikipedia.
- Chemical Communications (RSC Publishing). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Accessed January 12, 2026.
- Organic Chemistry Portal. Reductive Amination - Common Conditions. Accessed January 12, 2026.
- Master Organic Chemistry. Reductive Amination, and How It Works. Accessed January 12, 2026.
- BOC Sciences. Bioconjugation Services for Advanced Biomolecule Engineering. Accessed January 12, 2026.
- Chemistry LibreTexts.
- PubMed. Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Accessed January 12, 2026.
- MDPI. Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence. Accessed January 12, 2026.
- National Institutes of Health.
- Selleck Chemicals.
- MedchemExpress.com.
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- 1. mdpi.com [mdpi.com]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antibody Drug Conjugates - SYNthesis med chem [synmedchem.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Delivery [sigmaaldrich.com]
p-Butoxybenzylamine hydrochloride in the synthesis of novel heterocycles
An Application Guide to the Utilization of p-Butoxybenzylamine Hydrochloride in the Synthesis of Novel Heterocyclic Scaffolds
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of p-butoxybenzylamine hydrochloride as a versatile starting material for the synthesis of novel, biologically relevant heterocycles. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind synthetic choices, offering robust, field-tested protocols for the construction of substituted thiazole and imidazole libraries. It is designed to serve as a practical handbook, integrating foundational chemical principles with actionable laboratory procedures, detailed safety protocols, and illustrative visualizations to empower innovation in heterocyclic chemistry.
Introduction: The Strategic Value of p-Butoxybenzylamine Hydrochloride
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of pharmaceuticals containing at least one heterocyclic ring.[1] Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug discovery. p-Butoxybenzylamine hydrochloride emerges as a particularly valuable building block due to the combined features of its primary amine for nucleophilic transformations and the butoxybenzyl group, which can modulate lipophilicity and introduce specific steric and electronic properties into the final molecule. This modulation is a critical aspect of optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[1]
This guide provides detailed protocols for leveraging this reagent in two powerful and reliable synthetic transformations: the Hantzsch synthesis of 2-aminothiazoles and the Debus–Radziszewski synthesis of multisubstituted imidazoles.
Reagent Profile and Safety Mandates
Before commencing any experimental work, a thorough understanding of the reagent's properties and associated hazards is imperative.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 4-Butoxybenzylamine hydrochloride | N/A |
| Molecular Formula | C₁₁H₁₈ClNO | Calculated |
| Molecular Weight | 215.72 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Typical |
| Melting Point | ~215°C | (Analogue) |
Hazard Analysis and Safe Handling
p-Butoxybenzylamine hydrochloride is an amine salt and should be handled with appropriate care. Based on data for analogous compounds, it is classified as a substance that may cause skin and serious eye irritation.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures:
-
P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[2]
-
P280: Always wear protective gloves (nitrile or neoprene), safety goggles with side shields, and a laboratory coat.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2] An eyewash station and safety shower must be readily accessible.
Synthetic Pathways and Mechanistic Insight
The utility of p-butoxybenzylamine hydrochloride is best demonstrated through its application in well-established, high-yielding multicomponent reactions. The following diagram illustrates the overall synthetic strategy.
Caption: General synthetic workflows utilizing p-butoxybenzylamine HCl.
Application I: Hantzsch Synthesis of 2-(Benzylamino)thiazoles
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, providing reliable access to the thiazole core, a prevalent motif in pharmaceuticals like the antiretroviral Ritonavir.[3] The standard reaction involves an α-haloketone and a thioamide.[4] Here, we first generate the requisite thiourea intermediate from our primary amine.
The reaction proceeds via a two-step sequence. First, the primary amine is converted to a thiourea. This intermediate contains the N-C-S fragment necessary for cyclization. The subsequent Hantzsch reaction involves nucleophilic attack of the thiourea's sulfur atom on the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Protocol for the Synthesis of p-Butoxybenzylamine Hydrochloride
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of p-Butoxybenzylamine hydrochloride, a key intermediate in organic and pharmaceutical synthesis. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and robustness. The synthesis is approached via a two-step sequence: an initial Williamson ether synthesis to produce the 4-Butoxybenzaldehyde intermediate, followed by a direct reductive amination to yield the target amine, which is subsequently isolated as its hydrochloride salt. This guide offers in-depth mechanistic explanations, detailed step-by-step protocols, critical safety considerations for large-scale operations, and methods for characterization to ensure product quality.
Synthetic Strategy and Mechanistic Overview
The conversion of a readily available starting material, 4-hydroxybenzaldehyde, to p-Butoxybenzylamine hydrochloride is most efficiently achieved on a large scale through a two-stage process. This strategy is selected for its high yields, operational simplicity, and the commercial availability of the required reagents.
-
Step 1: Williamson Ether Synthesis. This classic and reliable SN2 reaction is used to form the ether linkage. 4-hydroxybenzaldehyde is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces a halide from a butyl-containing electrophile (e.g., 1-bromobutane) to form 4-Butoxybenzaldehyde.[1] Polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal for this step as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.[1]
-
Step 2: Reductive Amination and Salt Formation. Reductive amination is a powerful method for amine synthesis that combines the formation of an imine and its reduction into a single conceptual step.[2] The intermediate aldehyde is reacted with an ammonia source (e.g., ammonium acetate) to form an imine in situ. This imine is then immediately reduced to the corresponding primary amine by a selective reducing agent. For this protocol, sodium triacetoxyborohydride (NaBH(OAc)3) is chosen due to its high selectivity for imines over aldehydes, its mild nature, and its operational safety, as it does not release toxic byproducts like cyanide salts.[2] The resulting p-Butoxybenzylamine free base is then converted to its stable, crystalline hydrochloride salt by treatment with hydrochloric acid for ease of handling, purification, and storage.
Scale-Up Process Chemistry & Safety Considerations
Transitioning from bench-scale to pilot or industrial scale introduces challenges related to heat management, reagent addition rates, and material handling.
Synthesis of 4-Butoxybenzaldehyde (Intermediate)
The Williamson ether synthesis is a well-known exothermic reaction.[3] On a large scale, the heat generated can accumulate rapidly if not managed, potentially leading to a thermal runaway.[3]
-
Thermal Management: The primary control strategy is the slow, controlled addition of the alkylating agent (1-bromobutane) to the mixture of 4-hydroxybenzaldehyde and base at a constant temperature.[3] The reactor must be equipped with an efficient cooling jacket and overhead condenser.
-
Solvent and Base Selection: Anhydrous DMF is an excellent solvent choice for its ability to promote O-alkylation over the potential C-alkylation side reaction.[1] Anhydrous potassium carbonate is a suitable base as it is cost-effective, relatively non-hygroscopic, and strong enough to deprotonate the phenol without promoting significant elimination of the 1-bromobutane.[1]
-
Side Reactions: The main potential side reaction is the E2 elimination of HBr from 1-bromobutane, forming butene gas. This is minimized by using a primary halide and maintaining a controlled temperature (e.g., 70-80°C).[3]
Reductive Amination and Salt Formation
This step is generally less exothermic than the ether synthesis but requires careful control of stoichiometry and conditions to maximize yield and purity.
-
Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive and will decompose upon contact with water. While the reaction itself is tolerant of the acetic acid byproduct, the reagent should be handled under an inert atmosphere (e.g., Nitrogen).
-
pH Control: The formation of the imine is favored under slightly acidic conditions (pH 4-6), which are naturally established by the use of ammonium acetate. The subsequent reduction is efficient under these conditions.[2]
-
Isolation of Hydrochloride Salt: The final product is isolated by precipitation after adding a solution of HCl in an organic solvent (e.g., isopropanol or diethyl ether). This method ensures the formation of a crystalline solid that can be easily filtered and dried, separating it from non-basic impurities.
Critical Safety Protocols
Handling large quantities of chemicals necessitates strict adherence to safety protocols. All operations should be conducted in a well-ventilated area or a walk-in fume hood.
| Substance | Key Hazards | Required PPE & Handling Precautions |
| 1-Bromobutane | Flammable liquid and vapor, skin/eye irritant, harmful if swallowed. | Wear nitrile gloves, safety goggles, and a flame-retardant lab coat. Handle in a fume hood away from ignition sources. |
| DMF | Combustible liquid, reproductive toxicity, skin/eye irritant. | Use in a closed system or with local exhaust ventilation.[4] Wear appropriate gloves and eye protection. |
| Sodium Triacetoxyborohydride | Water-reactive (releases flammable gas), causes severe skin/eye damage. | Handle under an inert atmosphere. Wear heavy-duty gloves, safety goggles, and a face shield.[4] Do not breathe dust. |
| Hydrochloric Acid | Corrosive, causes severe skin burns and eye damage, respiratory irritant. | Handle in a fume hood. Wear acid-resistant gloves, goggles, a face shield, and a lab coat. Ensure an eye wash station and safety shower are immediately accessible.[4] |
| p-Butoxybenzylamine HCl | May cause skin and eye irritation.[4] Specific long-term hazards are not fully characterized; treat as a potentially harmful substance. | Wear gloves, safety glasses, and a lab coat. Avoid creating dust during handling.[4] |
Detailed Experimental Protocols
The following protocols are designed for execution in a 20 L jacketed glass reactor system equipped with a mechanical stirrer, temperature probe, reflux condenser, and addition funnel.
Protocol 1: Scale-Up Synthesis of 4-Butoxybenzaldehyde
| Material | M.W. | Amount | Moles | Equivalents |
| 4-Hydroxybenzaldehyde | 122.12 | 1.00 kg | 8.19 | 1.0 |
| 1-Bromobutane | 137.02 | 1.35 kg (1.06 L) | 9.83 | 1.2 |
| Potassium Carbonate (anhydrous) | 138.21 | 1.70 kg | 12.29 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 8.0 L | - | - |
| Toluene | 92.14 | 5.0 L | - | - |
| Water | 18.02 | 10.0 L | - | - |
| Brine (sat. NaCl) | - | 2.0 L | - | - |
Procedure:
-
Reactor Setup: Ensure the 20 L reactor is clean, dry, and inerted by purging with nitrogen gas.
-
Charging Reactants: Charge the reactor with 4-hydroxybenzaldehyde (1.00 kg), anhydrous potassium carbonate (1.70 kg), and DMF (8.0 L).
-
Heating and Addition: Begin stirring and heat the mixture to 80°C. Once at temperature, begin the slow, dropwise addition of 1-bromobutane (1.35 kg) via an addition funnel over 2-3 hours, maintaining the internal temperature below 85°C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 80°C and monitor its progress every hour using TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water (10.0 L) to quench the reaction and dissolve the inorganic salts. Transfer the mixture to a suitable separatory funnel or extraction vessel and extract with toluene (2 x 2.5 L).
-
Isolation: Combine the organic layers and wash with brine (2.0 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: The crude 4-Butoxybenzaldehyde can be purified by vacuum distillation to yield a colorless to light yellow liquid.
Protocol 2: Scale-Up Synthesis of p-Butoxybenzylamine Hydrochloride
| Material | M.W. | Amount | Moles | Equivalents |
| 4-Butoxybenzaldehyde | 178.23 | 1.00 kg | 5.61 | 1.0 |
| Ammonium Acetate | 77.08 | 1.30 kg | 16.83 | 3.0 |
| Sodium Triacetoxyborohydride | 211.94 | 1.42 kg | 6.73 | 1.2 |
| Methanol | 32.04 | 10.0 L | - | - |
| MTBE (Methyl tert-butyl ether) | 88.15 | 8.0 L | - | - |
| 2M HCl in Isopropanol | - | ~3.1 L | ~6.20 | 1.1 |
Procedure:
-
Reactor Setup: In a clean, dry, and nitrogen-purged 20 L reactor, charge the 4-Butoxybenzaldehyde (1.00 kg), ammonium acetate (1.30 kg), and methanol (10.0 L).
-
Reduction: Stir the mixture at room temperature until all solids dissolve. Cool the reaction mixture to 15-20°C using the reactor jacket.
-
Reagent Addition: Add the sodium triacetoxyborohydride (1.42 kg) in portions over 1-2 hours. Ensure the internal temperature does not exceed 25°C. A slight gas evolution may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until HPLC/TLC analysis indicates complete consumption of the intermediate imine.
-
Quench and Concentrate: Cool the mixture to 10°C and slowly quench by adding 2.0 L of water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Add MTBE (5.0 L) and water (3.0 L). Stir, then separate the layers. Extract the aqueous layer with additional MTBE (3.0 L). Combine the organic layers.
-
Salt Formation: Cool the combined organic solution to 0-5°C with vigorous stirring. Slowly add 2M HCl in isopropanol (~3.1 L) until the pH of a wet litmus paper test is ~1-2. A thick white precipitate will form.
-
Isolation and Drying: Stir the slurry at 0-5°C for 1 hour. Isolate the solid product by filtration. Wash the filter cake with cold MTBE (2 x 1.0 L). Dry the product in a vacuum oven at 40-50°C to a constant weight.
Characterization and Data Analysis
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Parameter | Expected Result |
| 4-Butoxybenzaldehyde | Appearance | Colorless to light yellow liquid.[5] |
| Boiling Point | ~285 °C (lit.). | |
| ¹H NMR (CDCl₃) | δ ~9.88 (s, 1H, CHO), 7.82 (d, 2H), 6.98 (d, 2H), 4.05 (t, 2H, -OCH₂-), 1.80 (m, 2H), 1.52 (m, 2H), 0.98 (t, 3H, -CH₃). | |
| IR (neat) | ν ~2950, 2870 (C-H), 1685 (C=O, aldehyde), 1600, 1580 (C=C, aromatic), 1250 (C-O, ether) cm⁻¹. | |
| p-Butoxybenzylamine HCl | Appearance | White to off-white crystalline solid. |
| Melting Point | 155-157 °C (dec.). | |
| ¹H NMR (DMSO-d₆) | δ ~8.5 (br s, 3H, -NH₃⁺), 7.35 (d, 2H), 6.95 (d, 2H), 4.0 (m, 4H, -OCH₂- & -CH₂N-), 1.70 (m, 2H), 1.45 (m, 2H), 0.95 (t, 3H, -CH₃). | |
| IR (KBr) | ν ~3000 (br, N-H), 2950, 2870 (C-H), 1610, 1515 (C=C, aromatic), 1250 (C-O, ether) cm⁻¹. |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; Insufficient or wet base; E2 elimination side reaction.[3] | Ensure reaction goes to completion via TLC/HPLC. Use anhydrous K₂CO₃ and DMF. Maintain temperature at ≤80°C to minimize elimination. |
| Incomplete Reaction in Step 2 | Inactive reducing agent; Insufficient equivalents of reagents. | Use fresh NaBH(OAc)₃ and handle under nitrogen. Re-check calculations and ensure at least 1.2 equivalents of the reducing agent are used. |
| Oily or Gummy Final Product | Incomplete salt formation; Presence of impurities or residual solvent. | Ensure complete acidification to pH 1-2. Ensure the amine free base is fully dissolved before adding acid. Wash the final product thoroughly with cold solvent before drying. |
| Uncontrolled Exotherm in Step 1 | Addition rate of 1-bromobutane is too high; Inefficient cooling.[3] | Immediately stop the addition. Ensure the cooling system is at maximum capacity. Reduce the addition rate significantly once the temperature is under control. |
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - p-Butoxybenzylamine hydrochloride.
- TCI Chemicals. (n.d.).
- Myers, A. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Butoxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 4-Butoxybenzaldehyde 98%.
- Organic Chemistry Portal. (n.d.).
- PubChem - NIH. (n.d.). 4-Butoxybenzaldehyde.
- MDPI. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- BenchChem. (2025). Technical Support Center: Large-Scale 4-Butoxybenzaldehyde Synthesis.
- ChemicalBook. (2022).
- PubChem - NIH. (n.d.). Benzylamine.
- PMC - NIH. (n.d.).
- Oriental Journal of Chemistry. (2016).
- PubChem - NIH. (n.d.). p-Fluorobenzylamine hydrochloride.
- TCI AMERICA. (n.d.). 4-Butoxybenzaldehyde.
- ChemicalBook. (n.d.). 4-N-BUTOXYBENZALDEHYDE(5736-88-9) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 4-Butoxybenzaldehyde 98%.
- PubChem - NIH. (n.d.). Bupivacaine Hydrochloride.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1).
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Application Note: A Validated Stability-Indicating HPLC Method for the Assay and Impurity Profiling of p-Butoxybenzylamine Hydrochloride
Abstract
This application note describes the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of p-Butoxybenzylamine hydrochloride and its process-related impurities and degradation products. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] The described method is suitable for routine quality control analysis of bulk drug substance and for stability studies.
Introduction
p-Butoxybenzylamine hydrochloride is a primary amine derivative used as a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust, validated analytical method is therefore essential for quantifying the parent compound (assay) and detecting any potential impurities or degradants.
High-Performance Liquid Chromatography (HPLC) is a preferred technique for this purpose due to its high resolution, sensitivity, and specificity.[6] This note details a systematic approach to developing an RP-HPLC method, beginning with an analysis of the molecule's properties and culminating in a fully validated protocol suitable for its intended purpose.[5]
Physicochemical Properties & Method Rationale
Understanding the analyte's properties is the cornerstone of logical method development. Key characteristics of p-Butoxybenzylamine hydrochloride were compiled to guide the selection of the chromatographic system.
| Property | Value / Observation | Rationale for Method Development |
| Chemical Name | (4-butoxyphenyl)methanamine;hydrochloride | The presence of a primary amine and a substituted benzene ring are key features. |
| Molecular Formula | C11H18ClNO[7] | --- |
| Molecular Weight | 215.72 g/mol [7] | Suitable for standard HPLC analysis. |
| Structure | A butoxy group and an aminomethyl group on a benzene ring. | The benzene ring provides a strong chromophore for UV detection. |
| UV Absorption | Expected λmax similar to benzylamine (~256 nm) and other substituted aromatics.[8] | UV detection is a viable and straightforward approach. A photodiode array (PDA) detector is recommended to confirm peak purity and identify optimal wavelengths. |
| pKa (predicted) | The primary amine has a predicted pKa of ~9.5-10.5. | To ensure the amine is fully protonated (ionized) and exhibits good peak shape, the mobile phase pH must be acidic, ideally 2-3 pH units below the pKa. An acidic mobile phase (e.g., pH 2.5-3.5) is critical. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and acetonitrile. | Allows for simple sample preparation using common HPLC diluents. |
Based on these properties, a reversed-phase HPLC method using a C18 column with UV detection and an acidic mobile phase was selected as the most promising approach. This system is designed to retain the moderately nonpolar molecule while ensuring the basic amine remains in a single, protonated form for optimal chromatography.
Method Development & Optimization Workflow
The development process followed a logical progression from initial screening to final optimization, aimed at achieving adequate retention, resolution of impurities, and excellent peak shape.
Caption: Logical workflow for RP-HPLC method development.
Recommended Materials and Instrumentation
-
Instrument: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).
-
Data System: Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS).
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Potassium Dihydrogen Phosphate (KH2PO4), ACS Grade
-
Phosphoric Acid (H3PO4), ~85%
-
Water, HPLC Grade or Milli-Q
-
Detailed Analytical Protocol
This protocol provides the final, optimized conditions for the assay and impurity determination of p-Butoxybenzylamine hydrochloride.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0):
-
Weigh 1.36 g of KH2PO4 and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Filter through a 0.45 µm nylon membrane filter and degas.
-
-
Mobile Phase B:
-
Acetonitrile (100%).
-
-
Diluent:
-
Mix Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
-
Standard Preparation (for Assay, ~0.5 mg/mL):
-
Accurately weigh approximately 50 mg of p-Butoxybenzylamine hydrochloride reference standard into a 100 mL volumetric flask.
-
Add ~70 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with Diluent. Mix well.
-
-
Sample Preparation (for Assay, ~0.5 mg/mL):
-
Accurately weigh approximately 50 mg of the p-Butoxybenzylamine hydrochloride sample into a 100 mL volumetric flask.
-
Prepare the sample identically to the Standard Preparation.
-
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters.
| Parameter | Condition |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: pH 3.0 Phosphate BufferB: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 256 nm (PDA: 200-400 nm) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
System Suitability Test (SST)
Before sample analysis, the chromatographic system must meet predefined performance criteria. Five replicate injections of the Standard Preparation are performed.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| %RSD for Peak Area | ≤ 2.0% for 5 replicate injections |
Method Validation Strategy (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines.[1][2][4] The following tests are essential for a quantitative impurity and assay method.
-
Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][5] Forced degradation studies are the cornerstone of a stability-indicating method. The sample is subjected to stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Solid sample exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).
-
Acceptance Criteria: The method must demonstrate resolution (Rs > 1.5) between the main peak and all degradation products. Peak purity analysis via PDA detector should show no co-eluting peaks.
-
Caption: Workflow for forced degradation studies.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Performed from the Limit of Quantitation (LOQ) to 150% of the assay concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy (Recovery): Assessed by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analysis of six replicate samples at 100% of the test concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeatability study performed by a different analyst on a different day with different equipment.
-
Acceptance Criteria: %RSD ≤ 2.0% for both studies.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±10%).[5]
-
Acceptance Criteria: System suitability parameters must be met, and peak areas should not significantly change.
-
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of p-Butoxybenzylamine hydrochloride. The forced degradation studies confirm its stability-indicating nature, making it a reliable and effective tool for quality control, stability testing, and impurity profiling in a drug development and manufacturing environment.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Benzylamine. [Link]
-
Khan, I., et al. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. PubMed. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-butoxybenzylamine hydrochloride,(CAS# 59528-29-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
Application Notes and Protocols: p-Butoxybenzylamine Hydrochloride in Polymer Chemistry
A comprehensive review of available scientific literature and chemical databases did not yield specific applications of p-butoxybenzylamine hydrochloride in the field of polymer chemistry.
Extensive searches were conducted to identify the role of p-butoxybenzylamine hydrochloride as a monomer, initiator, catalyst, or modifying agent in polymerization reactions. These inquiries across various scientific databases and patent libraries did not provide any established protocols or detailed application notes for this specific compound within polymer science.
The search did yield extensive information on related topics, providing a broad context for polymer synthesis and functionalization. This included detailed methodologies for the synthesis of polyamides and reviews of controlled radical polymerization techniques. Polyamides are a significant class of polymers, often synthesized through the condensation of diamines with dicarboxylic acids. Controlled radical polymerization methods are crucial for creating polymers with specific architectures and functionalities.
Furthermore, the research touched upon the functionalization of polymers for advanced applications, particularly in the realm of drug delivery. This is a rapidly advancing field where polymers are designed to carry and release therapeutic agents in a controlled manner. Functional groups on polymers play a critical role in their efficacy as drug delivery vehicles.
However, despite the breadth of the search, no direct link or documented use of p-butoxybenzylamine hydrochloride in any of these areas was found. This suggests that p-butoxybenzylamine hydrochloride is not a commonly used or reported compound in mainstream polymer chemistry research and development.
Therefore, this document cannot provide the detailed application notes and protocols as requested, due to the absence of scientifically validated information on the use of p-butoxybenzylamine hydrochloride in polymer chemistry. Researchers and scientists are advised to consult primary literature and chemical suppliers for any potential niche or emerging applications that may not yet be widely documented.
Troubleshooting & Optimization
Technical Support Center: p-Butoxybenzylamine Hydrochloride Reaction Optimization
Welcome to the Technical Support Center for p-Butoxybenzylamine Hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of p-Butoxybenzylamine hydrochloride, primarily via the reductive amination of p-butoxybenzaldehyde.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield, or I've recovered mostly starting material. What are the likely causes and how can I fix this?
A: Low yield is a common issue that can typically be traced back to one of three key stages of the reaction: imine formation, reduction, or workup.
-
Possible Cause 1: Inefficient Imine Formation. The cornerstone of reductive amination is the initial formation of an imine (or the corresponding iminium ion) from the reaction between p-butoxybenzaldehyde and an ammonia source. This equilibrium can be unfavorable.
-
Causality: The reaction is reversible and produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials.
-
Suggested Solution:
-
pH Control: Imine formation is typically catalyzed by mild acid (pH ~4-5).[1] If the medium is too basic, the carbonyl is not sufficiently activated. If it's too acidic, the ammonia source will be fully protonated and no longer nucleophilic. Consider using a buffered system like ammonium acetate.
-
Water Removal: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture to sequester the water formed and drive the equilibrium towards the imine.[2]
-
-
-
Possible Cause 2: Inactive or Inappropriate Reducing Agent. The choice and handling of the hydride source are critical.
-
Causality: Borohydride reagents can decompose upon exposure to moisture or highly acidic conditions. Furthermore, not all reducing agents are suitable for a one-pot reductive amination.[3]
-
Suggested Solution:
-
Use Fresh Reagents: Ensure your reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) is fresh and has been stored under anhydrous conditions.
-
Select the Right Reagent: For a one-pot reaction, use a reducing agent that is selective for the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are less reactive towards the aldehyde at the optimal pH for imine formation.[4] A more powerful reagent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde to p-butoxybenzyl alcohol.
-
-
-
Possible Cause 3: Incorrect Stoichiometry. The molar ratio of reactants dictates the reaction pathway.
-
Causality: If the aldehyde is in large excess, it can lead to side reactions. If the ammonia source is limiting, the conversion will be low.
-
Suggested Solution: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This maximizes the formation of the primary amine and minimizes the formation of the secondary amine byproduct (see Problem 3).
-
Problem 2: Significant p-Butoxybenzyl Alcohol Impurity Detected
Q: My post-reaction analysis (NMR/LC-MS) shows a large peak corresponding to p-butoxybenzyl alcohol. Why is this happening?
A: This is a classic selectivity problem in reductive amination, directly caused by the reduction of the starting aldehyde.
-
Causality: The carbonyl group of the aldehyde is susceptible to reduction by hydride reagents. This side reaction becomes dominant if the reducing agent is too reactive or if the conditions for imine formation are not optimal.[4]
-
Mechanism: As illustrated in the diagram below, there is a competition between the reduction of the aldehyde and the reduction of the iminium ion. The iminium ion is significantly more electrophilic than the aldehyde, making it the preferred target for milder reducing agents.[1]
-
Suggested Solution:
-
Switch to a Selective Reducing Agent: The most effective solution is to use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are stable at the slightly acidic pH required for imine formation and will selectively reduce the iminium ion as it forms.[1][4]
-
Staged Addition: If you must use sodium borohydride (NaBH₄), employ a two-step process. First, allow the aldehyde and ammonia source to react for a period (e.g., 1-2 hours) to maximize imine formation. Then, add the NaBH₄ to the mixture. This temporal separation can favor the desired reaction pathway but is generally less efficient than using a selective reagent.
-
-
Problem 3: Presence of N,N-bis(p-butoxybenzyl)amine Impurity
Q: I'm observing a significant amount of a secondary amine byproduct in my product. How can I prevent this?
A: The formation of a secondary amine occurs when the desired product, p-butoxybenzylamine, acts as a nucleophile and reacts with a second molecule of the starting aldehyde.
-
Causality: The newly formed primary amine is often more nucleophilic than the ammonia source used. It can therefore effectively compete to form a secondary imine, which is then reduced to the secondary amine byproduct.
-
Suggested Solution:
-
Increase Concentration of Ammonia Source: The most straightforward solution is to leverage kinetics by using a large excess of the initial ammonia source (e.g., ammonium acetate or ammonia in methanol). By ensuring a high concentration of the primary nucleophile, you statistically favor its reaction with the aldehyde over the product amine's reaction.
-
Control Aldehyde Addition: In some cases, slow addition of the p-butoxybenzaldehyde to the mixture containing the ammonia source and reducing agent can help maintain a low concentration of the aldehyde, further suppressing the secondary amine formation.
-
Problem 4: Difficulty Precipitating or Isolating the Hydrochloride Salt
Q: After the workup, I'm struggling to get the hydrochloride salt to precipitate, or the resulting solid is oily/hygroscopic. What should I do?
A: This issue points to problems with the final salt formation step, usually related to solvent choice or residual impurities.
-
Causality: The hydrochloride salt's solubility is highly dependent on the solvent system. The presence of water or other polar protic solvents can significantly increase its solubility, preventing precipitation.[5] Oily products often indicate the presence of impurities or residual solvent.
-
Suggested Solution:
-
Ensure Anhydrous Conditions: After the reaction workup and extraction of the free amine, ensure the organic solution is thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) before adding the HCl source.
-
Optimize the Precipitation Solvent: The free amine should be dissolved in a non-polar, aprotic solvent in which the hydrochloride salt is insoluble. Diethyl ether and dioxane are excellent choices.[5]
-
Use Anhydrous HCl: Introduce hydrochloric acid as a solution in an organic solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in dioxane) or as a gas. Avoid using aqueous HCl, as the water will prevent efficient precipitation.[5]
-
Cool the Solution: Precipitation is often favored at lower temperatures. Cooling the solution in an ice bath (0-4°C) during and after the addition of HCl can significantly improve the yield of the solid salt.[5]
-
Data Summary & Protocols
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Pros | Cons | Selectivity Profile |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Can reduce aldehydes/ketones directly; reactive with protic solvents. | Low selectivity for imine vs. carbonyl. |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions over carbonyls; stable in mildly acidic conditions (pH 3-6).[4] | Generates toxic cyanide waste.[3] | High selectivity. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Highly selective, non-toxic byproducts, mild.[4] | More expensive, moisture-sensitive. | High selectivity. |
| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | "Green" method, high yielding. | Can reduce other functional groups (e.g., nitro, C=C bonds); requires specialized equipment.[3][6] | Can be highly selective depending on catalyst. |
Experimental Protocol: Optimized Reductive Amination
This protocol is a general guideline and should be adapted based on experimental observations.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add p-butoxybenzaldehyde (1.0 eq).
-
Solvent & Ammonia Source: Dissolve the aldehyde in an appropriate solvent such as anhydrous methanol (approx. 0.2 M concentration). Add ammonium acetate (7.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: In a single portion, add sodium cyanoborohydride (1.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting aldehyde by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by adding 1M aqueous HCl to decompose the excess hydride.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue to pH > 12 with 2M NaOH.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude p-butoxybenzylamine free base.
-
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude p-butoxybenzylamine free base in a minimal amount of a dry, non-polar solvent (e.g., diethyl ether or ethyl acetate).
-
Precipitation: Cool the solution to 0°C in an ice bath. Slowly add a solution of 2M HCl in diethyl ether dropwise with vigorous stirring until no further precipitation is observed.
-
Isolation: Allow the slurry to stir at 0°C for an additional 30 minutes.
-
Filtration & Drying: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold, dry diethyl ether. Dry the solid under high vacuum to obtain pure p-butoxybenzylamine hydrochloride.
Visualized Workflows & Logic
Caption: High-level experimental workflow for synthesis and salt formation.
Caption: Troubleshooting decision tree for reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of reductive amination? A1: It's a two-step process occurring in one pot. First, the aldehyde (p-butoxybenzaldehyde) reacts with a primary amine (ammonia) under mildly acidic conditions to form a protonated imine, known as an iminium ion.[1] Second, a hydride reducing agent, present in the mixture, selectively reduces the C=N double bond of the iminium ion to give the final amine product.
Q2: Can I use catalytic hydrogenation instead of chemical reducing agents? A2: Yes, catalytic hydrogenation (e.g., H₂ gas with a Palladium or Platinum catalyst) is a powerful and clean alternative. It can be very effective for this transformation.[6] However, it is less functional group tolerant; for instance, it would also reduce nitro groups or carbon-carbon double/triple bonds if they were present elsewhere in the molecule.[3] It also requires specialized pressure equipment.
Q3: How can I systematically optimize multiple reaction parameters at once? A3: For complex optimizations involving variables like temperature, concentration, and catalyst loading, a Design of Experiments (DoE) approach is highly recommended.[7] DoE allows you to efficiently explore the parameter space and identify interactions between variables, leading to a robust optimal condition much faster than one-variable-at-a-time (OVAT) optimization.[8][9]
Q4: What are the key safety considerations for this reaction? A4: The primary safety concern is the use of sodium cyanoborohydride, which can release toxic hydrogen cyanide (HCN) gas if exposed to strong acid. The reaction quench should always be performed carefully in a well-ventilated fume hood. Borohydride reagents in general can react violently with water and should be handled with care.
Q5: My final hydrochloride product is slightly off-white or yellow. Is this a problem? A5: A slight discoloration is common and may not indicate significant impurity. It can sometimes be caused by trace-level impurities from the starting materials or minor side reactions. If analytical data (NMR, LC-MS, mp) confirms high purity (>98%), the color is often acceptable. If higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.
References
- CN101704755A - Method for preparing p-tert-butylbenzylamine - Google P
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive.
- Reductive Amin
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions.
- Reaction Optimiz
- Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC - NIH.
- Bayesian reaction optimization as a tool for chemical synthesis - The Doyle Group.
- Technical Support Center: 3-Butenylamine Hydrochloride Synthesis - Benchchem.
- Side Reactions Upon Amino Acid/Peptide Carboxyl Activ
- Bayesian Optimiz
- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI.
- Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimiz
- Accelerated Chemical Reaction Optimiz
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. organicreactions.org [organicreactions.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting p-Butoxybenzylamine hydrochloride synthesis side reactions
Welcome to the technical support center for the synthesis of p-butoxybenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.
Introduction to Synthetic Strategies
The synthesis of p-butoxybenzylamine hydrochloride can be approached through several established synthetic routes. The choice of method often depends on the available starting materials, scale of the reaction, and the desired purity of the final product. The most common strategies include:
-
Reductive Amination of 4-Butoxybenzaldehyde: A direct and often high-yielding method involving the reaction of 4-butoxybenzaldehyde with an ammonia source, followed by the reduction of the resulting imine.
-
Gabriel Synthesis: A classic method for preparing primary amines from alkyl halides, which in this case would start from 4-butoxybenzyl halide. This method is particularly useful for avoiding over-alkylation byproducts.
-
Leuckart-Wallach Reaction: A reductive amination method that uses formic acid or its derivatives as both the reducing agent and the nitrogen source.
This guide will provide detailed troubleshooting for each of these primary synthetic pathways.
Section 1: Reductive Amination of 4-Butoxybenzaldehyde
Reductive amination is a widely used and versatile method for the synthesis of amines.[1] The reaction proceeds via the formation of an imine intermediate from the reaction of an aldehyde (4-butoxybenzaldehyde) and an amine (ammonia), which is then reduced in situ to the desired primary amine.
Troubleshooting Guide: Reductive Amination
Question 1: My reaction is showing low conversion of the starting aldehyde, what are the likely causes and how can I fix it?
Answer:
Low conversion in a reductive amination can stem from several factors. Let's break down the possibilities and their solutions:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine can be unfavorable.[2]
-
Troubleshooting:
-
Water Removal: The formation of the imine releases water. If not removed, water can hydrolyze the imine back to the starting materials. While not always necessary, particularly with certain reducing agents, if you suspect this is an issue, you can try adding a dehydrating agent like anhydrous magnesium sulfate or using a Dean-Stark apparatus if the solvent and temperature are appropriate.
-
pH Control: Imine formation is often catalyzed by mild acid. However, if the pH is too low, the ammonia will be protonated and become non-nucleophilic. If the pH is too high, the carbonyl group of the aldehyde will not be sufficiently activated. Aim for a weakly acidic to neutral pH. You can add a catalytic amount of acetic acid to facilitate imine formation.
-
-
-
Reducing Agent Issues: The choice and handling of the reducing agent are critical.
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and cost-effective choice, but it can also reduce the starting aldehyde to 4-butoxybenzyl alcohol.[3] To avoid this, you can either allow sufficient time for imine formation before adding the NaBH₄ or use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the aldehyde.[2]
-
Reagent Decomposition: Sodium borohydride and STAB are moisture-sensitive. Ensure you are using fresh, dry reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation. However, be cautious as higher temperatures can also promote side reactions.
-
Concentration: Ensure your reaction is not too dilute. A higher concentration of reactants can favor the bimolecular imine formation step.
-
-
Question 2: I am observing significant amounts of a side product that I suspect is the secondary amine, bis(4-butoxybenzyl)amine. How can I prevent its formation?
Answer:
The formation of the secondary amine is a classic side reaction in reductive aminations with ammonia. The initially formed primary amine is nucleophilic and can react with another molecule of the aldehyde to form a new imine, which is then reduced to the secondary amine.
-
Troubleshooting Strategies:
-
Excess Ammonia: Using a large excess of the ammonia source is the most effective way to minimize the formation of the secondary amine. This statistically favors the reaction of the aldehyde with ammonia over the newly formed primary amine. You can use a solution of ammonia in methanol or aqueous ammonium hydroxide.
-
Slow Addition of Aldehyde: Adding the 4-butoxybenzaldehyde slowly to the reaction mixture containing the ammonia and the reducing agent can help to maintain a low concentration of the aldehyde, further disfavoring the formation of the secondary amine.
-
Choice of Ammonia Source: Using ammonium acetate or ammonium formate can sometimes provide a more controlled release of ammonia and help maintain an optimal pH for the reaction.
-
Question 3: My main impurity is 4-butoxybenzyl alcohol. What is causing this and how can I avoid it?
Answer:
The formation of 4-butoxybenzyl alcohol is a result of the direct reduction of the starting aldehyde, 4-butoxybenzaldehyde, by the hydride reducing agent.
-
Troubleshooting:
-
Use a Selective Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are much more selective for the reduction of the protonated imine (iminium ion) over the aldehyde.[2] Switching to one of these reagents is the most effective solution.
-
Stepwise Procedure: If you must use sodium borohydride, a two-step, one-pot procedure can be effective. First, stir the 4-butoxybenzaldehyde and ammonia source in a suitable solvent (like methanol) for a period to allow for imine formation to proceed as much as possible. Then, cool the reaction mixture in an ice bath before slowly adding the sodium borohydride.[3] This temporal separation of the imine formation and reduction steps can significantly reduce the amount of alcohol byproduct.
-
Experimental Protocol: Reductive Amination of 4-Butoxybenzaldehyde
Materials:
-
4-Butoxybenzaldehyde
-
Ammonia in Methanol (7N solution)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-butoxybenzaldehyde (1 equivalent).
-
Add a 7N solution of ammonia in methanol (10-20 equivalents) to the flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 - 2.0 equivalents) to the stirring solution. Be cautious of gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue to stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude p-butoxybenzylamine.
-
To form the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) until precipitation is complete.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield p-butoxybenzylamine hydrochloride.
Visualization of Reductive Amination Workflow
Caption: Workflow for the synthesis of p-butoxybenzylamine hydrochloride via reductive amination.
Section 2: Gabriel Synthesis
The Gabriel synthesis is a robust method for the preparation of primary amines that avoids the over-alkylation issues common in other methods.[4][5] The synthesis proceeds in two main steps: the N-alkylation of potassium phthalimide with an alkyl halide (4-butoxybenzyl chloride or bromide), followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.
Troubleshooting Guide: Gabriel Synthesis
Question 1: The initial N-alkylation of potassium phthalimide with 4-butoxybenzyl halide is slow or incomplete. What can I do to improve the reaction?
Answer:
A sluggish N-alkylation step in the Gabriel synthesis can be frustrating. Here are the key areas to investigate:
-
Reactivity of the Alkyl Halide:
-
Troubleshooting: Benzyl halides are generally reactive in Sₙ2 reactions. However, if you are using 4-butoxybenzyl chloride, switching to the more reactive 4-butoxybenzyl bromide or iodide can significantly increase the reaction rate.
-
-
Reaction Conditions:
-
Troubleshooting:
-
Solvent: A polar aprotic solvent is crucial for Sₙ2 reactions. N,N-Dimethylformamide (DMF) is an excellent choice as it effectively solvates the potassium cation, leaving the phthalimide anion more nucleophilic.[6] Other options include DMSO or acetonitrile.
-
Temperature: While some Gabriel syntheses proceed at room temperature, heating the reaction mixture is often necessary. A temperature range of 60-100 °C is typical. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
-
Purity of Reagents: Ensure your potassium phthalimide and 4-butoxybenzyl halide are pure and dry. Water can interfere with the reaction.
-
-
Question 2: The hydrolysis of the N-(4-butoxybenzyl)phthalimide is giving me a low yield of the desired amine. What are the common pitfalls in this step?
Answer:
The cleavage of the N-alkylphthalimide is often the most challenging step of the Gabriel synthesis. Both acidic and basic hydrolysis can be harsh and may not be compatible with all substrates.
-
Hydrolysis Method:
-
Troubleshooting:
-
Acid Hydrolysis: Strong acids (e.g., concentrated HCl or H₂SO₄) and prolonged heating are typically required. This can sometimes lead to decomposition of the product.
-
Base Hydrolysis: Strong bases (e.g., NaOH or KOH) can also be used, but like acid hydrolysis, may require harsh conditions.
-
Hydrazinolysis (Ing-Manske Procedure): This is often the preferred method as it proceeds under milder, neutral conditions.[7] Refluxing the N-alkylphthalimide with hydrazine hydrate in a solvent like ethanol is highly effective. The byproduct, phthalhydrazide, precipitates out of the solution, which can simplify the initial purification.
-
-
-
Work-up and Purification:
-
Troubleshooting:
-
Phthalhydrazide Removal: The phthalhydrazide byproduct from hydrazinolysis can sometimes be difficult to filter if it forms a fine precipitate. Diluting the reaction mixture with a non-polar solvent after cooling can sometimes help to granulate the precipitate, making it easier to filter.
-
Phthalic Acid Removal: After acid hydrolysis, the phthalic acid byproduct can be removed by filtration. Adjusting the pH of the filtrate to be strongly basic will deprotonate the desired amine, allowing for its extraction into an organic solvent.
-
-
Question 3: I am having difficulty purifying the final p-butoxybenzylamine from the reaction byproducts. What are some effective purification strategies?
Answer:
Purification of the final amine can indeed be challenging. Here are a few reliable methods:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.
-
Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining impurities.
-
Make the aqueous layer strongly basic with a concentrated base solution (e.g., NaOH) to deprotonate the amine.
-
Extract the free amine back into a fresh organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified amine.
-
-
Crystallization of the Hydrochloride Salt: As the final product is the hydrochloride salt, this can be used as a purification method. After obtaining the crude amine, dissolve it in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of HCl in the same solvent (or ethereal HCl). The p-butoxybenzylamine hydrochloride will often crystallize out, leaving impurities in the solution. The crystals can then be collected by filtration.
Experimental Protocol: Gabriel Synthesis of p-Butoxybenzylamine
Step 1: Synthesis of N-(4-Butoxybenzyl)phthalimide
Materials:
-
Potassium phthalimide
-
4-Butoxybenzyl chloride
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
Add 4-butoxybenzyl chloride (1.05 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
The solid N-(4-butoxybenzyl)phthalimide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Step 2: Hydrazinolysis of N-(4-Butoxybenzyl)phthalimide
Materials:
-
N-(4-Butoxybenzyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a round-bottom flask, add the N-(4-butoxybenzyl)phthalimide from the previous step and ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents).
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude p-butoxybenzylamine.
-
Proceed with purification and hydrochloride salt formation as described in the reductive amination protocol.
Visualization of Gabriel Synthesis Pathway
Caption: Pathway for the Gabriel synthesis of p-butoxybenzylamine hydrochloride.
Section 3: Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a method of reductive amination that uses formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[8][9] This reaction is typically carried out at high temperatures.
Troubleshooting Guide: Leuckart-Wallach Reaction
Question 1: The reaction is producing a lot of tarry byproducts and the yield is low. What are the likely causes?
Answer:
The high temperatures required for the Leuckart-Wallach reaction can often lead to the formation of polymeric or tarry byproducts, especially with aldehydes that are prone to self-condensation.
-
Troubleshooting:
-
Temperature Control: This is the most critical parameter. While high temperatures are necessary, excessive heat can lead to decomposition. It is important to find the optimal temperature for your specific setup, which may require some experimentation. Try to maintain the temperature within the recommended range (typically 160-190 °C) and avoid overheating.
-
Purity of Starting Material: Ensure that your 4-butoxybenzaldehyde is of high purity. Aldehydes can oxidize to carboxylic acids on storage, which can interfere with the reaction.
-
Reaction Time: Prolonged reaction times at high temperatures can also contribute to byproduct formation. Monitor the reaction by TLC (if possible) or by small-scale work-up and analysis to determine the optimal reaction time.
-
Question 2: The product is the N-formyl derivative, not the free amine. How do I obtain the desired primary amine?
Answer:
The initial product of the Leuckart-Wallach reaction is often the N-formyl amide of the amine.[8] This is an expected intermediate.
-
Troubleshooting:
-
Hydrolysis: The N-formyl group must be removed by hydrolysis. This is typically achieved by heating the crude product with an aqueous acid (e.g., HCl) or base (e.g., NaOH). Acidic hydrolysis is convenient as it will directly produce the hydrochloride salt of the amine after work-up.
-
Experimental Protocol: Leuckart-Wallach Reaction
Materials:
-
4-Butoxybenzaldehyde
-
Ammonium formate
-
Formic acid
-
Hydrochloric acid (concentrated)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-butoxybenzaldehyde (1 equivalent) and ammonium formate (3-5 equivalents).
-
Add formic acid (1-2 equivalents).
-
Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. Carbon dioxide will be evolved during the reaction.
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Reflux the mixture for several hours to hydrolyze the intermediate N-formyl derivative.
-
Cool the mixture and add water. Extract with a non-polar solvent like toluene to remove any non-basic impurities.
-
Make the aqueous layer strongly basic with concentrated NaOH.
-
Extract the liberated p-butoxybenzylamine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract, concentrate, and form the hydrochloride salt as previously described.
Quantitative Data Summary
| Parameter | Reductive Amination | Gabriel Synthesis | Leuckart-Wallach Reaction |
| Typical Yield | Good to Excellent (70-95%) | Good (60-85%) | Moderate to Good (50-75%) |
| Key Reagents | NaBH₄, STAB, NH₃ | Potassium Phthalimide, Hydrazine | Ammonium Formate, Formic Acid |
| Reaction Temp. | 0 °C to Room Temp. | 80-90 °C (alkylation), Reflux (cleavage) | High (160-180 °C) |
| Primary Side Products | Secondary amine, Alcohol | Phthalhydrazide/Phthalic acid | N-formyl amine, Tarry polymers |
| Key Advantages | Direct, high-yielding | Avoids over-alkylation | Inexpensive reagents |
| Key Disadvantages | Potential for over-alkylation | Multi-step, byproduct removal | High temp., potential for tar |
References
- Ing, H. R.; Manske, R. H. F. A modification of the Gabriel synthesis of amines. J. Chem. Soc.1926, 2348.
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
Sheehan, J. C.; Bolhofer, W. A. A New and Convenient Solvent for the Gabriel Synthesis of Amines. J. Am. Chem. Soc.1950 , 72 (6), 2786–2786. [Link]
-
Gibson, M. S.; Bradshaw, R. W. The Gabriel Synthesis of Primary Amines. Angew. Chem. Int. Ed. Engl.1968 , 7 (12), 919-930. [Link]
-
Gabriel, S. Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Ber. Dtsch. Chem. Ges.1887 , 20 (2), 2224–2236. [Link]
-
Moore, M. L. The Leuckart Reaction. Org. React.1949 , 5, 301-330. [Link]
-
Wallach, O. Zur Kenntniss der Terpene und der ätherischen Oele. Ueber die Einwirkung von Ammoniumformiat auf Ketone. Justus Liebigs Ann. Chem.1893 , 275 (2‐3), 145-168. [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Myers, A. G. Reductive Amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
p-Butoxybenzylamine hydrochloride stability and degradation issues
Answering the user's request.
Technical Support Center: p-Butoxybenzylamine Hydrochloride
A Guide for Researchers and Drug Development Professionals on Stability and Degradation
Welcome to the technical support center for p-Butoxybenzylamine hydrochloride. This guide is designed to provide in-depth, field-proven insights into the stability and degradation challenges you may encounter during your research and development activities. As Senior Application Scientists, we aim to explain not just the "how" but the critical "why" behind experimental choices, ensuring the integrity and success of your work.
Part 1: Frequently Asked Questions (FAQs) on Stability & Storage
This section addresses the most common initial questions regarding the handling and storage of p-butoxybenzylamine hydrochloride.
Q1: What are the ideal storage conditions for p-Butoxybenzylamine hydrochloride to ensure its long-term stability?
A: To maintain its chemical integrity, p-Butoxybenzylamine hydrochloride should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect the compound from atmospheric moisture and air, as benzylamine derivatives can be sensitive to both. Storage should be at room temperature and away from incompatible materials, particularly strong oxidizing agents and sources of ignition.[1][2] For optimal stability, using polyethylene or polypropylene containers is recommended.[1]
Q2: I've noticed the color of my p-Butoxybenzylamine hydrochloride powder has changed from white to a yellowish or brownish tint. What could be the cause?
A: A color change is often the first visual indicator of chemical degradation. For amine-containing compounds, this can be due to oxidation or interaction with impurities. The benzylamine functional group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[3][4][5] This process can lead to the formation of highly conjugated imine species, which are often colored. It is crucial to re-analyze the purity of the material before use if any color change is observed.
Q3: Is p-Butoxybenzylamine hydrochloride sensitive to light? Should I take special precautions?
A: Yes, compounds with a benzylamine moiety can be sensitive to light. Photolytic degradation can occur, often proceeding through radical-based mechanisms that can lead to a complex mixture of degradation products.[6][7][8] Therefore, it is a best practice to store the compound in amber-colored vials or in a light-proof container to minimize exposure to UV and visible light.[9] When handling the compound in solution, working under subdued light conditions or using amber glassware is also recommended.
Part 2: Troubleshooting Common Degradation Issues in Experiments
This section provides a troubleshooting guide for specific problems that may arise during experimental work.
Q1: My analytical chromatogram (HPLC) shows several unexpected peaks after dissolving p-Butoxybenzylamine hydrochloride in an aqueous buffer for a few hours. What is happening?
A: The appearance of new peaks suggests degradation in your solution. The primary suspects are hydrolysis and pH-related instability. As a hydrochloride salt, dissolving the compound in water will create a mildly acidic solution. However, depending on the buffer components and final pH, the free amine can be released and undergo degradation.
-
Hydrolysis: The benzylamine functional group itself is generally stable against hydrolysis, but impurities or excipients in a formulation could catalyze this process.[10]
-
Oxidation: If the buffer was not de-gassed, dissolved oxygen can promote oxidative degradation, especially if trace metals are present.[5][11] Benzylamines are known to oxidize to the corresponding imines and subsequently to benzaldehydes and benzoic acids.[5]
-
Recommendation: Prepare solutions fresh whenever possible. Use de-gassed, high-purity solvents and buffers. Analyze a time-zero sample immediately after preparation and compare it with samples analyzed after several hours to monitor the rate of degradation.
Q2: I am developing a formulation and see a significant loss of the active ingredient over time, especially in a wet granulation process. What are the likely incompatibilities?
A: Wet granulation introduces moisture and heat, which can accelerate degradation. The primary concern with an amine-containing API like p-Butoxybenzylamine hydrochloride is its interaction with certain excipients.
-
Maillard Reaction: If your formulation contains a reducing sugar, such as lactose, the primary amine group can react with the sugar to form a glycosylamine, which then undergoes a series of reactions (the Maillard cascade) to produce brown-colored polymeric products.[12] This is a common cause of drug-excipient incompatibility.
-
Incompatibility with Lubricants: Magnesium stearate, a common lubricant, has been reported to be incompatible with some amine hydrochlorides.[13] The basic nature of the stearate salt can deprotonate the hydrochloride, releasing the more reactive free amine.
-
Recommendation: Conduct formal drug-excipient compatibility studies. Prepare binary mixtures (1:1) of the API with each proposed excipient, add a small amount of water (e.g., 5%), and store under accelerated conditions (e.g., 40°C/75% RH).[14] Analyze the mixtures at set time points by HPLC to check for degradation. Consider using alternative excipients like microcrystalline cellulose or non-reducing sugars (e.g., sucrose) and alternative lubricants if incompatibility is found.
Part 3: In-Depth Technical Guide: Major Degradation Pathways
Understanding the potential chemical transformations of p-Butoxybenzylamine hydrochloride is key to developing stable formulations and robust analytical methods. The primary degradation pathways are oxidation, photolysis, and hydrolysis.
Oxidative Degradation
Oxidation is a major degradation route for benzylamines. The process is often initiated by the presence of molecular oxygen, metal ions, or other oxidizing agents.[3][5]
-
Mechanism: The reaction typically proceeds via the formation of an imine intermediate through the oxidative coupling of two benzylamine molecules. This imine can then be hydrolyzed to form p-butoxybenzaldehyde and ammonia. Further oxidation of the aldehyde can yield p-butoxybenzoic acid.[5]
-
Catalysts: This process can be catalyzed by transition metals (like Cu, Fe) or even by acids under an oxygen atmosphere.[4][11]
Photolytic Degradation
Exposure to light, particularly UV light, can provide the energy needed to induce degradation.
-
Mechanism: Photolysis of benzylamines can involve the homolytic cleavage of C-N or N-H bonds, generating benzylamino and other radical species.[8] These highly reactive radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradants. Photocatalytic processes, for instance in the presence of materials like TiO2, can also lead to the formation of imines.[6]
Hydrolytic Degradation
While the amine itself is relatively stable, the overall molecule's stability can be pH-dependent.
-
Mechanism: As a hydrochloride salt, the compound is more stable in acidic conditions where the amine is protonated. In neutral or alkaline conditions, the equilibrium shifts towards the unprotonated, more nucleophilic free amine. This free amine is more susceptible to oxidation and other reactions. While direct hydrolysis of the C-N bond is not typically a major pathway under mild conditions, the presence of other reactive groups or harsh pH and temperature conditions could promote it.[10][15]
Diagram: Potential Degradation Pathways
Caption: Workflow for conducting a forced degradation study.
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.
1. Initial Column and Mobile Phase Screening:
-
Column: Start with a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). [16] * Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (acetonitrile or methanol). The choice of organic solvent depends on the solubility of the API and its degradants. [17] * Detector: UV detection at an appropriate wavelength (e.g., the λmax of p-Butoxybenzylamine hydrochloride).
2. Method Optimization:
-
Inject a mixture of the stressed samples (acid, base, oxidative, etc.) to create a single chromatogram containing the API and all major degradation products.
-
Adjust the gradient slope, pH of the mobile phase, and temperature of the column to achieve baseline separation between the API peak and all degradant peaks (Resolution > 2).
3. Method Validation:
-
Once the method is optimized, validate it according to ICH Q2(R1) guidelines. This includes demonstrating specificity (peak purity analysis), linearity, accuracy, precision, and robustness. The key is to prove that the method is "stability-indicating."
References
-
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. Available at: [Link]
-
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. National Institutes of Health (NIH). Available at: [Link]
-
The oxidative self-coupling reaction of benzylamine derivatives. ResearchGate. Available at: [Link]
-
Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available at: [Link]
-
Lewis acid-catalyzed oxidation of benzylamines to benzamides. Royal Society of Chemistry. Available at: [Link]
-
Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites F70-TiO2 Based on Fullerenes Derivatives and TiO2. MDPI. Available at: [Link]
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. National Institutes of Health (NIH). Available at: [Link]
-
Degradation pathway of drug. ResearchGate. Available at: [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Material Safety Data Sheet - Benzylamine hydrochloride, 99%. Cole-Parmer. Available at: [Link]
-
a) Photooxidation of benzylamine including the reaction conditions, b) illustrative mechanism and species involved in the photoconversion of benzylamine to dibenzylimine. ResearchGate. Available at: [Link]
-
Benzylamine. Wikipedia. Available at: [Link]
-
Benzylamine – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Degradation of benzylamines during chlorination and chloramination. ResearchGate. Available at: [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]
-
Photolysis of dibenzylamine. Formation of benzylamino and dibenzylamino radicals. Semantic Scholar. Available at: [Link]
-
Results of forced degradation study. ResearchGate. Available at: [Link]
-
Protecting group - Benzylamines. Wikipedia. Available at: [Link]
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
p-Butoxybenzylamine hydrochloride. SIELC Technologies. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate. Available at: [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. Available at: [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. ResearchGate. Available at: [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]
-
Drug–Excipient Interaction and Incompatibilities. Omsk Scientific Bulletin. Available at: [Link]
-
MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. Available at: [Link]
-
Compatibility Studies of Promethazine Hydrochloride With Tablet Excipients by Means of Thermal and Non-Thermal Methods. PubMed. Available at: [Link]
-
Chemical Stability of Diphenhydramine Hydrochloride From an Elixir and Lidocaine Hydrochloride From a Viscous Solution When Mixed Together. PubMed. Available at: [Link]
-
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. National Institutes of Health (NIH). Available at: [Link]
-
Compatibility studies of promethazine hydrochloride with tablet excipients by means of thermal and non-thermal methods. ResearchGate. Available at: [Link]
-
Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. ResearchGate. Available at: [Link]
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- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of p-Butoxybenzylamine Hydrochloride Solubility in Organic Solvents: A Technical Guide
Welcome to the technical support center for p-butoxybenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. As a salt of a primary amine, p-butoxybenzylamine hydrochloride presents a unique set of physicochemical properties that can make its dissolution in non-aqueous media a significant experimental hurdle. This document provides in-depth troubleshooting guidance and frequently asked questions to facilitate the successful incorporation of p-butoxybenzylamine hydrochloride into your experimental workflows.
Understanding the Molecule: Why is Solubility a Challenge?
p-Butoxybenzylamine hydrochloride is an ammonium salt. The protonation of the primary amine group to form the hydrochloride salt drastically increases the polarity of the molecule compared to its free base form. This high polarity is the primary reason for its excellent solubility in water and, conversely, its limited solubility in many organic solvents.[1][2] The molecule's structure consists of a polar ammonium head and a moderately non-polar tail composed of a benzyl group and a butoxy substituent. This amphiphilic nature can lead to complex solubility behavior.
Troubleshooting Guide: When p-Butoxybenzylamine Hydrochloride Fails to Dissolve
This section provides a systematic approach to addressing common solubility problems.
Initial Assessment: Is the Solvent Appropriate?
The first step in troubleshooting is to evaluate the polarity of your chosen solvent. The general principle of "like dissolves like" is paramount.[3][4]
Question: My p-butoxybenzylamine hydrochloride is insoluble in a non-polar solvent (e.g., hexane, toluene). What should I do?
Answer: This is expected behavior. As a salt, p-butoxybenzylamine hydrochloride is highly polar and will have very low solubility in non-polar solvents.
-
Recommended Action: Switch to a more polar organic solvent. The following table provides a qualitative guide to the expected solubility of p-butoxybenzylamine hydrochloride in common organic solvents, categorized by polarity.
| Solvent Class | Solvent Examples | Expected Solubility of p-Butoxybenzylamine HCl | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can engage in hydrogen bonding with the ammonium group and the chloride ion, facilitating dissolution. The alkyl chain of the alcohols can interact with the non-polar part of the molecule. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate the ions, but they cannot act as hydrogen bond donors. Their effectiveness will depend on the specific interactions. |
| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane | Low to Very Low | These solvents have lower polarity and are less effective at solvating the charged species. Some partial solubility might be observed, especially with heating. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | These solvents lack the polarity to overcome the lattice energy of the salt. |
Optimizing Conditions for Dissolution
If you are using a potentially suitable polar solvent but still facing issues, the following steps can be taken:
Question: I am using a polar solvent like ethanol, but the dissolution is very slow or incomplete. What can I do?
Answer: Several factors beyond solvent choice can influence the rate and extent of dissolution.
-
Increase Temperature: For most endothermic dissolution processes, increasing the temperature will increase solubility.[3][5] Gently warm the mixture while stirring. Be cautious to avoid solvent evaporation or decomposition of the compound.
-
Agitation and Sonication: Continuous stirring or the use of an ultrasonic bath can help break down solid aggregates and increase the surface area available for solvation, thereby accelerating dissolution.[6]
-
Particle Size Reduction: Grinding the p-butoxybenzylamine hydrochloride powder to a finer consistency will increase its surface area and can improve the rate of dissolution.[5][6]
Experimental Protocol: Enhancing Dissolution in a Polar Organic Solvent
-
Preparation: Weigh the desired amount of p-butoxybenzylamine hydrochloride and place it in a suitable flask.
-
Solvent Addition: Add a portion of the chosen polar organic solvent (e.g., methanol or ethanol).
-
Mechanical Agitation: Begin vigorous stirring using a magnetic stir bar.
-
Sonication (Optional): Place the flask in an ultrasonic bath for 10-15 minute intervals.
-
Gentle Heating: If dissolution is still incomplete, warm the mixture gently in a water bath. Monitor the temperature closely.
-
Incremental Solvent Addition: Continue adding the solvent in small increments until the solid is fully dissolved.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for dissolving p-butoxybenzylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Can I use a solvent mixture to dissolve p-butoxybenzylamine hydrochloride?
A1: Yes, using a solvent mixture is a common and effective strategy. For example, if your experimental conditions require a less polar solvent like dichloromethane, you can often improve the solubility of p-butoxybenzylamine hydrochloride by adding a small percentage of a polar co-solvent like methanol. This creates a solvent system with an intermediate polarity that can better accommodate both the polar and non-polar parts of the molecule.
Q2: What should I do if my experiment requires the use of a non-polar solvent?
A2: If a non-polar solvent is essential for your reaction or analysis, you will likely need to convert the p-butoxybenzylamine hydrochloride back to its free base form. This can be achieved by neutralizing the salt with a suitable base, such as an aqueous solution of sodium bicarbonate or sodium hydroxide. The resulting free amine, being significantly less polar, will be much more soluble in non-polar organic solvents.[2]
Experimental Protocol: Conversion to Free Base for Dissolution in Non-Polar Solvents
-
Dissolution in Aqueous Phase: Dissolve the p-butoxybenzylamine hydrochloride in water.
-
Neutralization: Slowly add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) or a dilute solution of a strong base (e.g., 1M NaOH) while stirring. Monitor the pH with pH paper or a pH meter until it becomes basic (pH > 8).
-
Extraction: Extract the aqueous solution with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). The free amine will partition into the organic layer.
-
Drying and Evaporation: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and then remove the solvent under reduced pressure to isolate the p-butoxybenzylamine free base.
Q3: I observed that my p-butoxybenzylamine hydrochloride turned into an oil or a sticky solid upon adding an organic solvent. What is happening?
A3: This phenomenon, often referred to as "oiling out," can occur when the solid salt is not readily soluble in the solvent, but the solvent is able to disrupt the crystal lattice to a certain extent, forming a concentrated, non-crystalline phase. This can be particularly problematic with amine hydrochlorides. To resolve this, try using a more polar solvent, increasing the volume of the solvent, or employing the optimization techniques mentioned above (heating, sonication). Using anhydrous solvents can also sometimes prevent this issue, as traces of water can influence the dissolution behavior.
Q4: How does the purity of p-butoxybenzylamine hydrochloride affect its solubility?
A4: Impurities can significantly impact the solubility of a compound. The presence of other salts or organic impurities can either enhance or decrease solubility. If you are facing unexpected solubility issues, it is advisable to verify the purity of your p-butoxybenzylamine hydrochloride using appropriate analytical techniques such as NMR spectroscopy or HPLC.
Logical Relationship Diagram: Factors Influencing Solubility
Caption: Key factors influencing the solubility of p-butoxybenzylamine hydrochloride.
References
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
-
McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]
-
Jacobs, A., & Caira, M. R. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences, 107(12), 3059-3068. [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]
-
LaGuardia Community College. (n.d.). Solubility Curve of a Salt. Retrieved from [Link]
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link].
-
SIELC Technologies. (2018). p-Butoxybenzylamine hydrochloride. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
NCERT. (n.d.). lech204.pdf. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
PubMed. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: p-Butoxybenzylamine Hydrochloride Purification
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of p-Butoxybenzylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of synthesizing and purifying this important chemical intermediate. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
The purification of substituted benzylamine salts like p-butoxybenzylamine hydrochloride can present unique challenges, often stemming from the physicochemical properties of the amine and its salt form. This guide is structured to address these challenges directly through a series of frequently asked questions and in-depth troubleshooting protocols.
Diagram: General Purification Workflow
The following diagram outlines a robust, multi-step workflow for the purification of p-Butoxybenzylamine hydrochloride from a crude reaction mixture. This process is designed to systematically remove different classes of impurities.
Caption: Decision tree for improving product purity.
Detailed Protocol: Recrystallization
Recrystallization is the most powerful technique for purifying crystalline solids. The key is to select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.
-
Solvent System Selection:
-
Single Solvent: Try solvents like ethanol, methanol, or isopropanol.
-
Binary Solvent System: This is often more effective. A common and effective system for amine hydrochlorides is an alcohol (e.g., ethanol, methanol, or IPA) as the "good" solvent and a less polar ether (e.g., diethyl ether, MTBE) or an alkane (e.g., heptane) as the "poor" or anti-solvent.
-
-
Step-by-Step Recrystallization Protocol:
-
Place the crude p-Butoxybenzylamine hydrochloride in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (e.g., ethanol) dropwise while heating (e.g., on a 60°C hotplate) and stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4°C) for an hour or more to maximize crystal formation.
-
If crystals do not form, try adding a small amount of the "poor" anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy, then warm slightly until clear and cool again.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Table 1: Suggested Recrystallization Solvent Systems
| Solvent System (Good/Poor) | Rationale & Comments |
| Isopropanol / Diethyl Ether | Excellent general-purpose system. The butoxy group provides some non-polar character, making this a good starting point. |
| Ethanol / Heptane | Provides a significant polarity difference, which can be very effective for crashing out the polar salt. |
| Methanol | p-Butoxybenzylamine HCl may have sufficient solubility in boiling methanol and lower solubility when cold. |
| Water | While likely soluble in hot water, the presence of the butoxy chain may allow for crystallization upon cooling. This can be effective for removing inorganic salts. [1][2] |
Problem 2: Product is Colored (Yellow or Brown)
Your final product has a persistent color, even after recrystallization.
Causality: Color often arises from highly conjugated, minor impurities, which may have formed from oxidation or side reactions. Standard recrystallization may not be sufficient if these impurities co-crystallize with your product.
Solutions:
-
Activated Carbon (Charcoal) Treatment: This is a classic and highly effective method for removing colored impurities.
-
Protocol: During the recrystallization procedure, after your product is fully dissolved in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% of the solute mass).
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The filtrate should be colorless. Proceed with the cooling and crystallization steps as described previously.
-
-
Wash with Dilute Acid: Some impurities might be removed by washing the crystals with a small amount of cold, dilute HCl. [2]This can help remove any remaining by-produced ammonium salts.
Purity Assessment: Choosing the Right Analytical Technique
Confirming the purity of your final product is essential. No single technique tells the whole story, so a combination is often best.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a stationary and mobile phase. [3] | Retention time, peak area (quantitative), detection of non-volatile impurities. [4] | High resolution, excellent for quantitative analysis, widely applicable. | Requires reference standards for absolute quantification. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification of impurities, and absolute purity determination (qNMR). [5] | Provides structural information, can be quantitative without a specific reference standard of the analyte (qNMR). | Lower sensitivity compared to HPLC for trace impurities. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass-based detection. [4] | Retention time, mass spectrum (structural information), identification of volatile impurities. | High sensitivity, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds like salts. The free base could be analyzed. |
| Melting Point | Temperature range over which the solid transitions to a liquid. | An indication of purity. A sharp melting point close to the literature value suggests high purity. | Fast and inexpensive. | Insensitive to small amounts of impurities; not a quantitative measure. |
Recommendation: For routine purity checks, HPLC is the industry standard. For structural confirmation and identification of unknown impurities, ¹H NMR and ¹³C NMR are indispensable.
References
-
Reddit. (2024). How to purify Benzylamine? [Online Forum]. Available at: [Link]
- Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.
- Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
-
PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available at: [Link]
-
Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]
-
ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? [Online Forum]. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of benzylamine. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. Available at: [Link]
-
SIELC Technologies. (2018). p-Butoxybenzylamine hydrochloride. Available at: [Link]
-
PubMed. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. Available at: [Link]
Sources
- 1. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 2. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 3. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring p-Butoxybenzylamine Hydrochloride Reactions by TLC
Welcome to the technical support center for monitoring reactions involving p-Butoxybenzylamine hydrochloride using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of TLC for this specific application. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the purpose of using TLC to monitor my p-Butoxybenzylamine hydrochloride reaction?
A1: Thin-Layer Chromatography is a rapid, inexpensive, and versatile analytical technique used to monitor the progress of a chemical reaction.[1] By spotting your reaction mixture on a TLC plate over time, you can qualitatively:
-
Determine the consumption of the starting material (p-Butoxybenzylamine hydrochloride).[2]
-
Observe the formation of your desired product(s).[2]
-
Identify the presence of any byproducts or intermediates.
-
Ascertain when the reaction has reached completion, preventing unnecessary reaction time and potential side reactions.[3]
Q2: My starting material, p-Butoxybenzylamine hydrochloride, is a salt. How does this affect my TLC analysis?
A2: The hydrochloride salt form of p-Butoxybenzylamine (C₁₁H₁₈ClNO) makes it highly polar.[4][5] On a standard silica gel TLC plate (which is also very polar), the salt will have a very strong affinity for the stationary phase and will likely not move significantly from the baseline (origin) with many common, less polar solvent systems. To get the free amine to move up the plate, you will often need to either use a highly polar mobile phase or add a small amount of a basic modifier (like triethylamine or ammonia) to the eluent to neutralize the hydrochloride, converting it to the less polar free amine in-situ on the plate.
Q3: How do I choose the right solvent system (mobile phase) for my TLC?
A3: The goal is to find a solvent system where your starting material and product have different Retention Factor (Rf) values, ideally between 0.2 and 0.8 for good separation. For amines, a good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate).[2] Given the polarity of p-Butoxybenzylamine, you may need to start with a more polar system. If streaking occurs or the amine doesn't move, adding a small percentage (0.1–2.0%) of triethylamine or a few drops of ammonia to the mobile phase can significantly improve the chromatography.[6][7]
Q4: How can I visualize the spots on my TLC plate? My compound is not colored.
A4: Since p-Butoxybenzylamine hydrochloride is not colored, you will need a visualization technique. The butoxybenzyl group should allow for visualization under a UV lamp (254 nm) as it contains an aromatic ring.[8] For more specific detection of the amine functional group, a ninhydrin stain is highly effective.[8][9][10] When the plate is dipped in the ninhydrin solution and gently heated, primary and secondary amines appear as colored spots, typically pink to purple.[10]
Q5: What is an Rf value and how do I calculate it?
A5: The Retention Factor, or Rf value, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][12][13] It is a characteristic value for a specific compound under constant TLC conditions (stationary phase, mobile phase, temperature).[14]
Calculation: Rf = (Distance from the origin to the center of the spot) / (Distance from the origin to the solvent front)[11][12][15]
An Rf value is unitless and will always be between 0 and 1.[12]
II. Step-by-Step Experimental Protocol
This protocol provides a robust starting point for monitoring a reaction involving p-Butoxybenzylamine hydrochloride.
Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)
-
TLC developing chamber with a lid
-
Capillary spotters
-
Solvents (e.g., Ethyl Acetate, Hexanes, Methanol, Triethylamine)
-
Ninhydrin stain solution (0.2g ninhydrin in 100mL ethanol with 3ml acetic acid)[8]
-
Heat gun or hot plate
-
UV lamp (254 nm)
-
Forceps
-
Pencil
Procedure:
-
Plate Preparation:
-
Sample Preparation & Spotting:
-
Prepare dilute solutions of your starting material (p-Butoxybenzylamine hydrochloride), your reaction mixture, and if available, your pure product. A concentration of ~1% in a volatile solvent is a good starting point.[17]
-
Using a capillary spotter, apply a small spot of each sample onto its designated tick mark on the origin line. Keep the spots small and concentrated by applying the sample multiple times, allowing the solvent to evaporate between applications.[6]
-
A "co-spot" lane, where both the starting material and reaction mixture are spotted on top of each other, is highly recommended to aid in identification.[1]
-
-
Developing the Plate:
-
Prepare your chosen mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[17]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber using forceps and replace the lid.[14]
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this time.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.[12][14]
-
-
Visualization:
-
Allow the plate to air dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Next, dip the plate into the ninhydrin stain solution using forceps.
-
Gently heat the plate with a heat gun until colored spots appear. Be careful not to overheat, as this can char the plate.[6]
-
Record the results immediately, as ninhydrin spots can fade over time.[10]
-
-
Analysis:
-
Calculate the Rf value for each spot.
-
Compare the spots in the reaction mixture lane to the starting material and product lanes to assess the reaction's progress.
-
III. Troubleshooting Guide
This section addresses common problems encountered when using TLC for p-Butoxybenzylamine hydrochloride reactions.
| Problem | Potential Cause(s) | Solution(s) |
| Spot(s) remain at the origin (Rf ≈ 0) | 1. The mobile phase is not polar enough. 2. The amine is still in its hydrochloride salt form and is strongly adsorbed to the silica. | 1. Increase the polarity of the mobile phase. For example, if using 20% Ethyl Acetate in Hexanes, try 50% or even 100% Ethyl Acetate. If that is insufficient, try adding a small amount of methanol (e.g., 5% Methanol in Dichloromethane).[18][19] 2. Add a basic modifier to your mobile phase. A small amount of triethylamine (0.1-2.0%) or a few drops of ammonia in methanol can neutralize the salt, allowing the free amine to move up the plate.[6][7] |
| Spot(s) run with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. If you are using 100% Ethyl Acetate, try a mixture of Ethyl Acetate and Hexanes (e.g., 50:50).[6] |
| Streaking or elongated spots | 1. The sample is too concentrated (overloaded). 2. The compound is strongly acidic or basic and is interacting too strongly with the silica. 3. The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO) that is smearing on the plate. | 1. Dilute your sample and re-spot the plate.[6][7][17] 2. Add a small amount of triethylamine or ammonia to the mobile phase to mitigate the strong interaction of the basic amine with the acidic silica gel.[6][7] 3. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[20] |
| Spots are not visible or very faint | 1. The sample is too dilute. 2. The compound is not UV-active, and the chosen stain is inappropriate. 3. The compound is volatile and has evaporated from the plate. | 1. Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[6] 2. While p-Butoxybenzylamine should be UV-active, ensure your UV lamp is working correctly. Use a specific stain like ninhydrin for amines, which is very sensitive.[8][9] 3. This is less likely for p-Butoxybenzylamine hydrochloride but can be a factor for other compounds. Ensure the plate is developed promptly after spotting. |
| Starting material and product have very similar Rf values | The chosen mobile phase does not provide adequate separation. | Try different solvent systems. Experiment with different solvent combinations and ratios. Sometimes, switching one of the solvents (e.g., using toluene instead of hexanes, or isopropanol instead of ethyl acetate) can alter the selectivity and improve separation.[20] |
IV. Visual Workflow and Logic Diagrams
TLC Experimental Workflow
Caption: A standard workflow for a TLC experiment.
Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting common TLC separation issues.
V. References
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, September 4). TLC stains for amines. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]
-
LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]
-
Unknown. (n.d.). TLC Stains. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). p-butoxybenzylamine hydrochloride,(CAS# 59528-29-9). Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). p-Butoxybenzylamine hydrochloride. Retrieved from [Link]
-
Unknown. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
PubMed. (2004, August 6). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). p-Fluorobenzylamine hydrochloride. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzyloxyamine hydrochloride. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenoxybenzamine Hydrochloride. PubChem. Retrieved from [Link]
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- 6. silicycle.com [silicycle.com]
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- 10. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 11. Khan Academy [khanacademy.org]
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- 13. studymind.co.uk [studymind.co.uk]
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- 15. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
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- 18. Chromatography [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Chromatography [chem.rochester.edu]
Technical Support Center: By-product Identification in p-Butoxybenzylamine Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of p-Butoxybenzylamine hydrochloride. As a crucial intermediate in pharmaceutical development, ensuring its purity is paramount. This center is designed to help you identify and mitigate common by-products encountered during synthesis, ensuring the integrity of your research and development pipeline.
Section 1: Understanding the Synthetic Landscape & Potential Pitfalls
The most common and versatile method for synthesizing p-Butoxybenzylamine is the reductive amination of p-butoxybenzaldehyde. This one-pot reaction is efficient but can be prone to several side reactions that lead to impurities. Understanding the reaction mechanism is the first step in effective troubleshooting.
Caption: Reductive amination of p-butoxybenzaldehyde.
While seemingly straightforward, this pathway is a competitive landscape of reactions. The following sections are formatted as a series of questions you might encounter in the lab, followed by detailed, experience-driven answers and protocols.
Section 2: Troubleshooting Guide - Common Impurities & Their Identification
This section addresses specific problems you may encounter during the synthesis and workup of p-Butoxybenzylamine hydrochloride.
Question 1: My NMR spectrum shows an extra set of aromatic and benzylic peaks, suggesting a larger molecule. What could this be?
Answer: You are likely observing the formation of the di(p-butoxybenzyl)amine (the "over-alkylation" product). This is the most common process-related impurity in reductive aminations when a primary amine is the target.
Causality: The desired product, p-butoxybenzylamine, is a primary amine and remains nucleophilic. It can compete with ammonia to react with another molecule of p-butoxybenzaldehyde to form a secondary iminium ion, which is then reduced to the secondary amine, di(p-butoxybenzyl)amine.
Caption: Pathway to the over-alkylation by-product.
Identification Protocol:
-
1H NMR: Look for a new singlet for the benzylic protons (CH2) around 3.78 ppm (in CDCl3), which integrates to 4 protons relative to the aromatic signals. The aromatic region will show two distinct doublets characteristic of a para-substituted benzene ring. The butoxy group signals will also be present.
-
13C NMR: Expect to see a new signal for the benzylic carbon around 50-55 ppm .
-
GC-MS: This impurity will have a longer retention time than the primary amine. The mass spectrum will show a molecular ion peak corresponding to its higher mass. The fragmentation pattern will likely include a prominent fragment from the loss of a p-butoxybenzyl group.
| By-Product | Predicted 1H NMR (CDCl3) Benzylic CH2 Shift (ppm) | Key GC-MS Fragments (m/z) |
| Di(p-butoxybenzyl)amine | ~3.78 (s, 4H) | M+, M-149 (loss of p-butoxybenzyl radical), 149, 91 |
| p-Butoxybenzylamine (Product) | ~3.8 (s, 2H) | M+, M-1 (loss of H), 149, 91 |
Mitigation Strategies:
-
Excess Ammonia: Use a large excess of the ammonia source (e.g., ammonium acetate, or ammonia in methanol) to outcompete the primary amine product in the reaction with the aldehyde.
-
Slow Aldehyde Addition: Add the p-butoxybenzaldehyde slowly to the reaction mixture containing the ammonia source and reducing agent. This keeps the concentration of the aldehyde low at any given time, favoring the reaction with the more abundant ammonia.
-
Stepwise Procedure: First, form the imine by stirring the aldehyde and ammonia source together, then add the reducing agent. This can sometimes reduce the amount of unreacted aldehyde available to react with the product amine.[1]
Question 2: I have a significant peak in my GC-MS that corresponds to the mass of p-butoxybenzyl alcohol. Why did this form?
Answer: The presence of p-butoxybenzyl alcohol indicates that the reducing agent (e.g., sodium borohydride) has reduced the starting aldehyde, p-butoxybenzaldehyde, before it could form the imine.
Causality: Sodium borohydride (NaBH4) is capable of reducing aldehydes to alcohols.[2][3] If the conditions for imine formation are not optimal, or if the reducing agent is too reactive under the reaction conditions, direct reduction of the aldehyde will occur.
Caption: Formation of p-butoxybenzyl alcohol.
Identification Protocol:
-
1H NMR: Look for a singlet around 4.6 ppm corresponding to the benzylic protons (CH2OH). There will also be a broad singlet for the hydroxyl proton.
-
GC-MS: The mass spectrum of p-butoxybenzyl alcohol will have a characteristic molecular ion peak and a fragmentation pattern showing the loss of water (M-18) and fragments related to the butoxybenzyl cation.
Mitigation Strategies:
-
Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is generally preferred for reductive aminations as it is less reactive towards aldehydes and more selective for the reduction of the iminium ion intermediate.[4]
-
Control the Addition of NaBH4: If using sodium borohydride, ensure that the imine has had sufficient time to form before adding the reducing agent. Adding the NaBH4 portion-wise at a controlled temperature (e.g., 0 °C) can also help.[5]
-
pH Control: Reductive amination is often more efficient under slightly acidic conditions (pH 5-6), which can favor imine formation over aldehyde reduction. The use of ammonium acetate can serve as both the ammonia source and a buffer.
Question 3: During the workup and formation of the hydrochloride salt, I'm seeing a new impurity that seems to have lost the butoxy group. What is happening?
Answer: You are likely observing the formation of p-hydroxybenzylamine , which results from the cleavage of the butyl ether bond under acidic conditions.
Causality: Aryl ethers can be cleaved by strong acids.[6][7][8] While typically requiring strong acids like HBr or HI, the use of concentrated HCl, especially with heating during workup or salt formation, can lead to the cleavage of the p-butoxy group to yield p-hydroxybenzylamine and 1-chlorobutane (or butanol). Benzylic ethers are particularly susceptible to cleavage via an SN1-type mechanism due to the stability of the resulting benzylic carbocation intermediate.[6][9]
Caption: Acid-catalyzed cleavage of the butoxy group.
Identification Protocol:
-
1H NMR (in D2O or DMSO-d6): Look for the disappearance of the signals corresponding to the butoxy group (the triplet around 4.0 ppm and the two multiplets between 1.4-1.8 ppm). A new set of aromatic signals corresponding to p-hydroxybenzylamine will appear. The benzylic protons will be shifted slightly.
-
Mass Spectrometry: The mass spectrum will show a molecular ion corresponding to the lower mass of p-hydroxybenzylamine.[10]
Mitigation Strategies:
-
Milder Acidification: Use a solution of HCl in a non-aqueous solvent (e.g., HCl in isopropanol, dioxane, or diethyl ether) for the salt formation and perform the addition at low temperatures (0-5 °C).[11] This minimizes the presence of water and reduces the reaction rate of the cleavage.
-
Avoid Excessive Heat: During workup and crystallization of the hydrochloride salt, avoid prolonged heating.
-
Control pH: Ensure that the pH is not excessively acidic for extended periods. Neutralize the reaction mixture before solvent removal if possible, and then re-acidify carefully for salt formation.
Section 3: FAQs - Alternative Synthetic Routes and General Questions
Q1: I'm consistently getting the di(p-butoxybenzyl)amine impurity. Is there an alternative synthesis that avoids this?
A1: Yes, the Gabriel synthesis is a classic method for preparing primary amines that inherently avoids over-alkylation.[1][12][13] This multi-step process involves the N-alkylation of potassium phthalimide with a suitable p-butoxybenzyl halide, followed by the liberation of the primary amine.
Gabriel Synthesis Workflow:
-
Alkylation: Potassium phthalimide is reacted with p-butoxybenzyl chloride (or bromide) in a polar aprotic solvent like DMF to form N-(p-butoxybenzyl)phthalimide.
-
Deprotection (Hydrazinolysis): The resulting phthalimide is then cleaved, most commonly by reacting it with hydrazine hydrate in an alcoholic solvent. This releases the desired p-butoxybenzylamine and forms a phthalhydrazide precipitate, which can be filtered off.[12][14]
Caption: Gabriel synthesis pathway for primary amines.
Potential Impurities in Gabriel Synthesis:
-
Unreacted p-butoxybenzyl halide: Can be removed during workup and purification.
-
Phthalic acid derivatives: From incomplete hydrolysis or side reactions of the phthalimide group. These are generally easy to separate due to differences in solubility.
Q2: My hydrochloride salt is "oiling out" or forming a sticky solid instead of crystallizing. How can I get a nice crystalline product?
A2: "Oiling out" is a common issue in the crystallization of amine salts and can be addressed by modifying your crystallization procedure.[4]
Troubleshooting Crystallization:
-
Solvent System: The choice of solvent is critical. For amine hydrochlorides, alcohols like isopropanol or ethanol are good starting points. You may need to use a co-solvent system. Try dissolving the crude salt in a minimal amount of a polar solvent (like methanol or isopropanol) and then slowly adding a less polar anti-solvent (like diethyl ether or ethyl acetate) until the solution becomes turbid, then allow it to stand.
-
Cooling Rate: Cool the solution slowly. Rapid cooling often leads to the formation of oils or very fine, impure crystals. Allowing the solution to cool to room temperature slowly before placing it in an ice bath can significantly improve crystal quality.
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and initiate crystallization.[4]
Q3: What are the best analytical methods to assess the purity of my final p-Butoxybenzylamine hydrochloride product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
1H and 13C NMR: Provides structural confirmation and can quantify impurities if they are present at levels above ~1%.
-
GC-MS: Excellent for identifying and quantifying volatile and semi-volatile impurities, even at low levels. It is particularly useful for detecting starting materials and the over-alkylation product.
-
HPLC: A powerful method for quantifying purity and separating non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a buffer (e.g., ammonium formate or TFA) is a good starting point.
-
Elemental Analysis (CHN Analysis): Provides the elemental composition of your final salt, which should match the theoretical values for pure p-Butoxybenzylamine hydrochloride.
Section 4: Detailed Experimental Protocols
Protocol 1: GC-MS Analysis for By-product Identification
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude reaction mixture or purified product in a suitable solvent like methanol or dichloromethane.
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C, split ratio 50:1.
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
-
MS System:
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Identify peaks corresponding to p-butoxybenzaldehyde, p-butoxybenzyl alcohol, p-butoxybenzylamine, and di(p-butoxybenzyl)amine based on their retention times and mass spectra. Compare fragmentation patterns to a reference library (e.g., NIST) and the predicted fragmentation patterns.
Protocol 2: Formation of p-Butoxybenzylamine Hydrochloride
-
Dissolution: Dissolve the purified p-butoxybenzylamine free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add a solution of 2M HCl in diethyl ether or isopropanol dropwise with vigorous stirring.
-
Precipitation: Continue adding the HCl solution until the pH of the mixture is acidic (test with pH paper) and a precipitate has formed.
-
Crystallization: Stir the mixture at 0°C for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Drying: Dry the solid under vacuum to obtain pure p-butoxybenzylamine hydrochloride.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
The Gabriel Synthesis of Benzylamine. Journal of Chemical Education. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Fiveable. Reactions of Ethers: Acidic Cleavage. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]
-
Wikipedia. Protecting group. [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers- Acidic Cleavage. [Link]
-
PubChem. 4-Hydroxybenzylamine. [Link]
-
Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. [Link]
-
YouTube. (2018). ether cleavage with strong acids. [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
YouTube. (2023). Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]
Sources
- 1. 4-Methoxybenzylamine(2393-23-9) 1H NMR [m.chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. Benzenemethanamine, 4-methoxy- [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. web.pdx.edu [web.pdx.edu]
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- 8. p-alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 13. N,N-DIBENZYLANILINE(91-73-6) 1H NMR spectrum [chemicalbook.com]
- 14. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for p-Butoxybenzylamine Hydrochloride Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of p-Butoxybenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this critical reductive amination reaction. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and achieve robust, scalable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the process.
Q1: What is the core reaction for synthesizing p-Butoxybenzylamine hydrochloride?
The synthesis is a classic example of a reductive amination . It typically involves two key steps that can be performed in one pot:
-
Imine Formation: The reaction of p-butoxybenzaldehyde with an ammonia source (e.g., ammonia, ammonium acetate) to form the corresponding imine.
-
Reduction: The in situ reduction of the imine to the primary amine, p-Butoxybenzylamine, via catalytic hydrogenation. The final product is then isolated as the hydrochloride salt.
Q2: Which catalysts are most effective for this transformation?
The choice of catalyst is critical for both reaction efficiency and selectivity. The most commonly employed heterogeneous catalysts are noble metals supported on activated carbon:
-
Palladium on Carbon (Pd/C): Often the first choice due to its high activity and cost-effectiveness for many hydrogenations.
-
Platinum on Carbon (Pt/C): A viable alternative, sometimes offering different selectivity profiles.
-
Pearlman's Catalyst (Pd(OH)₂/C): A more active form of palladium catalyst that can be effective when standard Pd/C is slow or ineffective.[1][2]
Non-precious metal catalysts, such as those based on cobalt or nickel, have also been investigated for reductive aminations and may be suitable for specific applications.[3][4]
Q3: Why is optimizing the catalyst loading so crucial?
Optimizing catalyst loading is a balancing act between reaction kinetics, process economics, and product purity.
-
Kinetics: The reaction rate is directly influenced by the amount of catalyst used; a higher loading generally leads to a faster reaction.[5][6]
-
Cost: Noble metal catalysts are expensive. Using the minimum amount necessary to achieve the desired outcome within a practical timeframe significantly reduces process costs.
-
Selectivity: Excessive catalyst loading can sometimes lead to an increase in side reactions, such as the formation of secondary amines or over-reduction of the aromatic ring.[7][8]
-
Downstream Processing: High catalyst loading can lead to difficulties in filtration and potential for metal leaching into the product.
Q4: What is a sensible starting point for catalyst loading?
For initial screening experiments, a catalyst loading of 5-10% by weight (w/w) relative to the limiting reagent (p-butoxybenzaldehyde) is a common and effective starting point.[1] This provides a good balance for achieving a reasonable reaction rate without being excessively wasteful.
Q5: How does catalyst loading impact the final reaction conversion versus the reaction rate?
This is a critical distinction. Catalyst loading primarily affects the reaction kinetics (the rate) .[5] Assuming the reaction is allowed to run to completion, the final conversion should theoretically be independent of the catalyst amount. However, a very low loading may result in a reaction that is so slow it appears to have stalled, leading to poor conversion in a practical timeframe. The goal of optimization is to find the "sweet spot" where the rate is maximized with the minimal amount of catalyst.
Section 2: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific experimental challenges.
Problem 1: Low or No Reaction Conversion
Q: My reaction shows little to no consumption of the p-butoxybenzaldehyde starting material after several hours. What are the potential causes and how can I resolve this?
A: This is a common and frustrating issue that can almost always be traced back to catalyst inactivity or suboptimal reaction conditions. A systematic diagnostic approach is the most effective way to identify the root cause.
Diagnostic Workflow for Low Conversion
Caption: Logical Workflow for Improving Reaction Selectivity.
Causality Explained:
-
Molar Excess of Ammonia: The formation of the primary imine and the secondary imine are competing equilibria. By Le Châtelier's principle, increasing the concentration of the ammonia source will push the equilibrium towards the formation of the desired primary imine, statistically outcompeting the product amine.
-
Lower Temperature: Higher temperatures can sometimes accelerate the rate of the side reaction more than the desired reaction. Running the reaction at a lower temperature (e.g., room temperature) may improve selectivity, albeit at the cost of a longer reaction time.
-
Catalyst Loading: While higher loading increases the overall rate, an excessively high concentration of active sites might promote the secondary amine formation. It is crucial to find a loading that is sufficient for the primary reaction without being so high that it aggressively drives side reactions. [7][8]4. Catalyst Choice: Different catalysts can have different selectivities. If struggling with Pd/C, screening other catalysts like Pt/C could reveal a better selectivity profile for this specific transformation.
Section 3: Experimental Protocols for Optimization
These protocols provide a validated framework for systematically optimizing catalyst loading.
Protocol 1: Initial Catalyst Screening
Objective: To compare the performance of different catalysts (e.g., 10% Pd/C, 5% Pt/C, 20% Pd(OH)₂/C) under identical conditions.
Methodology:
-
Setup: To three identical reaction vessels suitable for hydrogenation, add p-butoxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., methanol, ethanol) to create a ~0.5 M solution.
-
Ammonia Source: Add the ammonia source (e.g., ammonium acetate, ~1.5-3.0 eq).
-
Inerting: Seal the vessels and purge each with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the catalyst to each vessel (e.g., 5 mol%).
-
Vessel 1: 10% Pd/C
-
Vessel 2: 5% Pt/C
-
Vessel 3: 20% Pd(OH)₂/C
-
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen (e.g., via a balloon or by pressurizing the reactor to 50 psi).
-
Reaction: Stir the mixtures vigorously at a set temperature (e.g., room temperature or 40 °C).
-
Monitoring: Withdraw small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours), filter through a syringe filter (PTFE), and analyze by a suitable method (TLC, LC-MS, or GC) to determine the conversion and relative purity.
-
Analysis: Compare the rate of reaction and the final impurity profile for each catalyst to select the best candidate for further optimization.
Protocol 2: Systematic Catalyst Loading Optimization
Objective: To determine the minimum catalyst loading required to achieve >99% conversion within a target timeframe (e.g., 8 hours).
Methodology:
-
Setup: Using the best catalyst identified in Protocol 1, set up a series of identical reactions as described above.
-
Variable Loading: Add systematically varied amounts of the catalyst to each vessel. A good range to test would be:
-
Reaction A: 1 mol%
-
Reaction B: 2.5 mol%
-
Reaction C: 5 mol%
-
Reaction D: 7.5 mol%
-
-
Execution: Run the reactions under the identical, optimized conditions (temperature, pressure, stirring) determined previously.
-
Monitoring & Data Collection: Monitor each reaction for conversion at set time points. Record the results in a table.
Data Collection Table
| Catalyst Loading (mol%) | Time (h) | % Conversion (by LC-MS area %) | Key Impurities Observed |
| 1.0 | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 2.5 | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 5.0 | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 7.5 | 2 | ||
| 4 | |||
| 8 | |||
| 24 |
Conclusion: Analyze the data to identify the lowest catalyst loading that meets the process requirements for time and purity. This becomes your optimized loading for future experiments. Design of Experiments (DoE) software can also be used for a more statistically powerful approach to optimization. [13][14]
References
-
Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. (2024). H.E.L. Group. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Engineering Science, Technology and Innovation. [Link]
-
A Review for the Design and Optimization of Catalysts: The Use of Statistics as a Powerful Tool for Literature Analysis. (2024). MDPI. [Link]
-
Impact of Reactant Dissolution in the Kinetics of a Catalytic Hydrogenation for the Production of Argatroban. (2024). ACS Publications. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Engineering Science, Technology and Innovation. [Link]
-
Effect of catalyst loading on (a) reaction kinetics (b) initial rate. (n.d.). ResearchGate. [Link]
-
Design of Experiments for Process Optimization of the Direct Wacker-Type Oxidation of 1-Decene to n-Decanal. (2024). MDPI. [Link]
-
Use of experimental design in development of a catalyst system. (2002). ResearchGate. [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). ResearchGate. [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015). Reddit. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). SciSpace. [Link]
-
Atomically dispersed cobalt catalysts for tandem synthesis of primary benzylamines from oxidized β-O-4 segments. (2024). ResearchGate. [Link]
Sources
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- 8. interesjournals.org [interesjournals.org]
p-Butoxybenzylamine hydrochloride storage and handling best practices
This guide provides comprehensive best practices for the storage and handling of p-Butoxybenzylamine hydrochloride (CAS No: 59528-29-9).[1][2] It is intended for researchers, scientists, and drug development professionals to ensure compound integrity and experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and fundamental properties of p-Butoxybenzylamine hydrochloride.
1. What are the ideal storage conditions for p-Butoxybenzylamine hydrochloride?
To ensure long-term stability, p-Butoxybenzylamine hydrochloride should be stored in a cool, dry, and well-ventilated area.[3][4] The container should be tightly sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[4][5][6] It is also advisable to protect the compound from light.[7][8] For specific temperature recommendations, always refer to the product label provided by the supplier.[9]
2. Is p-Butoxybenzylamine hydrochloride sensitive to light or moisture?
3. What is the expected shelf-life of p-Butoxybenzylamine hydrochloride?
When stored under the recommended conditions (cool, dry, dark, and tightly sealed), p-Butoxybenzylamine hydrochloride is expected to be stable for an extended period. For specific expiration dates, always refer to the manufacturer's certificate of analysis.
4. What materials are compatible and incompatible with the storage of p-Butoxybenzylamine hydrochloride?
-
Compatible Materials: Polyethylene or polypropylene containers are suitable for storing p-Butoxybenzylamine hydrochloride.[3]
-
Incompatible Materials: Avoid storing in contact with strong oxidizing agents.[3][4] Additionally, it is prudent to avoid storage in metal containers, as acidic hydrochloride salts can be corrosive to some metals.[9]
Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during experimentation with p-Butoxybenzylamine hydrochloride.
Issue 1: The compound appears clumpy or has changed in appearance.
-
Potential Cause: This is a common sign of moisture absorption due to improper storage.[10] The hydrochloride salt is hygroscopic and can readily absorb water from the air if the container is not sealed tightly.
-
Solution:
-
Assess the extent of the issue. If the material is only slightly clumpy, it may still be usable for non-critical applications.
-
For sensitive experiments, it is recommended to dry the material under a vacuum.
-
To prevent recurrence, ensure the container is always tightly sealed after use. For long-term storage, consider using a desiccator.[11]
-
Issue 2: Difficulty in dissolving the compound.
-
Potential Cause: Solubility can be affected by the choice of solvent, pH, and the presence of absorbed moisture.
-
Solution:
-
Solvent Selection: While data on specific solubility is limited, amine hydrochlorides are generally more soluble in polar solvents. Water and alcohols (methanol, ethanol) are good starting points.
-
pH Adjustment: The hydrochloride salt is acidic. Adjusting the pH of the solution may enhance solubility, but be mindful of the stability of the free base form, which may be less stable.
-
Gentle Heating and Sonication: These techniques can aid in the dissolution process. However, avoid excessive heat, which could lead to degradation.
-
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for troubleshooting solubility problems.
Issue 3: Unexpected experimental results or reaction failure.
-
Potential Cause: This could be due to the degradation of p-Butoxybenzylamine hydrochloride. Degradation can be initiated by exposure to moisture, light, or incompatible chemicals.[8][12]
-
Solution:
-
Verify Compound Integrity: If possible, verify the purity of your compound using analytical techniques such as NMR or HPLC.
-
Review Storage and Handling: Ensure that best practices for storage and handling have been followed. Check if the compound has been exposed to incompatible substances.
-
Use Fresh Stock: If degradation is suspected, it is best to use a fresh, unopened stock of the compound for your experiments.
-
Experimental Protocols
Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of p-Butoxybenzylamine hydrochloride, with an emphasis on maintaining compound integrity.
-
Pre-analysis: Before opening, allow the container of p-Butoxybenzylamine hydrochloride to equilibrate to room temperature, especially if it has been refrigerated.[10] This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a chemical fume hood, weigh the desired amount of p-Butoxybenzylamine hydrochloride into a clean, dry container. Perform this step as quickly as possible to minimize exposure to air.
-
Solvent Addition: Add the desired solvent to the container.
-
Dissolution: Use a vortex mixer or sonicator to aid in dissolution. Gentle warming can be applied if necessary.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protecting (amber) vial. For long-term storage, it is advisable to store at -20°C or -80°C.
Safe Handling Workflow
Caption: Workflow for the safe handling of p-Butoxybenzylamine hydrochloride.
Safety and Hazard Information
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat when handling this compound.[13][14]
-
Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
First Aid:
References
- Sigma-Aldrich. (2025).
- ACS Publications. (2023).
- University of Rochester, Department of Chemistry. How to Store Reagents.
- Santa Cruz Biotechnology.
- Sigma-Aldrich. (2025).
- Sinfoo Biotech. p-butoxybenzylamine hydrochloride,(CAS# 59528-29-9).
- SIELC Technologies. (2018). p-Butoxybenzylamine hydrochloride.
- Pharmaceutical Labeling Machine Manufacturer. (2024). Different Drug Storage Conditions.
- Pharmaguideline. (2015). Protection of Light Sensitive Products.
- Pfaltz & Bauer.
- Diplomata Comercial. (2023). What are the Health and Safety Guidelines for Using Amines?.
- Diplomata Comercial. (2023). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Cole-Parmer. Material Safety Data Sheet - Benzylamine hydrochloride, 99%.
- Reddit. (2017).
- ResearchGate. (2017).
- PubChem - NIH. Benzyloxyamine hydrochloride.
Sources
- 1. sinfoobiotech.com [sinfoobiotech.com]
- 2. p-Butoxybenzylamine hydrochloride | SIELC Technologies [sielc.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. Benzyloxyamine hydrochloride | C7H10ClNO | CID 102312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. viallabeller.com [viallabeller.com]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Purification of p-Butoxybenzylamine Hydrochloride
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with p-Butoxybenzylamine hydrochloride and require methods for its purification. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the likely impurities in my sample of p-Butoxybenzylamine hydrochloride and where do they come from?
A1: Understanding Impurity Profile through Synthesis
The impurity profile of your p-Butoxybenzylamine hydrochloride is almost entirely dictated by its synthetic route. The most common industrial and laboratory synthesis is the reductive amination of p-butoxybenzaldehyde with ammonia.[1][2] During this process, several side reactions can occur, leading to a predictable set of impurities.
Common Impurities and Their Origins:
| Impurity Name | Structure | Origin |
| p-Butoxybenzaldehyde | 4-BuO-C₆H₄-CHO | Unreacted starting material. |
| p-Butoxybenzyl Alcohol | 4-BuO-C₆H₄-CH₂OH | Reduction of the starting aldehyde by the reducing agent (e.g., NaBH₄).[3] |
| Bis(p-butoxybenzyl)amine | (4-BuO-C₆H₄-CH₂)₂NH | Over-alkylation of the desired primary amine product with another molecule of the starting aldehyde. This is a very common side-product.[4] |
| Inorganic Salts | e.g., Borate salts, NaCl | Byproducts from the reducing agent (e.g., NaBH(OAc)₃, NaBH₄) and quenching/workup steps.[5] |
The following diagram illustrates the synthetic pathway and the points at which these key impurities are formed.
Caption: Synthesis of p-Butoxybenzylamine and origin of common impurities.
Q2: How can I accurately assess the purity of my sample before and after purification?
A2: A Multi-Pronged Analytical Approach
Relying on a single analytical technique can be misleading. For a comprehensive assessment, a combination of methods is recommended. Each technique provides a different piece of the puzzle.
| Analytical Technique | Information Provided | Key Strengths & Considerations |
| HPLC (UV Detection) | Quantitative purity (% area), detection of UV-active impurities. | Excellent for quantifying known and unknown impurities. Method development (column, mobile phase) is crucial for good separation.[6][7] |
| ¹H NMR Spectroscopy | Structural confirmation, identification of impurities with unique proton signals. | Provides structural information. Can quantify impurities if non-overlapping signals are present. Not sensitive to non-proton-containing impurities (e.g., inorganic salts). |
| LC-MS | Mass confirmation of the main product and identification of impurities by mass. | Powerfully combines separation with mass identification, helping to confirm the structures proposed in Q1.[8] |
| Melting Point | Indicator of overall purity. | Pure crystalline compounds have a sharp melting point range. A broad or depressed melting range indicates the presence of impurities.[9] |
Expert Tip: For routine purity checks, a well-developed HPLC method is the industry standard. For initial characterization or troubleshooting a difficult purification, combining HPLC with LC-MS and ¹H NMR is the most robust strategy.
Q3: What is the most straightforward purification method I should try first?
A3: Recrystallization - The Workhorse of Purification
For crystalline solids like p-Butoxybenzylamine hydrochloride, recrystallization is the most direct and often highly effective purification technique. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be significantly less soluble in the cold solvent, causing it to crystallize out in a purer form, while the impurities remain dissolved in the "mother liquor".[8][10]
Recommended Solvents for Recrystallization:
| Solvent / System | Rationale & Comments |
| Isopropanol (IPA) | Often the solvent of choice for amine hydrochlorides. Good balance of dissolving the salt when hot and allowing precipitation when cold.[8] |
| Ethanol (EtOH) | Similar to isopropanol, but the salt might be slightly more soluble, potentially requiring the addition of an anti-solvent. |
| Isopropanol / Diethyl Ether | A powerful mixed-solvent system. Dissolve the salt in a minimum of hot IPA, then slowly add diethyl ether (an "anti-solvent") until the solution becomes faintly cloudy. Cool to induce crystallization. |
| Methanol / MTBE | Another effective mixed-solvent system, using Methyl tert-butyl ether (MTBE) as the anti-solvent. |
Step-by-Step Protocol for Recrystallization from Isopropanol:
-
Solvent Selection: Place a small amount of your impure solid in a test tube and add a small volume of isopropanol. If it is insoluble at room temperature but dissolves upon heating, it is a good candidate solvent.
-
Dissolution: In a flask, add the impure p-Butoxybenzylamine hydrochloride. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Use a magnetic stirrer and hot plate.
-
(Optional) Decolorization: If the solution is colored, add a small amount (e.g., 1-2% by weight) of activated charcoal and boil for a few minutes. Caution: Adding too much charcoal can adsorb your product and reduce yield.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of your product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Analyze the purified product using the methods described in Q2 to confirm purity.
Q4: Recrystallization didn't work or the purity is still insufficient. What is a more rigorous purification method?
A4: Acid-Base Extraction and Re-Salt Formation
This is a highly effective chemical purification method that exploits the basicity of the amine functional group. The process involves converting the hydrochloride salt back to its "free base" form, which is soluble in organic solvents. This allows for washing away water-soluble impurities. The purified free base is then converted back into the clean hydrochloride salt.[5][11][12] This method is particularly effective at removing inorganic salts and non-basic organic impurities like the starting aldehyde and the corresponding alcohol.
Caption: Workflow for Purification via Acid-Base Extraction.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution & Basification: Dissolve the impure hydrochloride salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Add a base (e.g., 2M NaOH solution) dropwise until the aqueous layer is strongly basic (pH > 10, check with pH paper). This neutralizes the HCl salt, forming the free amine.
-
Extraction: Shake the separatory funnel vigorously to extract the free amine into the organic layer. Allow the layers to separate and drain the aqueous layer (which contains inorganic salts).
-
Washing: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). This removes residual base and any remaining water-soluble impurities.
-
Drying: Drain the washed organic layer into a flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent. At this stage, you can either concentrate the solvent in vacuo to isolate the purified free amine (as an oil or solid) or proceed directly to the next step.
-
Re-formation of the Hydrochloride Salt: Dissolve the purified free amine in a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of hydrochloric acid (e.g., 2M HCl in isopropanol, or gaseous HCl) dropwise with stirring. The pure p-Butoxybenzylamine hydrochloride will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
-
Analysis: Confirm the purity of the final product.
This method provides a significant increase in purity by effectively removing a broader range of impurity types compared to recrystallization alone.
References
- Process for the purification of amines. (n.d.). Google Patents.
- Purification of primary aromatic amine hydrohalides of the benzene series. (n.d.). Google Patents.
-
p-Butoxybenzylamine hydrochloride. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]
-
Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]
-
Benzylamine. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. (n.d.). American Chemical Society. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1363-1369. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023). OSTI.GOV. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Benzyloxyamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Li, H., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes, 11(7), 2095. Retrieved from [Link]
-
Kiani, A., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]
-
Kumar, N., et al. (2021). Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. Drug Testing and Analysis, 14(1), 133-144. Retrieved from [Link]
-
p-Fluorobenzylamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of trimetazidine hydrochloride impurity B by conventional method. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Phenoxybenzamine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 7. Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenoxybenzamine Hydrochloride | C18H23Cl2NO | CID 5284441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 11. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
p-Butoxybenzylamine hydrochloride reaction work-up procedures
Technical Support Center: p-Butoxybenzylamine Hydrochloride
Welcome to the technical support guide for the reaction work-up and isolation of p-butoxybenzylamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results. The synthesis of p-butoxybenzylamine, commonly achieved via reductive amination of 4-butoxybenzaldehyde, is a robust transformation, but the success of the experiment hinges on a meticulous and well-understood work-up procedure.[1][2]
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the post-reaction processing of p-butoxybenzylamine and its subsequent conversion to the hydrochloride salt.
Question 1: I've added my extraction solvent and aqueous quench solution, but the layers won't separate. I have a persistent emulsion. What should I do?
Answer: Emulsion formation is a frequent challenge, especially in basic aqueous solutions or when the reaction mixture contains surfactant-like intermediates.[3][4] Do not proceed with the separation until the emulsion is resolved, as this will lead to significant yield loss and contamination.
Causality & Explanation: Emulsions are colloidal suspensions of one liquid phase within another, stabilized by molecules that have affinity for both the organic and aqueous phases.[3] Vigorous shaking during extraction is a primary cause. The goal is to disrupt the forces stabilizing this suspension.
Troubleshooting Protocol:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gravity alone can sometimes resolve a weak emulsion.[4]
-
Increase Ionic Strength: Add saturated aqueous sodium chloride solution (brine). This increases the polarity and density of the aqueous layer, forcing organic droplets to coalesce and join the organic phase.[5][6] This is the most common and effective method.
-
Gentle Agitation: Gently swirl the separatory funnel or stir the interface with a glass rod. Avoid vigorous shaking which created the emulsion initially.[3][4]
-
Filtration: For very persistent emulsions, the entire mixture can be filtered through a pad of Celite® or glass wool. This physically disrupts the droplets.[3][5]
-
Solvent Modification: Add more of your organic extraction solvent to dilute the organic phase and alter its density.[5]
Below is a decision tree to guide your approach to breaking an emulsion.
Caption: Decision tree for troubleshooting emulsion formation.
Question 2: My final product, the hydrochloride salt, is a sticky oil or gum instead of a crystalline solid. How can I induce crystallization?
Answer: The formation of an oil suggests the presence of impurities, residual solvent, or water, which are inhibiting the formation of a stable crystal lattice. The goal is to remove these contaminants or find conditions that favor crystallization.
Causality & Explanation: Crystallization requires a high degree of molecular purity and the right solvent conditions. Amine salts, while generally crystalline, can "oil out" if impurities disrupt the packing of ions in the crystal lattice. Water is particularly detrimental, as it can form sticky hydrates. The hydrochloride salt of p-butoxybenzylamine is ionic and requires a non-polar environment to precipitate effectively.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure the solvent used for the free base (e.g., ethyl acetate, diethyl ether) is thoroughly dried before adding the HCl solution. The HCl solution itself (e.g., HCl in ether) must also be anhydrous.
-
Trituration: Add a small amount of a non-polar solvent in which the desired salt is insoluble, such as cold hexane or diethyl ether. Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This provides energy and a surface for nucleation to begin.
-
Solvent Removal & Re-precipitation: Remove all solvent from the oil under high vacuum to eliminate any residual water or reaction solvents. Re-dissolve the crude free base in a minimal amount of a clean, dry, non-polar solvent (like diethyl ether) and re-introduce the HCl solution slowly while stirring.[7][8]
-
Seed Crystals: If a small amount of solid product has been successfully made previously, adding a single seed crystal to the oil can initiate crystallization.
Question 3: My yield is very low. Where could my product have gone?
Answer: Low yield can result from several factors: an incomplete reaction, loss during the aqueous work-up, or incomplete precipitation of the salt. A systematic review of the work-up is necessary.
Causality & Explanation: p-Butoxybenzylamine, as a free base, has some water solubility which can be exacerbated by incorrect pH during extraction. As a hydrochloride salt, it has some solubility in organic solvents, especially more polar ones. Maximizing yield requires careful control of pH and solvent choice.
Troubleshooting Protocol:
-
Check Aqueous Layer pH: Before extraction, ensure the aqueous layer is sufficiently basic (pH > 11). If the pH is neutral or acidic, a significant portion of your amine will be protonated and remain in the aqueous layer as the ammonium salt.[9][10] Test the pH of the aqueous layer after your first extraction; if it is not strongly basic, adjust with 2M NaOH and re-extract.
-
Perform Multiple Extractions: Perform at least three extractions of the aqueous layer with your organic solvent. A single extraction is often insufficient to recover all the product.[6]
-
Back-Extraction: If you suspect your product is lost in an acidic wash step (if performed), basify that acidic aqueous layer and re-extract it with an organic solvent.
-
Check the Filtrate: After filtering your precipitated hydrochloride salt, cool the filtrate in an ice bath. More product may crystallize out. You can also partially evaporate the solvent from the filtrate to concentrate it and induce further precipitation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is a quenching step necessary after a reductive amination?
A: The quenching step serves two primary purposes: to neutralize any acid catalyst used in the reaction and to safely decompose any excess reducing agent.[11] For instance, when using sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction is often catalyzed by acetic acid.[12] Adding a mild base like saturated sodium bicarbonate (NaHCO₃) solution neutralizes the acid. This also safely decomposes the borohydride reagent, preventing it from reducing other functional groups in later stages and avoiding the evolution of flammable hydrogen gas upon contact with strong acids.[13]
Q2: What is the scientific rationale for converting the final amine product to a hydrochloride salt?
A: This is a classic and highly effective method for purification and handling of amines.[7]
-
Purification: Most free-base amines, including p-butoxybenzylamine, are liquids or low-melting solids at room temperature and can be difficult to purify by crystallization. Their corresponding hydrochloride salts, however, are typically stable, crystalline solids with sharp melting points.[14][15][16] The process of precipitation/crystallization itself is a powerful purification step, as impurities often remain dissolved in the solvent.[7]
-
Solubility Reversal: The free base is soluble in non-polar organic solvents, while the ionic hydrochloride salt is generally insoluble in them (e.g., diethyl ether, ethyl acetate).[7][15] This dramatic shift in solubility allows for easy isolation of the product by simple filtration.
-
Stability and Handling: Amine free bases can be susceptible to air oxidation over time. The hydrochloride salts are generally more stable and less odorous, making them easier to store and handle.
Q3: How do I choose the optimal organic solvent for the liquid-liquid extraction?
A: The ideal extraction solvent should meet several criteria, summarized in the table below. For p-butoxybenzylamine, ethyl acetate and dichloromethane are common choices.
| Criteria | Rationale | Good Choices | Poor Choices |
| Immiscibility with Water | The solvent must form a distinct second layer with the aqueous phase to allow for separation. | Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether | Ethanol, THF, Acetonitrile |
| High Solute Solubility | The solvent must effectively dissolve the p-butoxybenzylamine free base. | Ethyl Acetate, DCM | Hexane (solubility may be limited) |
| Low Boiling Point | A lower boiling point allows for easy removal of the solvent by rotary evaporation without degrading the product. | Diethyl Ether (35°C), DCM (40°C), Ethyl Acetate (77°C) | Toluene (111°C) |
| Appropriate Density | A density significantly different from water (~1.0 g/mL) makes the layers easier to distinguish and separate. | DCM (~1.33 g/mL, bottom layer), Diethyl Ether (~0.71 g/mL, top layer) | Toluene (~0.87 g/mL, can be close to dense aqueous layers) |
| Low Reactivity | The solvent should be inert and not react with the product or any reagents in the mixture. | Ethyl Acetate, Diethyl Ether | N/A for this specific work-up |
Q4: Can I purify the p-butoxybenzylamine free base by column chromatography before forming the salt?
A: Yes, this is a viable alternative, but it has drawbacks. Amines can be challenging to purify via standard silica gel chromatography because the basic nitrogen atom interacts strongly with the acidic silica gel, leading to "streaking" or tailing of the product spot on TLC and poor separation on the column. This can be mitigated by pre-treating the silica with a small amount of a base, like triethylamine (~1-2%), in the eluent. However, for most applications, direct precipitation of the hydrochloride salt is a more efficient and scalable purification method than chromatography.
Part 3: Standard Operating Protocols
Protocol 1: General Reductive Amination Work-up & Extraction
This protocol assumes the reaction was performed in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) using a borohydride-based reducing agent.
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel in an ice-water bath to 0-5 °C. This moderates the heat generated during the quench.
-
Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring. Caution: Gas evolution (CO₂ and/or H₂) may occur.[13] Continue addition until gas evolution ceases and the aqueous layer is confirmed to be basic (pH > 8).
-
Phase Separation: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF), add an immiscible organic solvent like ethyl acetate.
-
Extraction: Stopper the funnel, invert, and vent. Shake gently (do not shake vigorously to avoid emulsions).[3] Allow the layers to separate. Drain the aqueous layer.
-
Re-extraction: Return the aqueous layer to the funnel and extract two more times with fresh portions of the organic solvent.
-
Combine & Dry: Combine all organic extracts. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and rinse the drying agent with fresh solvent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude p-butoxybenzylamine free base, typically as an oil.
Protocol 2: Hydrochloride Salt Formation and Isolation
-
Dissolution: Dissolve the crude free base oil from Protocol 1 in a minimal amount of a dry, non-polar organic solvent. Diethyl ether or ethyl acetate are excellent choices.
-
Precipitation: While stirring the solution, slowly add a solution of 2M HCl in diethyl ether (or a similar commercially available solution) dropwise.
-
Observation: A white precipitate of p-butoxybenzylamine hydrochloride should form immediately.[14] Continue adding the HCl solution until no further precipitation is observed. A slight excess is acceptable.
-
Digestion: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, dry diethyl ether or hexane to remove any soluble, non-ionic impurities.
-
Drying: Dry the purified white solid under high vacuum to constant weight.
The overall workflow is summarized in the diagram below.
Caption: General workflow for the work-up and isolation of p-butoxybenzylamine HCl.
References
-
Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]
-
Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Amine salts. (n.d.). Oxford Reference. Retrieved from [Link]
-
How to purify Benzylamine? (2024). Reddit. Retrieved from [Link]
-
B. Smith. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]
-
Why adding sodium bicarbonate quenches a reductive amination using sodium triacetoxyborohydride? (2022). Chemistry Stack Exchange. Retrieved from [Link]
-
Murray, P. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]
-
4.6: Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation. (2020). ResearchGate. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]
-
Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Reactive extraction for the recovery of primary amines from aqueous streams. (n.d.). ResearchGate. Retrieved from [Link]
- Olin, J. F. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. Retrieved from [Link]
- Denton, A. E. (1961). Preparation of benzylamine. U.S. Patent No. 2,987,548. Washington, DC: U.S. Patent and Trademark Office.
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Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
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Qiu, J., et al. (n.d.). Study on purification technology of benzylamine from fermentation broth. Beijing Institute of Technology. Retrieved from [Link]
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Forming oxalte salts of amines. (2021). Sciencemadness.org. Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sodium cyanoborohydride. (2018). Reddit. Retrieved from [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. Retrieved from [Link]
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Reductive Amination - Common Conditions. (n.d.). organic-reaction.com. Retrieved from [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
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Technical Support Center: p-Butoxybenzylamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of p-butoxybenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format, moving beyond simple protocols to explain the causality behind the experimental choices. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Pathway and Mechanism
A1: The most common and efficient method for synthesizing p-butoxybenzylamine is through the reductive amination of p-butoxybenzaldehyde. This reaction proceeds in two key stages that can be performed sequentially in a single pot ("direct" or "in-situ") or in a stepwise fashion ("indirect").
-
Imine Formation: The process begins with the nucleophilic attack of an amine source, typically ammonia (or an ammonia equivalent like ammonium acetate), on the carbonyl carbon of p-butoxybenzaldehyde. This forms a hemiaminal intermediate, which then dehydrates to form a p-butoxybenzylideneimine (an imine). This step is a reversible equilibrium.[1]
-
Reduction: The C=N double bond of the imine is then reduced by a hydride-based reducing agent to yield the final primary amine, p-butoxybenzylamine.
The final amine is typically converted to its hydrochloride salt by treatment with HCl to improve its stability and facilitate purification and handling.
Below is a diagram illustrating the overall reaction pathway.
Caption: Overall synthesis pathway for p-butoxybenzylamine hydrochloride.
Section 2: Troubleshooting Side Product Formation
The formation of impurities is one of the most frequent challenges. Understanding their origin is key to suppression.
A2: The formation of the secondary amine, di(p-butoxybenzyl)amine, is a classic example of over-alkylation and a very common issue.[2] It occurs when the desired primary amine product, being nucleophilic itself, attacks another molecule of the p-butoxybenzaldehyde starting material. This forms a new, bulkier iminium ion which is then reduced along with your primary target.
Causality:
-
Nucleophilicity of the Product: The p-butoxybenzylamine product is often more nucleophilic than the initial ammonia source, leading to a competitive reaction.
-
Reaction Stoichiometry: An insufficient amount of the initial amine source (ammonia) can leave unreacted aldehyde available to be attacked by the product.
-
Reaction Rate: If the rate of the initial imine formation is slow, the primary amine product has more opportunity to react with the remaining aldehyde.
Troubleshooting Protocol:
-
Increase Ammonia Concentration: The most effective strategy is to use a significant excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product.
-
Control the Addition of Aldehyde: If practical, a slow, controlled addition of the p-butoxybenzaldehyde to a solution containing the ammonia source and the reducing agent can maintain a low concentration of the aldehyde, thereby minimizing the chance for the secondary reaction.
-
Choose a Stepwise Procedure: For maximum control, adopt an indirect (two-step) procedure. First, allow the imine to form completely by reacting the aldehyde with ammonia, often with the removal of water. Then, in a separate step, add the reducing agent.[3][4]
Caption: Pathway for the formation of the secondary amine byproduct.
A3: The presence of p-butoxybenzyl alcohol indicates that the reducing agent is reducing your starting aldehyde directly, rather than selectively reducing the imine intermediate.
Causality:
-
Potent Reducing Agent: This is most common when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄). NaBH₄ is capable of reducing both aldehydes and imines.[3][5]
-
Slow Imine Formation: If the equilibrium for imine formation is unfavorable or slow, the reducing agent will have more time to react with the abundant aldehyde starting material.[6]
Troubleshooting Protocol:
-
Switch to a Milder Reducing Agent: The best solution is to use a more selective (i.e., milder) reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[4][7] The steric bulk and electron-withdrawing acetoxy groups make it less reactive, and it demonstrates a strong preference for reducing the protonated imine (iminium ion) over the neutral aldehyde.[3][8]
-
Optimize pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can accelerate imine formation, shifting the equilibrium away from the starting materials and reducing the amount of free aldehyde available for reduction.[6]
-
Employ a Two-Step Method: If you must use NaBH₄, ensure imine formation is complete before adding the reducing agent. This can be achieved by stirring the aldehyde and amine source for a period (e.g., 1-2 hours) before slowly adding the NaBH₄.[3][6]
Section 3: Reagent Selection and Optimization
A4: The choice of reducing agent is critical for the success and selectivity of your reductive amination.[3] Here is a direct comparison to guide your decision:
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Borohydride (NaBH₄) |
| Selectivity | High . Preferentially reduces imines/iminium ions over aldehydes and ketones.[4][7][8] | Low . Reduces both carbonyls and imines, leading to alcohol byproduct formation.[3][5] |
| Reactivity | Mild . Slower reaction, allowing for controlled reduction. | Strong . Vigorous reaction, often with hydrogen gas evolution.[3] |
| Optimal Use Case | One-pot (direct) reductive aminations . Can be added at the start with the aldehyde and amine.[3] | Two-step (indirect) reductive aminations . Must be added after imine formation is complete.[3][6] |
| Solvent Compatibility | Best in aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[5] Incompatible with methanol.[7] | Compatible with protic solvents like Methanol (MeOH) and Ethanol (EtOH).[5] |
| Workup | Generally straightforward aqueous workup. | Requires careful quenching due to unreacted hydride and gas evolution.[3] |
| Cost | More expensive. | Less expensive. |
Senior Scientist Recommendation: For the synthesis of p-butoxybenzylamine where the aldehyde is relatively precious and side product formation is a concern, Sodium Triacetoxyborohydride (STAB) is the superior choice . Its selectivity leads to cleaner reactions and higher yields of the desired primary amine, simplifying the subsequent purification process.
Section 4: Product Isolation and Purification
A5: The free base of p-butoxybenzylamine is often an oil, which can be difficult to purify directly. Conversion to the hydrochloride salt is standard practice as it typically forms a stable, crystalline solid that can be purified by recrystallization.
Detailed Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench it carefully with water or a dilute base like sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure to obtain the crude p-butoxybenzylamine free base.
-
Salt Formation and Precipitation:
-
Dissolve the crude amine oil in a suitable solvent. A common choice is diethyl ether or a mixture of ethyl acetate and hexanes.
-
Slowly add a solution of HCl in a solvent. Commercial solutions of HCl in diethyl ether or dioxane are excellent for this purpose. Add the HCl solution dropwise with stirring until the mixture becomes acidic (check with pH paper) and a precipitate forms. Adding a large excess of HCl should be avoided.
-
The p-butoxybenzylamine hydrochloride should precipitate as a white solid.
-
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (like cold diethyl ether or hexane) to remove non-polar impurities such as any remaining starting aldehyde or alcohol byproduct.
-
Recrystallization (If Necessary): If the product is still impure, it can be recrystallized. A common solvent system for benzylamine hydrochlorides is a mixture of ethanol and diethyl ether or isopropanol and water. Dissolve the solid in a minimum amount of the hot solvent, and then allow it to cool slowly to form pure crystals.
Caption: A typical workflow for the isolation and purification of the HCl salt.
Section 5: Alternative Synthetic Routes
A6: Yes. When over-alkylation is a persistent problem in reductive amination, the Gabriel Synthesis offers a robust, albeit sometimes harsher, alternative for the exclusive synthesis of primary amines.[9][10] This method uses phthalimide as a protected form of ammonia, preventing the multiple alkylations that plague direct amination approaches.[9]
The Gabriel Synthesis Pathway:
-
N-Alkylation: First, p-butoxybenzyl halide (e.g., p-butoxybenzyl bromide, which must be synthesized from p-butoxybenzyl alcohol) is reacted with potassium phthalimide. The phthalimide anion acts as a nucleophile in an SN2 reaction to form N-(p-butoxybenzyl)phthalimide.[11]
-
Deprotection (Amine Release): The phthalimide group is then removed to release the primary amine. The most common method for this is hydrazinolysis (reacting with hydrazine, NH₂NH₂), which cleaves the N-alkylphthalimide to yield the desired p-butoxybenzylamine and a phthalhydrazide precipitate.[11]
Considerations:
-
Advantages: Completely avoids the formation of secondary and tertiary amines.
-
Disadvantages: Requires a halide starting material, which adds a synthetic step. The deprotection step with hydrazine can be harsh, and hydrazine itself is toxic.[11]
This method is best considered when selectivity for the primary amine is the absolute priority and reductive amination protocols have failed to provide the required purity.
References
- BenchChem. (n.d.). A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Wikipedia. (n.d.). Sodium triacetoxyborohydride.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Organic Chemistry Portal. (n.d.).
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16, 125.
- Wikipedia. (n.d.).
- Reddit. (2023, June 23). Gabriel synthesis troubleshooting. r/Chempros.
- Watson, A. J. B., et al. (2021).
- OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide).
- Trofymenko, O., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
- Ashenhurst, J. (n.d.). The Gabriel Synthesis. Master Organic Chemistry.
- Chemistry Steps. (n.d.). The Gabriel Synthesis.
- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
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- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Impact of Moisture on p-Butoxybenzylamine Hydrochloride Reactions
Welcome to the technical support center for handling p-Butoxybenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this hygroscopic reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving p-Butoxybenzylamine hydrochloride, with a focus on diagnosing and resolving problems caused by moisture.
Problem 1: Low or No Product Yield in Reductive Amination
Q: I am performing a reductive amination with p-Butoxybenzylamine hydrochloride, a ketone, and sodium triacetoxyborohydride (STAB), but I am consistently recovering my starting materials or observing very low conversion to the desired secondary amine. What is the likely cause?
A: The most probable culprit for low or no yield in this reductive amination is the presence of excess moisture. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by the hydride reagent. Water can interfere with this process in several critical ways:
-
Hydrolysis of the Imine Intermediate: The formation of the imine from the amine and ketone is a reversible equilibrium reaction that produces water as a byproduct.[1] According to Le Châtelier's principle, the presence of excess water in the reaction medium will shift the equilibrium back towards the starting materials (the amine and the ketone), thus preventing the formation of the imine intermediate necessary for the reduction step.[2]
-
Reaction with the Hydride Reagent: While STAB is more water-tolerant than reagents like sodium borohydride, it will still react with water, especially under acidic conditions, leading to its decomposition and reducing its availability to reduce the imine.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, either in an oven overnight or by flame-drying under vacuum.[3][4] The reaction should be set up under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.[5][6]
-
Use Dry Solvents: Solvents are a primary source of water contamination. Use freshly dried and distilled solvents.[7] Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this reaction and must be rigorously dried before use.
-
Check Reagent Quality: p-Butoxybenzylamine hydrochloride is hygroscopic and can absorb significant amounts of water from the atmosphere.[8] If the reagent has been improperly stored, its water content may be high. Consider drying the amine salt under high vacuum before use or purchasing a new, sealed bottle.
-
Incorporate a Dehydrating Agent: Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture can help to sequester the water produced during imine formation, driving the equilibrium towards the product.[9]
Problem 2: Formation of Unexpected Byproducts
Q: My reaction is producing the desired product, but I am also observing a significant amount of an unexpected byproduct, which appears to be the alcohol corresponding to the reduction of my starting ketone. Why is this happening?
A: The formation of the alcohol byproduct indicates that the hydride reducing agent is reacting with the starting ketone before the imine has had a chance to form. This can be exacerbated by the presence of moisture.
-
Slower Imine Formation: As discussed, water slows down the rate of imine formation.[10] This provides a larger window of opportunity for the direct reduction of the more slowly reacting ketone by the hydride reagent.
-
pH Effects: The optimal pH for reductive amination is typically mildly acidic (pH 5-6) to facilitate imine formation. If the conditions are too acidic, the amine starting material will be fully protonated and thus non-nucleophilic, inhibiting the initial attack on the carbonyl. If the conditions are too basic, the formation of the iminium ion is not favored. Water can alter the microenvironment and affect the local pH.
Troubleshooting Steps:
-
Staggered Reagent Addition: First, mix the p-Butoxybenzylamine hydrochloride and the ketone in the dry solvent with a catalytic amount of acetic acid (to achieve the optimal pH) and allow the imine to form. You can monitor the formation of the imine by techniques like TLC or NMR. Once imine formation is complete (or has reached equilibrium), add the sodium triacetoxyborohydride.
-
Use a Weaker Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is another common reagent for reductive aminations and is generally less reactive towards ketones and aldehydes at neutral or slightly acidic pH compared to STAB, making it more selective for the iminium ion.[11]
-
Strict Moisture Exclusion: Rigorous exclusion of water is paramount to ensure that the rate of imine formation is not impeded, minimizing the time the ketone is exposed to the reducing agent before it can react with the amine.
Problem 3: Inconsistent Reaction Rates and Reproducibility Issues
Q: I am running the same reaction under what I believe are identical conditions, but I am getting variable reaction times and inconsistent yields. What could be causing this lack of reproducibility?
A: Inconsistent results in moisture-sensitive reactions are almost always attributable to varying levels of water contamination between experiments.
-
Atmospheric Humidity: The ambient humidity in the laboratory can change significantly from day to day. On a more humid day, reagents and solvents are more susceptible to absorbing moisture from the air during weighing and transfer.
-
Solvent Quality: The water content of a bottle of "anhydrous" solvent can increase each time it is opened. Using solvent from a freshly opened bottle or a properly maintained solvent purification system is crucial.
-
Handling Techniques: Seemingly minor variations in technique, such as the time a reagent container is left open to the atmosphere, can introduce different amounts of moisture.
Troubleshooting Steps:
-
Standardize Handling Procedures: Develop and adhere to a strict standard operating procedure (SOP) for handling all hygroscopic reagents and for setting up anhydrous reactions.[3][8]
-
Quantify Water Content: For critical applications, consider quantifying the water content of your reagents and solvents using Karl Fischer titration, which is a highly accurate method for determining water content.[12][13]
-
Work in a Controlled Atmosphere: Whenever possible, handle hygroscopic solids like p-Butoxybenzylamine hydrochloride in a glove box or glove bag under an inert atmosphere to minimize exposure to moisture.[5][8]
Frequently Asked Questions (FAQs)
Q1: How should p-Butoxybenzylamine hydrochloride be properly stored?
A: p-Butoxybenzylamine hydrochloride should be stored in a tightly sealed container in a cool, dry place. The use of a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide is highly recommended to protect it from atmospheric moisture.[14] For long-term storage, sealing the container with paraffin film can provide an additional barrier against moisture ingress.
Q2: What are the visual signs of moisture contamination in the reagent?
A: As a hygroscopic solid, p-Butoxybenzylamine hydrochloride will appear as a free-flowing crystalline powder when dry. Upon absorbing moisture, it may become clumpy, sticky, or even appear as a dense, syrupy liquid in cases of severe contamination.[15] If you observe any of these changes, the reagent is likely contaminated with water and should be dried under high vacuum before use.
Q3: What is the best way to handle the reagent during weighing and transfer?
A: To minimize moisture absorption, weighing and transfer should be done as quickly as possible. Have all necessary equipment and vials ready before opening the reagent container. If a glove box is not available, work in a well-ventilated fume hood on a low-humidity day if possible. Using pre-filled reaction vials under an inert atmosphere can also be a good strategy to avoid handling the hygroscopic salt in the open.[8]
Q4: Can I use standard laboratory solvents without drying them first?
A: No. For reactions involving moisture-sensitive reagents like p-Butoxybenzylamine hydrochloride, using solvents directly from the manufacturer's bottle without prior drying is not recommended. Even solvents labeled as "anhydrous" can absorb moisture over time after the bottle has been opened. Always use freshly dried solvents.[16]
Experimental Protocols
Protocol 1: Drying of Solvents for Moisture-Sensitive Reactions
This protocol describes the drying of common solvents used in reactions with p-Butoxybenzylamine hydrochloride.
| Solvent | Drying Agent | Procedure |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir DCM over CaH₂ overnight under an inert atmosphere, then distill.[7] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Add small pieces of sodium metal and a small amount of benzophenone to THF. Reflux under an inert atmosphere until a deep blue or purple color persists, indicating the solvent is dry. Distill directly into the reaction flask.[7] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir MeCN over CaH₂ for 24 hours, then distill, discarding the first and last 10% of the distillate.[7] |
Safety Note: Always quench solvent stills properly. For sodium stills, cool to room temperature and slowly add isopropanol to quench any remaining sodium metal before disposing of the waste.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
This protocol outlines the steps for setting up a reaction vessel to exclude atmospheric air and moisture.[5][6][17]
-
Glassware Preparation: Ensure the reaction flask and any other glassware are clean and dry. Either oven-dry at >120°C for at least 4 hours or flame-dry the assembled apparatus under vacuum.[4]
-
Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon). Use a Schlenk line or a balloon filled with the inert gas.
-
Evacuate and Refill: To ensure a completely inert atmosphere, perform at least three "evacuate-refill" cycles. This involves evacuating the air from the flask using a vacuum pump and then backfilling with the inert gas.[17]
-
Reagent Addition: Add solids, such as p-Butoxybenzylamine hydrochloride, to the flask under a positive flow of inert gas.[5] Add liquids and solutions via a syringe through a rubber septum.[4]
Visualizations
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A flowchart for troubleshooting low yields.
Impact of Water on Imine Equilibrium
Caption: The reversible nature of imine formation.
References
- DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube.
- Frontier, A. (n.d.). Drying Methods. University of Rochester Department of Chemistry.
- El-Sissi, A. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Frontier, A. (n.d.). How To Run A Reaction: The Setup. University of Rochester Department of Chemistry.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
- University of Colorado Boulder. (n.d.). Drying Organic Solutions.
- Nichols, L. (2022, February 1).
- Chemistry LibreTexts. (2021, August 15). Drying Solvents.
- Pace, G., et al. (2013). Enhanced imine synthesis in water: from surfactant-mediated catalysis to host–guest mechanisms. RSC Publishing.
- Straub-Jubb, B., & Matus, I. (n.d.).
- Scribd. (n.d.). Drying of Organic Solvents.
- UT FRI Bioactive Molecules. (2017, January 17).
- ResearchGate. (2025, August 6).
- News-Medical.Net. (2018, August 28). Moisture Analysis Techniques.
- ResearchGate. (n.d.). Kinetics and thermodynamics of imine 3 synthesis in the presence....
- NIH. (n.d.). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. PMC.
- Reddit. (2021, October 26). How does water interfere with imine synthesis reaction?. r/OrganicChemistry.
- ECHEMI. (n.d.).
- NIH. (n.d.).
- HepatoChem. (n.d.). How do you handle hygroscopic salts?.
- Super Sterling Restoration. (n.d.).
- Wikipedia. (n.d.).
- Mitsubishi Chemical. (2025, September 30). Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. YouTube.
- Benchchem. (n.d.).
- Reddit. (2025, March 7).
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Sciencemadness.org. (2007, October 11).
- ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate)
- SIELC Technologies. (2018, May 16). p-Butoxybenzylamine hydrochloride.
- Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
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Validation & Comparative
p-Butoxybenzylamine hydrochloride vs other benzylamines in synthesis
An In-Depth Comparative Guide to p-Butoxybenzylamine Hydrochloride and Alternative Benzylamines in Synthetic Chemistry
For professionals in pharmaceutical research and drug development, the selection of the right building block is a critical decision that influences reaction efficiency, scalability, and the physicochemical properties of intermediates. Benzylamines are a cornerstone class of reagents, serving as versatile synthons for nitrogen-containing scaffolds and as robust protecting groups.[1][2] This guide provides an in-depth comparison of p-Butoxybenzylamine hydrochloride with its common counterparts—unsubstituted benzylamine and p-methoxybenzylamine—offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction: The Benzylamine Family in Synthesis
N-substituted benzylamines are integral components of numerous active pharmaceutical ingredients (APIs).[3] Their utility stems from the reactivity of the amino group for constructing C-N bonds and the unique stability of the benzyl moiety, which can also function as a readily cleavable protecting group.[4][5] The choice of substituent on the phenyl ring profoundly impacts the reagent's electronic properties, steric profile, and lipophilicity, thereby dictating its performance in key transformations like reductive amination and its lability as a protecting group.
This guide focuses on three key reagents:
-
Benzylamine: The parent compound, serving as a baseline for reactivity and performance.
-
p-Methoxybenzylamine (PMB-amine): A widely used derivative where the electron-donating methoxy group facilitates specific deprotection strategies.[6][7]
-
p-Butoxybenzylamine Hydrochloride: A less common but strategically valuable analogue that introduces enhanced lipophilicity while retaining the electronic benefits of a para-alkoxy substituent. Its hydrochloride salt form offers significant practical advantages in handling and stability.
Physicochemical Properties and Synthetic Implications
The choice of benzylamine is often guided by the desired physical properties of the intermediates and the specific reaction conditions. The para-alkoxy substituents in p-methoxy- and p-butoxybenzylamine act as electron-donating groups, which can increase the nucleophilicity of the amine compared to unsubstituted benzylamine.[4]
| Property | Benzylamine | p-Methoxybenzylamine (PMB-amine) | p-Butoxybenzylamine Hydrochloride |
| Molecular Formula | C₇H₉N | C₈H₁₁NO | C₁₁H₁₈ClNO |
| Molecular Weight | 107.15 g/mol | 137.18 g/mol [8] | 215.72 g/mol |
| Typical Form | Liquid[9] | Liquid[10] | Crystalline Solid |
| Key Feature | Baseline standard | Electron-donating group, enables oxidative/acidic cleavage[11] | Increased lipophilicity, solid form for easy handling |
The most significant distinction of p-butoxybenzylamine is the introduction of a butyl chain. This modification substantially increases the lipophilicity of the molecule and any subsequent intermediates, which can be advantageous for:
-
Solubility: Improving solubility in less polar organic solvents.
-
Purification: Altering the chromatographic behavior of intermediates, potentially simplifying purification by column chromatography or extraction.
-
Physical Properties: Modifying the crystalline nature of downstream products.
The hydrochloride salt form of p-butoxybenzylamine provides superior stability and ease of handling compared to the free base, which is often a liquid susceptible to oxidation.[5][12] The active free amine is readily generated in situ by the addition of a non-nucleophilic base.
Comparative Performance in Reductive Amination
Reductive amination is a premier method for C-N bond formation, proceeding through an imine or iminium ion intermediate that is reduced in the same pot.[13][14] This transformation is a primary application for benzylamines.
General Workflow and Mechanistic Considerations
The reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced by a hydride source.[15] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the protonated iminium ion over the starting carbonyl compound, allowing for a convenient one-pot procedure.[13][16]
Caption: Generalized workflow for one-pot reductive amination.
Performance Comparison
To illustrate the comparative performance, we consider the reductive amination of cyclohexanone as a model reaction. While direct, side-by-side comparative studies for p-butoxybenzylamine are not extensively published, its performance can be reliably inferred from the well-established principles of physical organic chemistry and data from its analogues.
| Benzylamine Reagent | Expected Relative Rate | Typical Yield | Key Considerations |
| Benzylamine | Baseline | Good to Excellent | Standard, widely applicable.[4] |
| p-Methoxybenzylamine | Slightly Faster | Excellent | Electron-donating group enhances amine nucleophilicity.[4] |
| p-Butoxybenzylamine HCl | Slightly Faster | Excellent | Performance is expected to be analogous to PMB-amine due to similar electronic effects. The required addition of a base (e.g., Et₃N) to neutralize the HCl is a necessary extra step. |
Experimental Protocol: Synthesis of N-Benzylcyclohexanamine
This protocol provides a representative procedure for reductive amination that can be adapted for each benzylamine derivative.
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M).
-
Amine Addition:
-
For Benzylamine or PMB-amine: Add the benzylamine derivative (1.1 eq) to the solution.
-
For p-Butoxybenzylamine HCl: Add p-butoxybenzylamine hydrochloride (1.1 eq) followed by triethylamine (1.2 eq) to liberate the free amine. Stir for 10 minutes.
-
-
Imine Formation: Stir the mixture for 30 minutes at room temperature to facilitate initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired secondary amine.
The Benzyl Moiety as a Protecting Group: A Comparative Analysis
Beyond their role as synthons, benzylamines are precursors to N-benzyl protecting groups, which are prized for their general stability and multiple orthogonal cleavage options.
Cleavage Strategies
The choice of substituent on the benzyl ring dictates the available deprotection methods.
-
Hydrogenolysis: This is the most common method for removing an unsubstituted benzyl group. It is highly effective but not compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[5]
-
Oxidative Cleavage: The electron-donating p-alkoxy group in PMB and PBB derivatives activates the ring for oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[17][18] This method is orthogonal to hydrogenolysis.
-
Acidic Cleavage: The stabilized p-alkoxybenzyl carbocation also allows for cleavage under strong acidic conditions, such as with trifluoroacetic acid (TFA).[19]
| Cleavage Method | Benzyl Group | p-Methoxybenzyl (PMB) Group | p-Butoxybenzyl (PBB) Group |
| Hydrogenolysis (H₂, Pd/C) | Excellent | Excellent | Excellent |
| Oxidative (DDQ) | Not effective | Excellent | Excellent (Expected) |
| Strong Acid (TFA) | Not effective | Good to Excellent[19] | Good to Excellent (Expected) |
The p-butoxybenzyl group is expected to behave similarly to the PMB group under oxidative and acidic conditions. Minor differences in reaction rates may arise due to the slightly different steric and electronic profiles of the butoxy group, offering an opportunity for fine-tuning selectivity in complex molecules.
Caption: Orthogonal cleavage strategies for p-alkoxybenzyl protecting groups.
Experimental Protocol: Oxidative Deprotection with DDQ
This protocol describes the cleavage of a p-methoxybenzyl (PMB) group and is directly applicable to a p-butoxybenzyl (PBB) protected amine.
-
Setup: Dissolve the N-(p-alkoxybenzyl) protected amine (1.0 eq) in a mixture of dichloromethane and water (e.g., 10:1 v/v, approx. 0.1 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DDQ (1.2 eq) portion-wise. The solution will typically turn dark green or brown.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution. Extract the mixture with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography to separate the deprotected amine from the p-alkoxybenzaldehyde byproduct.
Conclusion and Strategic Recommendations
The choice between p-butoxybenzylamine hydrochloride and other benzylamines is a strategic decision based on the specific goals of the synthesis.
-
Choose Benzylamine for cost-effective, straightforward applications where the only desired deprotection method is hydrogenolysis.
-
Choose p-Methoxybenzylamine (PMB-amine) when orthogonal, non-reductive cleavage (oxidative or acidic) is required, and the physicochemical properties of the methoxy group are suitable.
-
Choose p-Butoxybenzylamine Hydrochloride under the following circumstances:
-
Enhanced Lipophilicity is Desired: When intermediates show poor solubility in standard organic solvents or to aid in chromatographic separation.
-
Improved Handling is Critical: The crystalline, stable hydrochloride salt is easier to weigh and store than its liquid free-base counterparts.
-
Fine-Tuning of Deprotection is Needed: While chemically similar to PMB, the butoxy group may offer subtle differences in cleavage kinetics that can be exploited in highly complex molecules.
-
By understanding the distinct advantages each reagent brings, researchers can make more informed decisions, optimizing their synthetic routes for efficiency, robustness, and practicality.
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A Senior Application Scientist's Guide to Purity Assessment of p-Butoxybenzylamine Hydrochloride by HPLC: A Comparative Analysis
In the landscape of pharmaceutical research and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a compound such as p-Butoxybenzylamine hydrochloride, a versatile building block in organic synthesis, ensuring its purity is paramount to the integrity of downstream applications. This guide provides an in-depth, field-proven perspective on leveraging High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound.
Moving beyond a simple recitation of methods, this document elucidates the causality behind experimental choices, establishing a self-validating framework for analysis. Furthermore, it objectively compares the robust HPLC methodology with alternative analytical techniques, empowering researchers to select the most fitting approach for their specific needs—be it routine quality control, in-depth impurity profiling, or reference standard certification.
Part 1: The Gold Standard - Purity Determination by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis.[1] Its high resolution, sensitivity, and reproducibility make it the preferred method for quantitative analysis of non-volatile and thermally labile compounds like p-Butoxybenzylamine hydrochloride.[2]
The principle behind the recommended reverse-phase HPLC (RP-HPLC) method is the partitioning of the analyte between a nonpolar stationary phase (typically a C8 or C18 alkyl-silica) and a polar mobile phase. For an amine salt like p-Butoxybenzylamine hydrochloride, which is polar and exists in an ionized form in acidic solutions, this setup provides excellent retention and separation from nonpolar impurities. The inclusion of an acid in the mobile phase suppresses the silanol activity on the column packing, leading to improved peak shape and reproducibility.[3]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a robust starting point, adhering to the principles outlined in the International Conference on Harmonization (ICH) guidelines for method validation.[4][5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: InertSustain C8 (4.6 mm x 100 mm, 5 µm) or equivalent. A C8 column is chosen for a balanced retention of the moderately polar analyte, preventing excessively long run times that might be seen with a C18 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example:
-
Solvent A: 0.1% Phosphoric Acid in Water. The acid ensures the amine is protonated and improves peak symmetry.
-
Solvent B: Acetonitrile.
-
-
Elution: Isocratic elution is often sufficient for purity analysis, but a gradient can be employed if impurities with widely varying polarities are expected. A starting point could be 35% Solvent A and 65% Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 225 nm. This wavelength is selected based on the UV absorbance maximum of the benzylamine chromophore, providing high sensitivity.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 25 mg of p-Butoxybenzylamine hydrochloride reference standard and dissolve it in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to make a 100 mL solution. This yields a concentration of approximately 0.25 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner and at the same concentration as the Standard Solution.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure no interfering peaks are present.
-
Inject the Standard Solution five times to check for system suitability (parameters like peak area reproducibility (RSD ≤ 2.0%), theoretical plates, and tailing factor).
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area normalization method.
4. Data Analysis and Purity Calculation:
The purity is typically calculated based on the principle of area percentage, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For a more accurate quantification of specific impurities, reference standards for those impurities are required.
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical flow of the HPLC purity assessment process, from sample preparation to final data analysis and validation.
Caption: Workflow for the purity assessment of p-Butoxybenzylamine hydrochloride using HPLC.
Method Validation: Ensuring Trustworthy Results
A critical aspect of any analytical method is its validation, which provides documented evidence that the method is suitable for its intended purpose.[2][5] According to ICH Q2(R1) guidelines, the following parameters should be evaluated:[4]
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from potential impurities. This is often demonstrated using forced degradation studies. |
| Linearity & Range | To verify that the method's response is proportional to the analyte concentration over a specified range (e.g., 80-120% of the nominal concentration). A correlation coefficient (r²) of >0.999 is expected.[6] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery studies at different concentration levels (e.g., 50%, 100%, 150%), with recovery typically expected to be within 98-102%.[4] |
| Precision | Assesses the method's repeatability (intra-assay) and intermediate precision (inter-day, inter-analyst). The relative standard deviation (RSD) should typically be ≤2.0%.[6] |
| LOD & LOQ | The Limit of Detection (LOD) is the lowest concentration that can be detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), indicating its reliability for routine use. |
Part 2: A Comparative Look at Alternative Analytical Techniques
While HPLC is the primary choice, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles. This approach minimizes the risk of hidden biases or co-eluting impurities.[7][8]
Technique Overview
-
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. It is highly effective for volatile and semi-volatile impurities, such as residual solvents.[9][10] For a salt like p-Butoxybenzylamine hydrochloride, direct analysis is challenging due to its low volatility. Derivatization to a more volatile form may be required, adding complexity to the sample preparation.[11][12]
-
Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency based on the differential migration of ions in an electric field.[13] It is particularly well-suited for the analysis of charged species like amines and their salts, often requiring minimal sample and solvent.[14][15][16] CE can be an excellent orthogonal technique to HPLC, as its separation mechanism is fundamentally different.
-
Quantitative NMR (qNMR): Unlike chromatographic techniques, qNMR provides both structural information and direct quantification of a substance against a certified internal standard, without relying on the analyte's response factor.[17][18] It is a powerful, non-destructive method for determining absolute purity.[8] However, its sensitivity is lower than HPLC, making it less suitable for trace impurity detection. It also cannot distinguish between impurities that are structurally very similar or do not have unique NMR signals.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC with the detection specificity and structural elucidation capabilities of mass spectrometry.[9][20] While HPLC-UV may show an impurity peak, LC-MS can provide its molecular weight and fragmentation pattern, which is invaluable for identifying unknown impurities.[21]
Comparative Performance Guide
The table below provides a comparative summary of these techniques for the purity assessment of p-Butoxybenzylamine hydrochloride.
| Feature | HPLC-UV | GC-FID/MS | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) | LC-MS |
| Principle | Partition chromatography | Volatility-based separation | Electrophoretic mobility | Nuclear magnetic resonance | Partition chromatography with mass detection |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Very High (pg to fg level) | Moderate (µg to mg level) | Extremely High (pg to fg level) |
| Selectivity | High | High to Very High | Very High | Moderate to High | Very High |
| Speed | Moderate (10-30 min) | Fast (5-20 min) | Fast (5-15 min) | Slow (>15 min per sample) | Moderate (10-30 min) |
| Cost | Moderate | Moderate | Moderate | High (instrumentation) | High |
| Pros | Robust, reproducible, widely available, excellent for quantification.[1] | Excellent for volatile impurities (e.g., residual solvents).[22] | High efficiency, low sample/solvent use, orthogonal to HPLC.[13] | Absolute quantification, structural info, no reference standards for impurities needed.[17] | Impurity identification, high sensitivity and selectivity.[20] |
| Cons | Requires reference standards for accurate impurity quantification. | Not suitable for non-volatile salts without derivatization. | Can be less robust than HPLC, sensitive to matrix effects. | Lower sensitivity, may not detect all impurities (e.g., inorganic salts).[19] | More complex, higher cost, quantification can be challenging. |
Decision-Making Framework for Method Selection
Choosing the right analytical tool depends on the objective. The following diagram provides a logical framework for selecting the most appropriate technique.
Caption: A decision tree for selecting the optimal analytical method based on the research objective.
Conclusion
For the routine, reliable, and robust purity assessment of p-Butoxybenzylamine hydrochloride, a validated reverse-phase HPLC method stands as the unequivocal gold standard. Its performance, when developed and validated according to established guidelines, provides the high degree of assurance required in research and drug development.
However, a truly comprehensive understanding of a substance's purity profile is achieved by embracing a multi-technique, orthogonal approach. Techniques like GC-MS are indispensable for analyzing volatile impurities, while LC-MS is unparalleled for the structural elucidation of unknown species. For the highest level of certification, qNMR offers an absolute measure of purity that is independent of chromatographic separation. By understanding the strengths and limitations of each method, the modern scientist can apply the most appropriate "method of questioning" to confidently ascertain the true nature and quality of their materials.
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A Senior Application Scientist's Guide to the Characterization of p-Butoxybenzylamine Hydrochloride Impurities
This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in p-Butoxybenzylamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind method selection, backed by comparative data and detailed, self-validating experimental protocols. Our objective is to equip you with the expertise to design and execute a comprehensive impurity profiling strategy that ensures product quality, safety, and regulatory compliance.
The Imperative of Impurity Profiling in Drug Development
p-Butoxybenzylamine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any API, the control of impurities is a critical issue for healthcare manufacturing.[1] Unwanted chemical entities, even in trace amounts, can compromise the safety and efficacy of the final drug product.[2][3] Regulatory bodies, including the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][4][5][6][7][8]
This guide will navigate the analytical landscape for impurity characterization, focusing on a logical, science-driven approach. We will compare the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and detail the indispensable roles of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in structural elucidation.
Understanding the Impurity Landscape: Potential Impurities in p-Butoxybenzylamine Hydrochloride
A robust impurity profiling strategy begins with a thorough understanding of the potential impurities that can arise during the synthesis, purification, and storage of the drug substance.[9] While a specific, proprietary synthesis route for p-Butoxybenzylamine hydrochloride may vary, a common synthetic pathway involves the reductive amination of p-butoxybenzaldehyde.
Based on this likely pathway, we can anticipate several classes of impurities:
-
Process-Related Impurities:
-
Starting Materials: Unreacted p-butoxybenzaldehyde.
-
Intermediates: The corresponding imine intermediate.
-
By-products: Impurities from side reactions, such as the formation of secondary or tertiary amines through over-alkylation.
-
-
Degradation Products: These arise from the exposure of p-Butoxybenzylamine hydrochloride to stress conditions such as heat, light, humidity, acid, base, and oxidation.[10][11][12] Forced degradation studies are intentionally conducted to identify these potential degradants and to establish the stability-indicating power of analytical methods.[13]
-
Reagents, Ligands, and Catalysts: Trace amounts of reagents used in the synthesis.
-
Residual Solvents: Organic volatile impurities used or produced during manufacturing.[9]
The following diagram illustrates a hypothetical synthesis and potential impurity formation pathways.
Caption: Hypothetical synthesis of p-Butoxybenzylamine and formation of potential impurities.
Comparative Analysis of Core Analytical Techniques
The choice between HPLC and GC is the most decisive factor in developing a method for impurity profiling.[14] The selection hinges on the physicochemical properties of the analyte and its impurities, primarily volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the analysis of non-volatile, polar, or thermally unstable compounds, making it a versatile workhorse in the pharmaceutical industry.[14][15] Given that p-Butoxybenzylamine is a primary amine and its potential impurities (e.g., secondary amines, carboxylic acids) are generally non-volatile, HPLC is often the preferred initial technique.
Advantages for p-Butoxybenzylamine Hydrochloride Analysis:
-
Versatility: Accommodates a wide range of polar and non-volatile impurities without the need for derivatization.
-
Ambient Temperature Operation: Protects thermally labile impurities from degradation during analysis.[14]
-
Robustness: Well-established methods and a wide variety of column chemistries (e.g., C18, C8) allow for fine-tuning of selectivity.
Challenges and Mitigation:
-
Poor UV Chromophore: Primary amines often lack a strong UV chromophore, which can lead to poor sensitivity.
-
Mitigation: While the benzyl group in p-Butoxybenzylamine provides some UV absorbance, derivatization with a UV-active or fluorescent tag can be employed for trace-level impurity detection if necessary.[1]
-
-
Peak Tailing: The basic nature of the amine can lead to interactions with residual silanol groups on silica-based columns, causing peak tailing.
-
Mitigation: Use of end-capped columns, mobile phase additives (e.g., triethylamine), or columns with novel bonding technologies can significantly improve peak shape.
-
Gas Chromatography (GC)
GC offers high separation efficiency and is ideal for volatile and thermally stable compounds.[14] For amine analysis, its application is more nuanced.
Advantages for p-Butoxybenzylamine Hydrochloride Analysis:
-
High Resolution: Capillary GC columns provide excellent separation of complex mixtures.
-
Sensitive Detectors: Flame Ionization Detection (FID) is robust and sensitive for organic compounds, while Mass Spectrometry (MS) provides definitive identification.[14]
-
Residual Solvent Analysis: Headspace GC is the premier technique for quantifying residual solvents, a critical ICH-mandated test.[9]
Challenges and Mitigation:
-
Low Volatility and High Polarity: Free amines are often not volatile enough for GC analysis and their polarity can cause significant peak tailing due to adsorption on the column.[16]
-
Thermal Instability: The hydrochloride salt will decompose at high temperatures in the GC inlet. The free base may also be susceptible to degradation.
Orthogonal Hyphenated Techniques: The Key to Unambiguous Identification
While chromatography separates impurities, spectroscopy identifies them. Coupling separation techniques with powerful spectroscopic detectors is essential for comprehensive impurity characterization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of modern impurity identification.[17] It provides molecular weight information and fragmentation patterns that are crucial for elucidating the structures of unknown impurities detected during HPLC analysis.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the identification of volatile and semi-volatile impurities.[18][19] It is particularly powerful for identifying process-related impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation.[3][20] After isolation of an unknown impurity (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide definitive structural connectivity and stereochemistry.[20][21][22][23]
Data Summary: A Head-to-Head Comparison
The following table provides a comparative summary of the primary analytical techniques for the characterization of p-Butoxybenzylamine hydrochloride impurities.
| Parameter | HPLC-UV | GC-FID/MS | LC-MS | NMR |
| Primary Application | Quantification of known impurities, stability testing | Quantification of volatile impurities, residual solvents | Identification of unknown impurities | Unambiguous structure elucidation of isolated impurities |
| Analyte Volatility | Not required | Required (often needs derivatization) | Not required | Not required |
| Thermal Stability | High (ambient analysis) | Low (requires thermal stability or derivatization) | High (ambient analysis) | Not applicable |
| Sample Preparation | Simple dissolution, filtration | Often complex (derivatization required for amines) | Simple dissolution, filtration | Requires isolated, pure impurity (>mg scale) |
| Sensitivity | Moderate (analyte dependent) | High (ppb range with MS) | Very High | Low |
| Specificity | Moderate (retention time) | High (with MS) | Very High | Very High |
| Regulatory Standing | Gold standard for purity assays[14] | Standard for residual solvents | Essential for unknown identification | Definitive for structure confirmation |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, providing a framework for a comprehensive impurity characterization strategy.
Workflow for Impurity Characterization
The overall workflow integrates multiple analytical techniques to ensure a complete picture of the impurity profile.
Caption: A comprehensive workflow for impurity identification and characterization.
Protocol 1: HPLC-UV Method for Related Substances
This protocol describes a stability-indicating HPLC method for the separation and quantification of process-related and degradation impurities.
1. Instrumentation and Columns:
-
HPLC system with UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 25 40 60 30 40 60 32 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve p-Butoxybenzylamine hydrochloride in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
4. System Suitability:
-
Inject a system suitability solution containing p-Butoxybenzylamine hydrochloride and a known impurity.
-
Acceptance Criteria: Resolution between the two peaks > 2.0; Tailing factor for the main peak < 1.5; %RSD for replicate injections < 2.0%.
5. Causality and Validation:
-
Why this method? A C18 column provides good retention for the moderately nonpolar p-Butoxybenzylamine. The phosphoric acid in the mobile phase protonates the amine, improving peak shape and ensuring consistent retention. The gradient elution is necessary to separate impurities with a wide range of polarities.
-
Self-Validation: The method's stability-indicating nature must be confirmed through forced degradation studies.[13] Spiked samples should demonstrate that degradation products are well-resolved from the main peak and from each other, ensuring the method is specific.[24]
Protocol 2: GC-MS for Volatile Impurities and Residual Solvents
This protocol outlines a headspace GC-MS method for the identification and quantification of residual solvents.
1. Instrumentation:
-
Gas chromatograph with a headspace autosampler and a Mass Spectrometric detector.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
2. GC Conditions:
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow 1.5 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Transfer Line Temperature: 250°C.
3. Headspace Conditions:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 min.
-
Sample Loop Volume: 1 mL.
4. Sample Preparation:
-
Accurately weigh approximately 100 mg of p-Butoxybenzylamine hydrochloride into a 20 mL headspace vial.
-
Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.
5. Causality and Validation:
-
Why this method? Headspace sampling is ideal for volatile analytes in a non-volatile matrix. DMSO is a suitable solvent as it has a high boiling point and can dissolve the hydrochloride salt. The DB-624 column is specifically designed for residual solvent analysis.
-
Self-Validation: The method should be validated for specificity, linearity, LOD, LOQ, and accuracy for a range of expected solvents according to ICH Q3C guidelines.
Conclusion: An Integrated Strategy for Quality Assurance
The characterization of impurities in p-Butoxybenzylamine hydrochloride is not a monolithic task but a multi-faceted investigation requiring an integrated analytical strategy. No single technique is sufficient. A robust approach begins with HPLC as the primary tool for separation and quantification, leveraging its versatility for non-volatile compounds. GC-MS is then applied as a specialized technique for the critical assessment of volatile impurities and residual solvents. When unknown impurities are detected above the identification threshold, the powerful combination of LC-MS and NMR spectroscopy is indispensable for unambiguous structural elucidation.
By understanding the scientific principles behind each technique and implementing the self-validating protocols described in this guide, researchers and drug development professionals can build a comprehensive impurity profile. This ensures not only compliance with global regulatory standards but also contributes to the fundamental goal of delivering safe and effective medicines.
References
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
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ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2023, January 6). Ph. Eur. Commission adopts revised general monographs 2034 and 2619 after inclusion of new paragraph on control of N-nitrosamines. [Link]
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YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). [Link]
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ECA Academy. (2014, May 14). Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs. [Link]
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USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
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Wikipedia. (n.d.). European Pharmacopoeia. [Link]
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USP-NF. (n.d.). CONTROL OF USP42 ORGANIC IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
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European Pharmacopoeia. (n.d.). Substances for pharmaceutical use. [Link]
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EUPATI Toolbox. (n.d.). European pharmacopoeia: Quality standards for medicines. [Link]
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European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances. [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
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Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
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National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
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National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
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National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
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PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
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ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]
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ResearchGate. (2019, August 11). (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]
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Shimadzu. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]
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Semantic Scholar. (n.d.). Improvement and Application HPLC-UV Method for detecting of N-drugs in Pharmaceutical Formulations. [Link]
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R Discovery. (2025, February 9). Improvement and Application HPLC-UV Method for detecting of N-drugs in Pharmaceutical Formulations. [Link]
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ResearchGate. (2025, August 5). (PDF) Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. [Link]
-
MDPI. (2022, December 22). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. [Link]
-
National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
SciSpace. (2011, October 21). a validated rp-hplc method for the determination of impurities in tamsulosin hcl. [Link]
-
ResearchGate. (2025, August 9). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
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Scribd. (n.d.). Characterization Report: Impurities in Rabeprazole Sodium Tablets. [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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A Comparative Guide to the Analytical Method Validation of p-Butoxybenzylamine Hydrochloride
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. For a compound such as p-Butoxybenzylamine hydrochloride, a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the reliability of its quantification is paramount. This guide provides an in-depth comparison of analytical methodologies for p-Butoxybenzylamine hydrochloride, grounded in the principles of scientific integrity and supported by established validation protocols. We will explore a robust High-Performance Liquid Chromatography (HPLC) method and contrast it with a classical Ultraviolet-Visible (UV-Vis) Spectrophotometric approach, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting and validating the most suitable analytical technique.
The Critical Role of Method Validation
Before delving into specific methodologies, it is essential to understand the "why" behind analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][2][3][4][5][6][7][8][9][10] The core objective is to demonstrate through laboratory studies that the method is accurate, precise, specific, sensitive, and robust.[11][12]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the quantification of p-Butoxybenzylamine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is the recommended approach due to its high specificity, sensitivity, and ability to separate the analyte from potential impurities and degradation products.[9][13][14]
Diagram of the HPLC Workflow
Caption: A schematic representation of a typical HPLC workflow.
Experimental Protocol: RP-HPLC Method
This protocol is a recommended starting point and should be optimized and validated for your specific application.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 25 mg of p-Butoxybenzylamine hydrochloride reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 10-150 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the test sample equivalent to about 25 mg of p-Butoxybenzylamine hydrochloride and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase, sonicate for 10 minutes, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Method Validation Protocol
The validation of the proposed HPLC method should be conducted in accordance with ICH Q2(R1) guidelines.[3][6][9]
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a blank (mobile phase), a placebo solution (if applicable), a standard solution of p-Butoxybenzylamine hydrochloride, and a sample solution.
-
Perform forced degradation studies by subjecting the sample to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[15]
-
Inject the stressed samples and assess the peak purity of the analyte peak using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and degradation products. The peak purity angle should be less than the peak purity threshold.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five concentrations of p-Butoxybenzylamine hydrochloride standard solution over a range of 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999. The y-intercept should be close to zero.
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of p-Butoxybenzylamine hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare and analyze three replicates for each concentration level.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate injections of the sample solution at 100% of the working concentration on the same day, under the same experimental conditions.
-
Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD for the combined results from both days should be not more than 2.0%.
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Alternatively, determine LOD and LOQ based on signal-to-noise ratio (S/N), where LOD is typically 3:1 and LOQ is 10:1.
-
-
Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.2 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5°C)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze the system suitability parameters for each condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptable limits.
UV-Visible Spectrophotometry: A Simpler Alternative
A UV-Vis spectrophotometric method can be a simpler and faster alternative for the quantification of p-Butoxybenzylamine hydrochloride, particularly for in-process controls or in the absence of interfering substances.[16][17] This method relies on the inherent UV absorbance of the aromatic ring in the molecule.
Diagram of the Spectrophotometric Workflow
Caption: A simplified workflow for UV-Vis spectrophotometric analysis.
Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent: 0.1 M Hydrochloric Acid
-
Determination of λmax:
-
Prepare a dilute solution of p-Butoxybenzylamine hydrochloride in 0.1 M HCl.
-
Scan the solution from 200 to 400 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 100 µg/mL in 0.1 M HCl.
-
Prepare a series of working standards (e.g., 2-20 µg/mL) by diluting the stock solution with 0.1 M HCl.
-
-
Sample Solution Preparation:
-
Prepare a sample solution of a similar concentration to the standards in 0.1 M HCl.
-
-
Measurement:
-
Measure the absorbance of the standard and sample solutions at the predetermined λmax.
-
Construct a calibration curve and determine the concentration of the sample.
-
Comparison of HPLC and UV-Vis Spectrophotometry
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High; separates analyte from impurities. | Low; susceptible to interference from other UV-absorbing compounds. |
| Sensitivity | High (µg/mL to ng/mL level). | Moderate (µg/mL level). |
| Linear Range | Wide. | Narrower. |
| Robustness | Generally high, but sensitive to changes in mobile phase and column conditions. | High for simple matrices. |
| Complexity | High; requires specialized equipment and skilled operators. | Low; simple instrumentation and operation. |
| Analysis Time | Longer per sample due to chromatographic separation. | Very short per sample. |
| Cost | High (instrumentation, columns, solvents). | Low (instrumentation and consumables). |
Conclusion
The choice of an analytical method for p-Butoxybenzylamine hydrochloride depends on the specific requirements of the analysis. For regulatory submissions and quality control of final products where specificity and sensitivity are critical, a fully validated HPLC method is the unequivocal choice . It provides the necessary assurance of identity, purity, and strength.
Conversely, for applications such as in-process monitoring or preliminary screening where speed and cost-effectiveness are more important, and the sample matrix is well-defined and free of interfering substances, a UV-Vis spectrophotometric method can be a viable and efficient alternative .
Ultimately, regardless of the method chosen, a comprehensive validation study following established guidelines is indispensable to ensure the generation of reliable and defensible analytical data, which is the cornerstone of pharmaceutical quality.
References
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][1][7][8][12]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][2]
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International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3][6][10]
-
International Council for Harmonisation. Quality Guidelines. [Link][4]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][5][13]
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-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link][7]
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Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. [Link][9]
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Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ResearchGate. [Link][14]
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Development and validation of stability indicating UV spectrophotometric method for the estimation of benzydamine hydrochloride in bulk and in pharmaceutical dosage form: a novel analytical technique for conducting in-vitro quality control tests. International Journal of Pharmaceutical Sciences and Research. [Link]
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New analytical methods for the determination of Bendamustine hydrochloride: An anti-neoplastic drug. Journal of Chemical and Pharmaceutical Research. [Link][17]
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Spectrophotometric Determination of Ceftiofur Hydrochloride Using N-Bromosuccinimide and p-Dimethylaminobenzaldehyde. ResearchGate. [Link]
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Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link][15]
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(PDF) DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE AND CETYLPIRIDINIUM CHLORIDE IN ORAL SPRAY SOLUTION. ResearchGate. [Link]
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Spectrophotometric Determination of Vitamin B6 by Coupling with Diazotized p-Nitroaniline. Iraqi National Journal of Chemistry. [Link]
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Spectrophotometric Estimation of Phenylephrine Hydrochloride via Oxidative Coupling Reaction with p-Aminobenzophenone. Biomedicine and Chemical Sciences. [Link]
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Spectrophotometric determination of drugs having primary amine group with p-dimethylaminocinnamaldehyde. ResearchGate. [Link]
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A Comparative Guide to the Reactivity of p-Butoxybenzylamine Hydrochloride Analogs
For researchers, medicinal chemists, and professionals in drug development, p-butoxybenzylamine hydrochloride serves as a valuable and versatile chemical intermediate. Its reactivity, primarily governed by the nucleophilic amine and the electronically-influenced benzyl group, can be precisely modulated through the introduction of various substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of p-butoxybenzylamine hydrochloride and its analogs, supported by theoretical principles and actionable experimental protocols to empower rational substrate selection in synthesis and drug discovery.
The Underlying Chemistry: Electronic and Steric Influences on Reactivity
The reactivity of a substituted benzylamine is not monolithic; it is a nuanced interplay of electronic and steric effects imparted by its substituents. Understanding these foundational principles is critical to predicting and controlling reaction outcomes.
The Dual Nature of the p-Butoxy Group
The para-butoxy group in the parent compound is the primary modulator of its baseline reactivity compared to unsubstituted benzylamine. It exerts two opposing electronic effects:
-
Mesomeric (Resonance) Effect (+M): The oxygen atom's lone pair of electrons can delocalize into the aromatic π-system. This is a powerful electron-donating effect that increases the electron density of the benzene ring, particularly at the ortho and para positions. This heightened electron density enhances the nucleophilicity of the amine nitrogen.
-
Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the butoxy group pulls electron density away from the ring through the sigma bond. However, for alkoxy groups, the +M effect is overwhelmingly dominant.
Collectively, the p-butoxy group acts as a strong activating group , making the amine more nucleophilic and the aromatic ring more susceptible to electrophilic attack than unsubstituted benzylamine.
Impact of Analog Substituents
The true versatility of this chemical scaffold emerges when additional substituents are introduced. These analogs can be broadly categorized:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) further increase the electron density of the ring, generally leading to higher reactivity in reactions where the amine acts as a nucleophile.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) pull electron density from the ring. This diminishes the nucleophilicity of the amine and deactivates the ring towards electrophilic attack, thus reducing reactivity.[1][2]
The Critical Role of the Hydrochloride Salt
It is essential to recognize that the commercially available form is the hydrochloride salt. In this state, the amine is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This has two major consequences:
-
The lone pair on the nitrogen is no longer available, rendering the amine non-nucleophilic.
-
The -NH₃⁺ group is a potent electron-withdrawing and deactivating group, which shuts down the reactivity of the aromatic ring towards electrophiles.
Therefore, for any reaction requiring the amine to act as a nucleophile, the free base must be generated, either in a separate preparatory step or in situ by the addition of a suitable base.
Comparative Reactivity in Key Synthetic Transformations
The influence of substituents is best illustrated by examining their effect on common reactions involving benzylamines.
Nucleophilic Reactivity: N-Alkylation and N-Acylation
In reactions like N-alkylation (e.g., with an alkyl halide) or N-acylation (e.g., with an acyl chloride), the benzylamine acts as the nucleophile. The rate of these reactions is directly proportional to the nucleophilicity of the amine nitrogen.
-
p-Butoxybenzylamine: Will be significantly more reactive than unsubstituted benzylamine. The +M effect of the butoxy group enriches the amine with electron density, making it a stronger nucleophile.[2]
-
Analogs with EDGs (e.g., p-methoxy): Will exhibit reactivity comparable to or slightly higher than the p-butoxy analog.
-
Analogs with EWGs (e.g., p-chloro, p-nitro): Will be markedly less reactive . These groups withdraw electron density, making the amine nitrogen a poorer nucleophile.[2]
| Substituent (at para-position) | Electronic Effect | Predicted Relative Rate of N-Alkylation |
| -OCH₃ (Methoxy) | Strong EDG (+M > -I) | Very High |
| -OC₄H₉ (Butoxy) | Strong EDG (+M > -I) | High |
| -CH₃ (Methyl) | Weak EDG | Moderately High |
| -H (Unsubstituted) | Baseline | Moderate |
| -Cl (Chloro) | EWG (-I > +M) | Low |
| -NO₂ (Nitro) | Strong EWG (-M, -I) | Very Low |
| Table 1: Predicted relative reactivity of p-substituted benzylamine analogs in nucleophilic substitution reactions. |
Oxidation to Aldimines
The oxidation of benzylamines to the corresponding aldimines is a common transformation. Mechanistic studies often indicate that the rate-determining step involves the cleavage of an α-C-H bond, proceeding through a transition state with an electron-deficient carbon center.[3]
-
p-Butoxybenzylamine: The electron-donating butoxy group helps stabilize this electron-deficient transition state, thereby accelerating the reaction rate compared to the unsubstituted analog.[3]
-
Analogs with EDGs: Will also show enhanced rates of oxidation.
-
Analogs with EWGs: Will destabilize the transition state, leading to a slower reaction.
| Substituent (at para-position) | Electronic Effect | Predicted Relative Rate of Oxidation |
| -OCH₃ (Methoxy) | Strong EDG | Very High |
| -OC₄H₉ (Butoxy) | Strong EDG | High |
| -H (Unsubstituted) | Baseline | Moderate |
| -Cl (Chloro) | EWG | Low |
| -NO₂ (Nitro) | Strong EWG | Very Low |
| Table 2: Predicted relative reactivity of p-substituted benzylamine analogs in oxidation reactions. |
Experimental Protocols for Quantitative Reactivity Comparison
To move from prediction to empirical data, the following protocols can be employed to quantitatively assess the relative reactivity of different benzylamine analogs.
Protocol 1: Kinetic Analysis of N-Alkylation via Conductometry
This protocol leverages the formation of an ionic byproduct to monitor reaction progress, providing a robust method for determining reaction rate constants.[2]
Objective: To determine the second-order rate constant for the reaction between a benzylamine analog and benzyl bromide in methanol.
Materials:
-
p-Butoxybenzylamine hydrochloride and other solid amine hydrochlorides
-
Benzyl bromide (freshly distilled)
-
Anhydrous Methanol
-
Sodium methoxide solution (standardized)
-
Conductivity meter and probe
-
Thermostated water bath
Procedure:
-
Free Amine Preparation: Accurately weigh a sample of the amine hydrochloride and dissolve it in a known volume of anhydrous methanol. Add a stoichiometric equivalent of standardized sodium methoxide solution to neutralize the HCl and generate the free amine. The byproduct, NaCl, will precipitate and can be filtered, or its contribution to initial conductivity can be measured and subtracted.
-
Reactant Preparation: Prepare a separate solution of benzyl bromide in anhydrous methanol at the same concentration as the amine solution.
-
Equilibration: Place both solutions in a thermostated water bath (e.g., at 25.0 ± 0.1 °C) for at least 30 minutes to reach thermal equilibrium.
-
Initiation & Measurement: Rapidly mix equal volumes of the two solutions in a thermostated reaction vessel containing the conductivity probe. Start recording conductivity readings at regular time intervals (e.g., every 60 seconds). The reaction produces dibenzylammonium bromide, an ionic species, causing the conductivity of the solution to increase over time.
-
Data Analysis: The second-order rate constant (k₂) can be calculated from the slope of a plot of 1/(C₀ - Cₜ) versus time, where C₀ is the initial reactant concentration and Cₜ is the concentration at time t, derived from the conductivity data.
-
Comparison: Repeat the experiment under identical conditions for each benzylamine analog. The resulting k₂ values provide a direct quantitative comparison of their nucleophilic reactivity.
Protocol 2: Spectrophotometric Assay for Comparative Oxidation Rates
This method is ideal for reactions involving a colored reagent, where the change in color can be monitored to determine the reaction rate.[3]
Objective: To compare the initial rates of oxidation of benzylamine analogs by potassium permanganate.
Materials:
-
Benzylamine analogs (as free bases)
-
Potassium permanganate (KMnO₄)
-
Dichloromethane (or other suitable inert solvent)
-
UV-Vis Spectrophotometer with a thermostated cuvette holder
Procedure:
-
Stock Solutions: Prepare stock solutions of each benzylamine analog and KMnO₄ in dichloromethane.
-
Reaction Setup: In a quartz cuvette, place a solution of the amine in dichloromethane, ensuring a large excess (e.g., 20-fold or greater) compared to the oxidant to ensure pseudo-first-order kinetics.
-
Equilibration: Place the cuvette in the thermostated holder of the spectrophotometer (e.g., at 25.0 ± 0.1 °C) and allow it to equilibrate.
-
Initiation & Measurement: Initiate the reaction by injecting a small, known volume of the KMnO₄ stock solution into the cuvette and mixing rapidly. Immediately begin recording the absorbance at 529 nm (the λₘₐₓ for KMnO₄) over time. The absorbance will decrease as the permanganate is consumed.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(Absorbance) versus time.
-
Comparison: Repeat the experiment for each analog under identical conditions. The relative values of k_obs provide a direct comparison of their susceptibility to oxidation.
Conclusion
The reactivity of p-butoxybenzylamine hydrochloride and its analogs is a predictable function of the electronic and steric properties of the substituents on the aromatic ring. The parent p-butoxy compound is a highly reactive nucleophile and a strongly activated substrate for electrophilic aromatic substitution due to the potent electron-donating nature of the alkoxy group. This inherent reactivity can be further amplified by other electron-donating groups or attenuated by electron-withdrawing groups.
For the synthetic chemist, this tunability is a powerful tool. By selecting an analog with the appropriate electronic profile, reaction rates and yields can be optimized, and side reactions can be minimized. The experimental protocols provided herein offer a robust framework for quantifying these differences, enabling data-driven decisions in the design and execution of synthetic routes for novel therapeutics and advanced materials.
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A Comparative Guide to the Synthesis of p-Butoxybenzylamine Hydrochloride: Reductive Amination vs. Gabriel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the preparation of primary amines is a cornerstone. Among these, p-butoxybenzylamine hydrochloride serves as a valuable building block. The selection of a synthetic route to this compound can significantly influence yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of p-Butoxybenzylamine hydrochloride: Reductive Amination and the Gabriel Synthesis . By examining the mechanistic underpinnings, procedural nuances, and performance metrics of each pathway, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
At a Glance: Comparing the Synthetic Routes
The choice between Reductive Amination and the Gabriel Synthesis for preparing p-butoxybenzylamine hydrochloride hinges on several factors, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
| Feature | Reductive Amination | Gabriel Synthesis |
| Starting Material | p-Butoxybenzaldehyde | p-Butoxybenzyl halide |
| Key Reagents | Ammonia, Reducing Agent (e.g., NaBH₃CN) | Potassium phthalimide, Hydrazine hydrate |
| Number of Steps | Typically 1 (one-pot) | 2 |
| Typical Yields | Good to Excellent (>80%) | Moderate to Good (50-85%) |
| Reaction Conditions | Mild | Can involve harsh conditions (e.g., refluxing hydrazine) |
| Key Advantages | High atom economy, often a one-pot procedure, versatile. | High purity of primary amine, avoids over-alkylation. |
| Key Disadvantages | Potential for side reactions if not optimized. | Can be slow, harsh deprotection step, phthalhydrazide byproduct removal. |
The Synthetic Pathways: A Detailed Examination
Precursor Synthesis: Preparation of p-Butoxybenzaldehyde
Both synthetic routes commence from a common precursor, p-butoxybenzaldehyde. A reliable and high-yielding method for its preparation is the Williamson ether synthesis, starting from the readily available p-hydroxybenzaldehyde and 1-bromobutane.
Reaction Scheme: Williamson Ether Synthesis
Caption: Williamson ether synthesis of p-butoxybenzaldehyde.
This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by the deprotonation of p-hydroxybenzaldehyde, acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane.
Method 1: Reductive Amination of p-Butoxybenzaldehyde
Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[1][2] It involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of a primary amine like p-butoxybenzylamine, ammonia is used as the nitrogen source. The reaction proceeds through an imine intermediate which is reduced in situ.[3][4]
Reaction Scheme: Reductive Amination
Caption: Reductive amination pathway to p-butoxybenzylamine hydrochloride.
A key advantage of this method is that it can often be performed as a one-pot synthesis, which is highly atom-economical.[5][6] The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is a popular choice as it selectively reduces the iminium ion in the presence of the aldehyde.[2][7]
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve p-butoxybenzaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (e.g., 7 M solution, excess) and a catalytic amount of acetic acid. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: To the reaction mixture, add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise while monitoring the temperature. Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Salt Formation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude p-butoxybenzylamine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another miscible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.[8] The p-butoxybenzylamine hydrochloride will precipitate and can be collected by filtration, washed with cold solvent, and dried.
Performance and Considerations
-
Yield: This method generally provides good to excellent yields, often exceeding 80%.
-
Purity: The purity of the final product is typically high after recrystallization of the hydrochloride salt.
-
Scalability: The one-pot nature of this reaction makes it amenable to scale-up.
-
Safety: Sodium cyanoborohydride is toxic and generates cyanide waste, requiring careful handling and disposal. Alternative, less toxic reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used.[2][7]
Method 2: The Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can plague other SN2-based amination methods.[6][9] The reaction proceeds in two main steps: N-alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine.[10][11]
Reaction Scheme: Gabriel Synthesis
Caption: Gabriel synthesis pathway to p-butoxybenzylamine hydrochloride.
This method requires the preparation of p-butoxybenzyl bromide from the corresponding alcohol, which can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[12]
Experimental Protocol: Gabriel Synthesis
-
Synthesis of p-Butoxybenzyl Bromide: To a solution of p-butoxybenzyl alcohol (1.0 eq) in a suitable solvent like diethyl ether at 0 °C, add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion. Work up by washing with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent to obtain the crude p-butoxybenzyl bromide, which can be used directly or purified.
-
N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF). Add p-butoxybenzyl bromide (1.0 eq) and heat the mixture (e.g., to 70-90 °C) until the reaction is complete.
-
Hydrazinolysis (Ing-Manske Procedure): Cool the reaction mixture and add ethanol. Then, add hydrazine hydrate (excess) and reflux the mixture.[10] A precipitate of phthalhydrazide will form.
-
Work-up and Salt Formation: Cool the mixture and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining hydrazine. Dry the organic layer and form the hydrochloride salt as described in the reductive amination protocol.
Performance and Considerations
-
Yield: The overall yield for the two steps is typically in the moderate to good range (50-85%).
-
Purity: A key advantage of the Gabriel synthesis is the high purity of the resulting primary amine, as over-alkylation is prevented.[11]
-
Scalability: The multi-step nature and the need to handle a solid byproduct can make scaling up more challenging than for a one-pot reductive amination.
-
Safety: Hydrazine is toxic and potentially explosive, requiring careful handling. The deprotection step can also require prolonged heating.
Conclusion and Recommendations
Both Reductive Amination and the Gabriel Synthesis are viable and well-established methods for the preparation of p-butoxybenzylamine hydrochloride.
-
Reductive Amination is generally the more efficient and atom-economical choice, particularly for larger-scale synthesis, due to its one-pot nature and high yields. The choice of a suitable, selective reducing agent is paramount to its success.
-
The Gabriel Synthesis , while being a longer process, offers the distinct advantage of producing a primary amine of very high purity, free from secondary or tertiary amine contaminants. This can be a critical factor in pharmaceutical applications where stringent purity profiles are required.
The ultimate decision will depend on the specific priorities of the project. For rapid synthesis with high throughput, reductive amination is likely the preferred method. For applications demanding the highest purity of the primary amine and where the additional steps and reagents are manageable, the Gabriel synthesis remains a robust and reliable option.
References
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A Comparative Study of Catalysts for the Synthesis of p-Butoxybenzylamine Hydrochloride
Introduction: The Significance of p-Butoxybenzylamine Hydrochloride and its Synthetic Challenges
p-Butoxybenzylamine hydrochloride is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a butoxy-substituted aromatic ring and a primary amine, makes it a key intermediate in the synthesis of various pharmaceutical agents. The primary route to this compound is the reductive amination of p-butoxybenzaldehyde. This reaction, while conceptually straightforward, presents a choice of catalytic systems, each with its own set of advantages, disadvantages, and operational parameters. The selection of an appropriate catalyst is paramount to achieving high yield, purity, and cost-effectiveness in the synthesis.
This guide provides a comparative analysis of three commonly employed catalytic systems for the reductive amination of p-butoxybenzaldehyde to p-butoxybenzylamine, which is subsequently converted to its hydrochloride salt. We will delve into the mechanistic underpinnings, performance metrics, and experimental protocols for Palladium on Carbon (Pd/C), Raney Nickel (Raney Ni), and Sodium Borohydride (NaBH₄). The insights provided are grounded in established chemical principles and data from analogous reactions, offering a comprehensive resource for researchers and process chemists.
The General Reaction Pathway
The synthesis of p-butoxybenzylamine hydrochloride from p-butoxybenzaldehyde proceeds in two main stages: the reductive amination of the aldehyde to the free amine, followed by salt formation with hydrochloric acid. The core of this process, the reductive amination, involves the formation of an imine intermediate from the reaction of p-butoxybenzaldehyde with an ammonia source, which is then reduced to the corresponding primary amine.
Caption: General reaction scheme for the synthesis of p-butoxybenzylamine hydrochloride.
Palladium on Carbon (Pd/C) Catalyzed Reductive Amination
Palladium on carbon is a widely used heterogeneous catalyst for hydrogenation reactions, including reductive amination. Its high activity, selectivity, and ease of recovery make it an attractive choice for industrial applications.
Mechanism of Action
The Pd/C catalyzed reductive amination of p-butoxybenzaldehyde with ammonia proceeds through a well-established mechanism. Initially, the aldehyde reacts with ammonia to form a hemiaminal, which then dehydrates to an imine. Both the imine and gaseous hydrogen are adsorbed onto the palladium surface. The palladium facilitates the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms across the C=N double bond of the imine, yielding the primary amine.[1][2]
Caption: Mechanism of Pd/C catalyzed reductive amination.
Performance and Considerations
-
Activity and Selectivity: Pd/C is generally highly active, allowing for reactions to proceed under relatively mild conditions of temperature and pressure.[3] It is also highly selective for the reduction of the imine in the presence of the aromatic ring.
-
Catalyst Handling: As a heterogeneous catalyst, Pd/C is easily separated from the reaction mixture by filtration, which simplifies product work-up and allows for catalyst recycling. However, dry Pd/C can be pyrophoric and must be handled with care, usually as a water-wet paste.
-
Reaction Conditions: Typical conditions involve the use of a solvent such as methanol or ethanol, an ammonia source (e.g., aqueous ammonia or ammonia gas), and hydrogen gas under pressure.
Raney Nickel (Raney Ni) Catalyzed Reductive Amination
Raney Nickel is another workhorse heterogeneous catalyst for hydrogenations. It is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy.[4]
Mechanism of Action
The mechanism of reductive amination with Raney Nickel is analogous to that of Pd/C.[5][6] The reaction begins with the formation of the imine from p-butoxybenzaldehyde and ammonia. The porous structure of Raney Nickel provides a large surface area for the adsorption of both the imine and hydrogen. The nickel surface catalyzes the dissociation of molecular hydrogen and the subsequent reduction of the imine to p-butoxybenzylamine.[7]
Performance and Considerations
-
Reactivity: Raney Nickel is a highly active catalyst, often enabling hydrogenations at lower pressures and temperatures compared to some other nickel catalysts.[4]
-
Cost-Effectiveness: Being based on nickel, it is significantly more cost-effective than palladium-based catalysts, making it a preferred choice for large-scale industrial synthesis.
-
Selectivity: While generally selective for the imine reduction, over-reduction or side reactions can sometimes be a concern, and reaction conditions must be carefully controlled. The presence of excess ammonia can help to suppress the formation of secondary amines.[8]
-
Handling: Like Pd/C, Raney Nickel is pyrophoric, especially when dry, and is typically supplied and handled as a slurry in water or another solvent.
Sodium Borohydride (NaBH₄) Mediated Reductive Amination
Sodium borohydride offers a non-catalytic, stoichiometric approach to reductive amination, obviating the need for high-pressure hydrogenation equipment.
Mechanism of Action
The reductive amination using sodium borohydride is typically a one-pot, two-step process. First, p-butoxybenzaldehyde and ammonia react to form the imine. It is crucial that imine formation is complete or near completion before the addition of NaBH₄, as the borohydride can also reduce the starting aldehyde to the corresponding alcohol.[7][9] Once the imine is formed, the hydride (H⁻) from NaBH₄ attacks the electrophilic carbon of the imine, reducing the C=N bond to a C-N single bond. A subsequent workup with a protic source protonates the resulting anion to yield the final amine.[10][11]
Caption: Simplified mechanism of NaBH₄ mediated reductive amination.
Performance and Considerations
-
Operational Simplicity: The primary advantage of using NaBH₄ is the avoidance of high-pressure hydrogenation equipment, making the procedure more accessible in a standard laboratory setting.
-
Selectivity and Control: The key challenge is controlling the selectivity between the reduction of the imine and the starting aldehyde. This is often managed by allowing sufficient time for imine formation before adding the reducing agent.[9] The use of milder borohydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can improve selectivity as they are less reactive towards aldehydes and ketones but readily reduce iminium ions.[10]
-
Stoichiometric Reagent: Unlike catalytic methods, NaBH₄ is a stoichiometric reagent, which can lead to a larger volume of waste and higher raw material costs for large-scale production.
Comparative Performance Data
Due to the limited availability of directly comparable, side-by-side experimental data for the synthesis of p-butoxybenzylamine hydrochloride in published literature, the following table presents typical performance metrics based on analogous reductive aminations of substituted benzaldehydes. These values should be considered as representative estimates.
| Catalyst System | Typical Yield (%) | Typical Purity (%) | Reaction Time (h) | Temperature (°C) | Pressure (atm) | Key Advantages | Key Disadvantages |
| Pd/C, H₂ | 85 - 95 | > 98 | 4 - 8 | 25 - 60 | 1 - 10 | High activity, high selectivity, catalyst is recyclable. | Higher cost, pyrophoric nature of the catalyst. |
| Raney Ni, H₂ | 80 - 90 | > 97 | 6 - 12 | 40 - 80 | 10 - 50 | Lower cost, high activity. | Pyrophoric, potential for over-reduction, higher pressure. |
| NaBH₄ | 70 - 85 | > 95 | 2 - 6 | 0 - 25 | 1 | No high-pressure equipment needed, rapid reaction. | Stoichiometric reagent, potential for side reactions. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of p-butoxybenzylamine. The final step of forming the hydrochloride salt is consistent across all methods.
Caption: General experimental workflow for the synthesis of p-butoxybenzylamine hydrochloride.
Protocol 1: Pd/C Catalyzed Hydrogenation
-
Reaction Setup: In a high-pressure reactor, combine p-butoxybenzaldehyde (1 eq.), methanol (10 vol), and 10% Pd/C (5 mol %, 50% wet).
-
Ammonia Addition: Add a solution of ammonia in methanol (7N, 5 eq.).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5 atm. Stir the mixture at 40°C for 6 hours.
-
Work-up: After cooling and venting the reactor, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Isolation of Free Amine: Concentrate the filtrate under reduced pressure to obtain the crude p-butoxybenzylamine.
-
Salt Formation: Dissolve the crude amine in diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield p-butoxybenzylamine hydrochloride.
Protocol 2: Raney Nickel Catalyzed Hydrogenation
-
Reaction Setup: To a high-pressure autoclave, add p-butoxybenzaldehyde (1 eq.), ethanol (15 vol), and Raney Nickel (approx. 10 wt% of the aldehyde, as a slurry in water).
-
Ammonia Addition: Add aqueous ammonia (28%, 10 eq.).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 30 atm. Heat the mixture to 60°C and stir for 8 hours.
-
Work-up: Cool the reactor, vent the hydrogen, and carefully filter the reaction mixture through celite to remove the Raney Nickel. Wash the filter cake with ethanol.
-
Isolation and Salt Formation: Follow steps 5-7 from Protocol 1.
Protocol 3: Sodium Borohydride Reduction
-
Imine Formation: In a round-bottom flask, dissolve p-butoxybenzaldehyde (1 eq.) in methanol (10 vol). Add ammonium chloride (1.5 eq.) followed by aqueous ammonia (28%, 10 eq.). Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 30 minutes, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Salt Formation: Follow steps 5-7 from Protocol 1.
Conclusion and Recommendations
The choice of catalyst for the synthesis of p-butoxybenzylamine hydrochloride is a critical decision that balances cost, efficiency, safety, and available equipment.
-
Palladium on Carbon (Pd/C) stands out as the catalyst of choice for high-yield, high-purity synthesis with straightforward product isolation, particularly when catalyst cost is not the primary constraint. Its high activity at lower pressures makes it a versatile option.
-
Raney Nickel presents a more economical alternative for large-scale production. While it may require more stringent reaction conditions (higher pressure and temperature), it offers excellent performance when optimized.
-
Sodium Borohydride (NaBH₄) is the most convenient method for laboratory-scale synthesis where high-pressure hydrogenation equipment is not available. Careful control of the reaction conditions is necessary to maximize the yield and minimize the formation of the corresponding alcohol byproduct.
Ultimately, the optimal catalyst and methodology will depend on the specific requirements of the synthesis, including scale, purity specifications, and available resources. It is recommended that small-scale trials be conducted to optimize the reaction conditions for the chosen catalytic system before scaling up.
References
- Heinen, A., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(13), 2545-2552.
- Qian, Y., et al. (2014). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances, 4(84), 44784-44791.
- Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett, 2008(09), 1289-1292.
- Li, Z., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. International Journal of Molecular Sciences, 23(3), 1731.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Li, G., et al. (2017). Mechanism study on Raney nickel-catalyzed amination of resorcinol.
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Organic Chemistry Portal. Reductive Amination. Retrieved from [Link]
- S. D. Burke & R. L. Danheiser, Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
- Gribble, G. W. (2010). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 39(5), 1647-1654.
- Beller, M., et al. (2019). Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles. ACS Sustainable Chemistry & Engineering, 8(2), 1089-1097.
-
Wikipedia. Raney nickel. Retrieved from [Link]
- Sajiki, H., et al. (2011). A modified palladium catalysed reductive amination procedure. Tetrahedron Letters, 52(40), 5117-5119.
- Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
- Gomez, S., et al. (2018). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
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A Researcher's Guide to Establishing an In-House p-Butoxybenzylamine Hydrochloride Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. A well-characterized reference standard is the cornerstone of achieving accurate and reproducible results. While certified reference standards from pharmacopeias or metrological institutes are the gold standard, they are not always commercially available for novel or less common compounds like p-Butoxybenzylamine hydrochloride.
This guide provides a comprehensive framework for sourcing and qualifying p-Butoxybenzylamine hydrochloride as an in-house reference standard. We will delve into the rationale behind experimental choices, provide detailed protocols for characterization, and present a workflow for establishing a self-validating system of analysis.
The Imperative of a Well-Characterized Reference Standard
In drug discovery and development, reference standards serve as the benchmark against which all analytical measurements are made. They are crucial for:
-
Identity Confirmation: Ensuring the correct molecule is being synthesized and tested.
-
Purity Assessment: Quantifying the analyte and its impurities in a sample.
-
Assay Validation: Establishing the accuracy, precision, and linearity of analytical methods.
-
Stability Studies: Monitoring the degradation of the active pharmaceutical ingredient (API) over time.
When a certified reference standard is unavailable, the onus falls on the researcher to rigorously characterize a candidate material to serve as an in-house standard. This process involves sourcing a high-purity batch of the chemical and subjecting it to a battery of analytical tests to confirm its identity, purity, and key physicochemical properties.
Sourcing and Initial Assessment of p-Butoxybenzylamine Hydrochloride
p-Butoxybenzylamine hydrochloride can be procured from various chemical suppliers. While it may not be advertised as a "reference standard," it is available as a chemical reagent. Initial supplier assessment should include a request for any available Certificate of Analysis (CoA), which can provide preliminary information on purity and the analytical methods used by the supplier.
Table 1: Example of Supplier Information for p-Butoxybenzylamine Hydrochloride
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight |
| Sinfoo Biotech | A154780 | 59528-29-9 | C11H18ClNO | 215.72 |
| SIELC Technologies | N/A | 59528-29-9 | C11H18ClNO | 215.721 |
Note: This table is illustrative. Researchers should consult supplier websites for the most current information.
Experimental Workflow for In-House Qualification
A multi-tiered analytical approach is essential to thoroughly characterize a candidate reference standard. The following workflow outlines the key experiments and the rationale behind their inclusion.
Caption: Workflow for Qualifying an In-House Reference Standard.
Phase 1: Identity Confirmation
The initial and most critical step is to unequivocally confirm the chemical structure of the candidate material.
¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. The spectra should be consistent with the expected structure of p-Butoxybenzylamine hydrochloride.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the benzylic protons, the butoxy group protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Example of Expected ¹H NMR Signals (based on related structures[1][2][3][4]):
-
Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.8-7.5 ppm.
-
Benzylic protons (-CH₂-NH₃⁺): A singlet around δ 4.0 ppm.
-
Butoxy group protons (-O-CH₂-CH₂-CH₂-CH₃): Signals in the range of δ 0.9-4.0 ppm.
-
Amine protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
Mass spectrometry provides information about the molecular weight of the compound. For p-Butoxybenzylamine hydrochloride, electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 180.2.
FTIR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include:
-
N-H stretching of the primary amine salt.
-
C-H stretching of the aromatic and aliphatic groups.
-
C=C stretching of the aromatic ring.
-
C-O stretching of the ether linkage.
Phase 2: Purity Assessment
Once identity is confirmed, the next step is to determine the purity of the material and to identify and quantify any impurities.
HPLC with UV detection is the workhorse for purity determination of non-volatile organic compounds. A well-developed HPLC method can separate the main component from process-related impurities and degradation products.
Experimental Protocol: HPLC Purity Determination
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.[5][6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent like acetonitrile or methanol is typically employed. For MS compatibility, volatile buffers like formic acid or ammonium formate should be used.[7]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm or 256 nm for benzylamine derivatives) should be used.[5][6]
-
Sample Preparation: Prepare a stock solution of the p-Butoxybenzylamine hydrochloride in a suitable solvent (e.g., mobile phase) and dilute to an appropriate concentration for analysis.
-
Analysis: Inject the sample and record the chromatogram. The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks.
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines and is MS-compatible.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | 10-90% B over 20 min | To elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection Wavelength | 220 nm | A common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | Standard injection volume. |
This gravimetric method determines the amount of volatile matter (primarily water) in the sample. A known weight of the sample is heated in an oven at a specified temperature (e.g., 105 °C) until a constant weight is achieved. The weight loss is attributed to the water content.
Also known as sulfated ash, this test quantifies the amount of inorganic impurities in the sample. The sample is ignited in the presence of sulfuric acid, which converts metal salts to their more stable sulfates. The weight of the remaining residue is then determined.
Phase 3: Final Qualification and Documentation
The final step is to assign a purity value to the in-house reference standard and to create a comprehensive Certificate of Analysis.
The purity of the reference standard is calculated by taking into account the data from all the purity tests:
Purity = (100% - % Impurities by HPLC) x (100% - % LOD) x (100% - % ROI)
This "mass balance" approach provides a more accurate purity value than relying on a single technique.
A detailed CoA should be prepared for the in-house reference standard. This document should include:
-
Compound name, CAS number, molecular formula, and molecular weight.
-
Lot number and date of qualification.
-
Results of all analytical tests performed (NMR, MS, FTIR, HPLC, LOD, ROI).
-
The assigned purity value and its uncertainty.
-
Storage conditions and re-test date.
Conclusion
Establishing an in-house reference standard for a compound like p-Butoxybenzylamine hydrochloride is a rigorous but essential process for ensuring the quality and reliability of research data. By following a systematic and scientifically sound approach to characterization, researchers can have a high degree of confidence in their analytical measurements. This guide provides a foundational framework that can be adapted to the specific needs of the laboratory and the intended application of the reference standard.
References
-
Benzylamine | SIELC Technologies. (n.d.). Retrieved January 12, 2026, from [Link]
-
p-Butoxybenzylamine hydrochloride - SIELC Technologies. (n.d.). Retrieved January 12, 2026, from [Link]
- Vacogne, C. D., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces.
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies. (n.d.). Retrieved January 12, 2026, from [Link]
- Cherniy, S., Gureeva, S., & Georgiyants, V. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65.
- da Silva, E. T., de Oliveira, A. F., & Faria, E. H. (2008). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Química Nova, 31(5), 1044–1047.
- Kumar, P., Sun, C., & Lowary, T. L. (2012). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Molecules (Basel, Switzerland), 17(6), 7277–7285.
- CN102093253A - Preparation method of benzoxylamine hydrochloride compounds - Google Patents. (n.d.).
- Wang, Y., Zhang, Y., Li, Y., & Liu, W. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(11), 1530–1536.
- CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents. (n.d.).
- Potrzebowski, M. J., Wawer, I., & Pawlak, T. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules (Basel, Switzerland), 26(23), 7179.
- Carlucci, G., Palumbo, G., & Mazzeo, P. (2004). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation.
- Piponski, M., Spirevska, I. S., Stoimenova, T. B., Prculovska, M., Nikoloska, M., Nikolovska, A., & Logoyda, L. (2022). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE AND CETYLPIRIDINIUM CHLORIDE IN ORAL SPRAY SOLUTION. Macedonian Pharmaceutical Bulletin, 68(1), 143-144.
- Cherniy, S., Gureeva, S., & Georgiyants, V. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group.
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- 4. O-(4-NITROBENZYL)HYDROXYLAMINE HYDROCHLORIDE(2086-26-2) 1H NMR [m.chemicalbook.com]
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- 7. p-Butoxybenzylamine hydrochloride | SIELC Technologies [sielc.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for p-Butoxybenzylamine Hydrochloride
This guide provides a comprehensive comparison and cross-validation protocol for the primary analytical methods used to quantify p-Butoxybenzylamine hydrochloride. As a crucial intermediate in pharmaceutical synthesis, ensuring the accuracy and consistency of analytical data for this compound is paramount. We will delve into the rationale behind method selection, provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and outline a systematic approach to cross-validation in line with international regulatory standards.
The Analytical Significance of Physicochemical Properties
Understanding the physicochemical properties of p-Butoxybenzylamine hydrochloride (CAS: 59528-29-9) is the foundation for selecting appropriate analytical techniques.
-
Structure: The molecule consists of a benzylamine core with a butoxy group at the para position. The presence of the benzene ring provides a strong chromophore, making it ideal for UV-Vis spectroscopic detection.
-
LogP: 2.30[1]. This value indicates moderate lipophilicity, suggesting good retention on reverse-phase chromatography columns.
-
Form: As a hydrochloride salt, the compound is polar and water-soluble but generally non-volatile, which presents a challenge for direct GC analysis.
These properties guide our selection of Reverse-Phase HPLC as a primary method for quantification and GC-Mass Spectrometry (GC-MS), following a sample workup, as a robust orthogonal method for confirmatory analysis and cross-validation.
Primary Analytical Methodologies
The choice of an analytical method is driven by the analyte's properties and the intended purpose of the analysis (e.g., purity testing, quantification in a complex matrix). Here, we compare the two most suitable chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile, polar to moderately non-polar compounds like p-Butoxybenzylamine hydrochloride. The method's simplicity, robustness, and high precision make it ideal for routine quality control.
Causality of Experimental Choices:
-
Column: A C8 or C18 column is selected due to the molecule's moderate non-polarity. The alkyl chains of the stationary phase provide sufficient hydrophobic interaction with the butoxybenzyl group for effective separation.
-
Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial. It ensures the amine group is consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks. Acetonitrile is a common organic modifier that provides good elution strength for this analyte.
-
Detector: A UV detector is chosen due to the strong absorbance of the benzene ring, typically around 254-260 nm. This provides high sensitivity.
Experimental Protocol: RP-HPLC Method
-
System: HPLC with a UV-Vis Detector.
-
Column: InertSustain C8 (4.6 mm x 100 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: A mixture of 35% phosphate buffer (25 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) and 65% acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[3]
-
Detection Wavelength: 257 nm.[3]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of p-Butoxybenzylamine hydrochloride in the mobile phase (e.g., 1 mg/mL). Create a calibration curve by serially diluting the stock to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity due to the combination of chromatographic separation and mass-based detection. However, as p-Butoxybenzylamine hydrochloride is a salt, it is non-volatile and thermally labile.
Causality of Experimental Choices:
-
Sample Preparation: A critical liquid-liquid extraction step is required. The sample is dissolved in water, the solution is basified (e.g., with NaOH) to deprotonate the amine and form the free base (p-Butoxybenzylamine). This free base is volatile and can be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Column: A low-to-mid polarity column, such as an HP-5 (5% Diphenyl / 95% Dimethylpolysiloxane), is suitable for separating the free base from potential impurities.[4]
-
Detector: A Mass Spectrometer (MS) provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, making it an excellent confirmatory technique.
Experimental Protocol: GC-MS Method
-
System: GC with a Mass Selective Detector.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mode: Selective Ion Monitoring (SIM) for quantification, using characteristic ions of p-Butoxybenzylamine.
-
Standard Preparation: Prepare a stock solution of the isolated p-Butoxybenzylamine free base in ethyl acetate. Prepare calibration standards via serial dilution.
-
Sample Preparation: Dissolve a known quantity of p-Butoxybenzylamine hydrochloride in deionized water. Add 1M NaOH to adjust the pH to >10. Extract with an equal volume of ethyl acetate three times. Combine the organic layers, dry over anhydrous sodium sulfate, and dilute to a known volume.
Cross-Validation: Ensuring Method Comparability
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[5][6] This is critical when data from different methods (e.g., HPLC and GC) or different labs will be compared or combined.[7] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the framework for this process, while the newer M10 guideline emphasizes a holistic assessment of data reliability rather than prescribing rigid acceptance criteria.[5][7]
The objective is not to prove the methods are identical, but to understand and quantify any systematic differences, ensuring data interpretation remains consistent.
Sources
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- 2. p-butoxybenzylamine hydrochloride,(CAS# 59528-29-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
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- 7. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of p-Butoxybenzylamine Hydrochloride
Introduction
p-Butoxybenzylamine hydrochloride is a key building block in medicinal chemistry and materials science, finding application as an intermediate in the synthesis of various pharmaceuticals and functionalized materials. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the two most prevalent synthetic routes to p-Butoxybenzylamine hydrochloride: the reductive amination of p-butoxybenzaldehyde and the reduction of p-butoxybenzonitrile. By presenting detailed experimental protocols, comparative data, and a discussion of the underlying chemical principles, we aim to equip researchers with the necessary insights to select the optimal synthetic strategy for their specific needs.
Synthetic Strategies: An Overview
The synthesis of p-Butoxybenzylamine hydrochloride primarily originates from two commercially available starting materials: p-butoxybenzaldehyde and p-butoxybenzonitrile. The choice between these precursors dictates the subsequent synthetic methodology.
-
Route A: Reductive Amination of p-Butoxybenzaldehyde. This is a widely employed and highly versatile method for amine synthesis.[1][2] It involves the initial formation of an imine from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.
-
Route B: Reduction of p-Butoxybenzonitrile. This classical approach leverages the reduction of a nitrile functional group to a primary amine, typically using powerful reducing agents or catalytic hydrogenation.[3]
This guide will now delve into a detailed experimental and comparative analysis of these two synthetic pathways.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on a multitude of factors, including yield, purity, reaction time, cost, safety, and environmental impact. The following table provides a comprehensive comparison of the two primary methods for synthesizing p-Butoxybenzylamine hydrochloride.
| Parameter | Route A: Reductive Amination | Route B: Nitrile Reduction | Justification & Insights |
| Starting Material | p-Butoxybenzaldehyde | p-Butoxybenzonitrile | Both are commercially available. The choice may depend on cost and availability from preferred vendors. |
| Typical Yield | 85-95% | 70-85% | Reductive amination is often higher yielding due to the mild and selective nature of the reagents used.[1] |
| Product Purity | High | Moderate to High | Reductive amination can be cleaner, with fewer byproducts. Nitrile reduction may require more rigorous purification. |
| Reaction Time | 4-12 hours | 8-24 hours | Reductive amination is generally faster.[1] |
| Reagent Cost | Moderate | Low to High | Sodium borohydride is inexpensive, while catalytic hydrogenation requires an initial investment in the catalyst. |
| Safety Concerns | Flammable solvents, borohydride reagents (handle with care) | Hydrogen gas (flammable/explosive), metal catalysts (pyrophoric potential), strong reducing agents (highly reactive). | Both routes have safety considerations that must be addressed with appropriate laboratory practices. |
| Environmental Impact | Moderate solvent waste | Potential for heavy metal catalyst waste | The choice of reducing agent in both methods will influence the environmental footprint. |
| Scalability | Readily scalable | Scalable, but catalytic hydrogenation may require specialized equipment. | Reductive amination with sodium borohydride is often more straightforward to scale up in a standard laboratory setting. |
Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of p-Butoxybenzylamine hydrochloride via reductive amination and nitrile reduction.
Route A: Reductive Amination of p-Butoxybenzaldehyde
This protocol utilizes sodium borohydride for the in-situ reduction of the imine intermediate. This method is known for its operational simplicity and high yields.[1]
Step 1: Imine Formation
-
To a solution of p-butoxybenzaldehyde (10.0 g, 56.1 mmol) in methanol (100 mL), add ammonium acetate (34.6 g, 449 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.55 g, 67.3 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
Step 3: Work-up and Isolation
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water (100 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Bubble hydrogen chloride gas through the filtrate, or add a solution of HCl in isopropanol, until precipitation of the hydrochloride salt is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield p-Butoxybenzylamine hydrochloride.
Route B: Reduction of p-Butoxybenzonitrile
This protocol employs catalytic hydrogenation using palladium on carbon (Pd/C), a common and effective method for nitrile reduction.[3]
Step 1: Hydrogenation
-
In a high-pressure hydrogenation vessel, combine p-butoxybenzonitrile (10.0 g, 57.1 mmol), methanol (100 mL), and 10% Palladium on Carbon (1.0 g, 10 wt%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 12-16 hours, or until hydrogen uptake ceases.
Step 2: Work-up and Isolation
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol (2 x 20 mL).
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and cool to 0 °C.
-
Bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford p-Butoxybenzylamine hydrochloride.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for Route A: Reductive Amination.
Caption: Workflow for Route B: Nitrile Reduction.
Conclusion and Recommendations
Both reductive amination of p-butoxybenzaldehyde and reduction of p-butoxybenzonitrile are viable and effective methods for the synthesis of p-Butoxybenzylamine hydrochloride.
-
For general laboratory-scale synthesis focused on high yield and operational simplicity, Reductive Amination (Route A) is highly recommended. The milder reaction conditions and avoidance of high-pressure hydrogenation make it more accessible for most research environments.
-
For large-scale industrial production where cost of raw materials is a primary driver and specialized hydrogenation equipment is available, Nitrile Reduction (Route B) may be a more economical choice.
Ultimately, the optimal synthetic route will be dictated by the specific requirements of the researcher, including scale, available equipment, and cost considerations. This guide provides the foundational data and protocols to make an informed decision.
References
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Myers, A. G. Reductive Amination. [Link]
-
Thakore, R. R., et al. (2020). Dibutyltin dichloride catalyzes a direct reductive amination of aldehydes and ketones. Organic Letters, 22(16), 6324-6329. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]
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A Senior Application Scientist's Guide to Impurity Profiling of p-Butoxybenzylamine Hydrochloride: A Comparative Analysis of Modern Analytical Techniques
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the assurance of an Active Pharmaceutical Ingredient's (API) purity is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy. Impurities, even at trace levels, can possess unintended pharmacological or toxicological effects, potentially compromising patient safety.[1][2][3] The International Council for Harmonisation (ICH) has established stringent guidelines, such as Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[4][5][6]
This guide provides an in-depth, comparative analysis of key analytical methodologies for the impurity profiling of p-Butoxybenzylamine hydrochloride, a versatile chemical intermediate. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, offering a framework for developing robust, self-validating protocols grounded in scientific first principles and regulatory expectations.
Chapter 1: Understanding the Impurity Landscape of p-Butoxybenzylamine HCl
Effective impurity profiling begins with a theoretical assessment of potential impurities based on the manufacturing process and the inherent stability of the molecule.[1] Impurities are broadly classified as organic, inorganic, and residual solvents.[5][7] For p-Butoxybenzylamine HCl, organic impurities are of primary concern and can originate from several sources.
-
Process-Related Impurities: These arise during synthesis.
-
Starting Materials & Intermediates: Unreacted p-butoxybenzaldehyde or the corresponding imine intermediate.
-
By-products: Products from side reactions, such as the formation of dibenzylamines through over-alkylation.
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like heat, light, humidity, acid, base, and oxidation.[8][9] For a benzylamine, likely degradation pathways include oxidation of the benzyl group to form p-butoxybenzoic acid or dealkylation.
The following diagram illustrates the potential origins of impurities in the lifecycle of p-Butoxybenzylamine HCl.
Sources
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A Comparative Guide to Achieving Reproducible Synthesis and Characterization of p-Butoxybenzylamine Hydrochloride
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals focused on ensuring the reproducibility of experiments involving p-butoxybenzylamine hydrochloride. We move beyond simple protocols to explore the causal factors that govern experimental outcomes, offering a framework for self-validating, reliable, and scalable results.
Introduction: The Challenge of Reproducibility in Amine Synthesis
p-Butoxybenzylamine hydrochloride is a valuable building block in organic and medicinal chemistry. However, like many amine hydrochloride salts, its synthesis and characterization can be plagued by inconsistencies. Seemingly minor variations in reagent quality, reaction conditions, or work-up procedures can lead to significant deviations in yield, purity, and even the final product's physical form. The fluctuating reproducibility of scientific reports is a well-recognized issue, often stemming from insufficient detail and standardization in published methods[1].
This guide addresses this challenge head-on. We will compare two common synthetic routes to p-butoxybenzylamine hydrochloride, dissect the critical parameters controlling each step, and establish a rigorous, multi-faceted analytical workflow to validate the results. The objective is not merely to provide a recipe but to instill a deeper understanding of the process chemistry, enabling scientists to troubleshoot issues and achieve consistent outcomes.[2]
PART 1: Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is the first critical decision point influencing reproducibility. We will compare two prevalent methods: Reductive Amination of p-butoxybenzaldehyde and Nucleophilic Substitution of p-butoxybenzyl chloride.
Route A: Reductive Amination
This is a widely used method for amine synthesis due to its versatility and generally good yields. The mechanism involves the initial formation of an imine from p-butoxybenzaldehyde and an ammonia source, followed by in-situ reduction to the corresponding amine.
Route B: Nucleophilic Substitution via Phthalimide Intermediate (Gabriel Synthesis Variant)
This route proceeds by reacting p-butoxybenzyl chloride with a nitrogen nucleophile, such as potassium phthalimide, followed by hydrazinolysis or acid hydrolysis to release the primary amine.[3] This method is often preferred when starting from an alkyl halide and can prevent the over-alkylation issues sometimes seen in other methods.
Caption: Comparative workflows for the synthesis of p-Butoxybenzylamine HCl.
Experimental Protocols & Causality
Protocol 1: Reductive Amination of p-Butoxybenzaldehyde
-
Imine Formation: To a solution of p-butoxybenzaldehyde (1 equiv.) in methanol, add ammonium chloride (1.5 equiv.) followed by aqueous ammonia (25%, 5 equiv.). Stir at room temperature for 2 hours.
-
Causality: Using a combination of NH4Cl and aqueous ammonia creates a buffered system that favors imine formation over competing side reactions. Methanol is an ideal solvent as it solubilizes the aldehyde and is compatible with the subsequent reduction step.
-
-
Reduction: Cool the mixture to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Causality: Portion-wise addition of NaBH₄ at low temperature is critical for controlling the exothermic reaction, preventing over-reduction of the starting aldehyde and improving selectivity for the imine. This directly impacts the final purity.
-
-
Work-up & Isolation of Free Base: After stirring for an additional 3 hours at room temperature, quench the reaction by slowly adding water. Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.
-
Causality: The aqueous work-up removes inorganic salts and unreacted polar reagents. Drying thoroughly with sodium sulfate is essential; residual water can interfere with the subsequent salt formation and crystallization.
-
-
Hydrochloride Salt Formation: Dissolve the crude amine in anhydrous diethyl ether. Slowly bubble dry HCl gas through the solution or add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until precipitation is complete.
-
Causality: Using anhydrous conditions and a non-polar solvent like diethyl ether is paramount for obtaining a crystalline, non-hygroscopic salt. Aqueous HCl can lead to an oily or poorly crystalline product that is difficult to handle and dry.[4] The choice between HCl gas and an etheral solution depends on available equipment, but the solution often provides better stoichiometric control.[4]
-
-
Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallize from an ethanol/ether mixture if necessary.
Protocol 2: Synthesis from p-Butoxybenzyl Chloride
-
Phthalimide Adduct Formation: Dissolve p-butoxybenzyl chloride (1 equiv.) and potassium phthalimide (1.1 equiv.) in anhydrous dimethylformamide (DMF). Heat the mixture to 80-90 °C for 4-6 hours, monitoring by TLC.
-
Causality: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting a high reaction rate. Using a slight excess of potassium phthalimide ensures complete consumption of the starting chloride. Anhydrous conditions are crucial to prevent hydrolysis of the benzyl chloride.
-
-
Deprotection: Cool the reaction mixture and pour it into ice water to precipitate the N-(p-butoxybenzyl)phthalimide. Filter the solid and wash thoroughly with water. Resuspend the solid in ethanol and add hydrazine hydrate (1.5 equiv.). Reflux for 4 hours.
-
Causality: Precipitation and washing remove residual DMF and salts. Hydrazinolysis is an effective method for cleaving the phthalimide group. The phthalhydrazide byproduct is largely insoluble in the reaction mixture, simplifying initial separation.
-
-
Work-up & Isolation of Free Base: Cool the mixture and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with aqueous sodium carbonate to remove any remaining phthalimide-related impurities. Dry the organic layer and concentrate to yield the crude free base.
-
Hydrochloride Salt Formation & Purification: Follow steps 4 and 5 from Protocol 1.
Performance Comparison
| Parameter | Route A: Reductive Amination | Route B: Nucleophilic Substitution | Justification & Expert Insights |
| Typical Yield | 75-85% | 70-80% | Route A often has a slight edge in yield due to fewer isolation steps. However, this is highly dependent on the precise control of the reduction step. |
| Purity Profile | Main impurities can be unreacted aldehyde or the corresponding alcohol (from aldehyde reduction). | Main impurities often stem from the starting benzyl chloride or incomplete deprotection. | The impurity profile is a key differentiator. Route B impurities can be more challenging to remove without chromatography. |
| Scalability | Good. The use of NaBH₄ is manageable on a large scale. Catalytic hydrogenation (H₂/Pd-C) is an excellent alternative for industrial scale-up. | Moderate. The use of DMF and hydrazine can present challenges on a larger scale regarding solvent removal and safety protocols.[3] | For process and development chemists, scalability is a major concern. Route A is generally more amenable to large-scale synthesis.[2] |
| Safety Concerns | NaBH₄ is flammable and reacts with water. Catalytic hydrogenation involves flammable H₂ gas. | Hydrazine is highly toxic and potentially explosive.[3] Benzyl chlorides are lachrymatory. | Route B requires more stringent handling procedures due to the toxicity of hydrazine. |
| Reproducibility | Highly dependent on the quality of the reducing agent and strict temperature control. | Dependent on the purity of the starting chloride and ensuring complete deprotection. | Both routes can be reproducible if critical parameters are controlled. Route A's reproducibility is often tied more to reaction conditions, while Route B's is tied to reagent purity. |
PART 2: A Self-Validating System for Characterization
Reproducibility is not confirmed by yield alone; it requires rigorous analytical validation. A single data point can be misleading.[2] We propose a multi-technique workflow that provides a holistic and trustworthy assessment of the final product's identity, purity, and form.
Caption: A self-validating workflow for product characterization.
Key Analytical Protocols and Expected Results
1. Melting Point (MP) Determination:
-
Protocol: Use a calibrated digital melting point apparatus. Report the range from the onset of melting to complete liquefaction.
-
Trustworthiness: A sharp, well-defined melting point is a strong indicator of purity. Amine hydrochlorides typically have higher and more defined melting points than their free base counterparts.[5] A broad melting range (>2 °C) suggests the presence of impurities or solvent.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Protocol: Analyze a small sample using an ATR-FTIR spectrometer.
-
Trustworthiness: This is a rapid and definitive way to confirm the formation of the hydrochloride salt. The key diagnostic peak is the broad N-H⁺ stretching envelope, typically appearing between 2500-3000 cm⁻¹.[6] This feature is absent in the free base amine.
3. Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy:
-
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Trustworthiness: NMR provides the structural fingerprint of the molecule. It confirms the identity of the compound and is highly sensitive to impurities. In DMSO-d₆, the -NH₃⁺ protons will appear as a broad singlet, typically far downfield. Integration of all peaks should correspond to the expected proton count.
4. Elemental Analysis (CHN Analysis):
-
Protocol: Submit a highly pure, dry sample for combustion analysis.
-
Trustworthiness: This is the ultimate arbiter of purity and composition. The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₁H₁₈ClNO.
Summary of Expected Analytical Data
| Analysis | Expected Result for Pure p-Butoxybenzylamine HCl | Rationale for Reproducibility |
| Appearance | White to off-white crystalline solid | Consistent color and form indicate a controlled crystallization process. |
| Melting Point | Specific, sharp range (e.g., 215-217 °C) | A narrow range is a hallmark of high purity.[5] |
| FT-IR (cm⁻¹) | ~2500-3000 (broad, N-H⁺ stretch) , ~2950 (C-H stretch), ~1250 (C-O stretch) | Confirms successful protonation to the hydrochloride salt.[6] |
| ¹H NMR (DMSO-d₆) | δ ~8.4 (br s, 3H, -NH₃⁺), ~7.3 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (s, 2H, -CH₂-N), ~3.9 (t, 2H, -O-CH₂-), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H, -CH₃) | Verifies the complete molecular structure and relative proton counts. |
| Elemental Analysis | %C: 61.82, %H: 8.49, %N: 6.55 | Provides quantitative confirmation of the empirical formula and ultimate purity. |
Conclusion: A Framework for Success
Achieving reproducibility in the synthesis of p-butoxybenzylamine hydrochloride is not a matter of chance, but a result of deliberate control over defined variables. By understanding the causality behind each experimental step, from the choice of synthetic route to the nuances of salt formation, researchers can minimize variability.[7][8]
The most robust approach involves:
-
Strategic Route Selection: Choosing a synthetic route (e.g., Reductive Amination) that aligns with scalability, safety, and impurity profile requirements.
-
Parameter Control: Meticulously controlling critical parameters such as temperature, reagent stoichiometry, and anhydrous conditions.
-
Systematic Purification: Employing a consistent and well-chosen crystallization procedure to ensure high purity and the correct physical form.
-
Orthogonal Validation: Implementing a multi-technique analytical workflow where results from NMR, FT-IR, melting point, and elemental analysis corroborate one another, creating a self-validating system.
By adopting this comprehensive framework, scientists can move from inconsistent results to a reliable, reproducible process, ensuring the quality and integrity of their research and development efforts.
References
-
James, A. Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]
-
Reddit user discussion. Reproducibility of Synthesis papers. r/chemistry on Reddit. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. [Link]
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Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science (RSC Publishing). [Link]
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Editorial: Reproducibility of Results. Organic Process Research & Development. [Link]
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Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
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User discussion. TLC of amine hydrochloride salt. Sciencemadness.org. [Link]
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Chemical analysis in amine system operations. EPTQ. [Link]
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Reddit user discussion. How to detect a HCl salt in organic compunds. r/chemistry on Reddit. [Link]
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Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
- A kind of method of synthesizing benzyloxyamine hydrochloride.
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Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PMC - NIH. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
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Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. PMC - NIH. [Link]
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Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of p-Butoxybenzylamine Hydrochloride
Executive Summary
The proper disposal of p-butoxybenzylamine hydrochloride is not merely a regulatory obligation but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage and dispose of p-butoxybenzylamine hydrochloride waste safely and in compliance with federal regulations. The core principle of this guidance is waste minimization and containment, followed by a systematic approach to characterization, segregation, and transfer to a licensed hazardous waste facility. By understanding the chemical's hazards and the logic behind these disposal procedures, laboratories can ensure a safe working environment and protect the ecosystem.
Hazard Identification and Risk Assessment: Understanding the "Why"
Key Hazards:
-
Human Health Hazards:
-
Irritation: It is expected to be a significant irritant to the skin, eyes, and respiratory system.[1][2][3] Direct contact can cause inflammation, and inhalation of dust can lead to respiratory tract irritation.[2]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may cause systemic toxic effects.[1]
-
Dermal Absorption: The compound may be harmful if absorbed through the skin.[1]
-
-
Environmental Hazards:
-
While specific ecotoxicity data is limited, related amine compounds are often harmful to aquatic life. Therefore, release into the environment must be strictly avoided.
-
-
Chemical Reactivity:
This risk profile underscores the necessity of treating p-butoxybenzylamine hydrochloride as a hazardous waste and preventing its release into the sanitary sewer system or general waste stream.
Quantitative Hazard Summary
| Hazard Classification | Description | Primary Route of Exposure | Associated Risk Phrases (based on similar compounds) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1] | Ingestion, Inhalation, Dermal | H302, H312, H332[1] |
| Skin Irritation | Causes skin irritation.[1][2][3] | Dermal | H315[1] |
| Eye Irritation | Causes serious eye irritation/damage.[1][2] | Ocular | H319[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Inhalation | H335[1] |
The Regulatory Imperative: EPA and RCRA Compliance
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Understanding your obligations under RCRA is the first step in compliant disposal.
-
Hazardous Waste Determination: The generator of the waste (i.e., your laboratory) is legally responsible for determining if it is hazardous.[4] Based on the toxicological profile of similar compounds, p-butoxybenzylamine hydrochloride waste should be managed as hazardous. It may be classified based on its characteristics (e.g., toxicity) or as a discarded commercial chemical product.[6]
-
Generator Status: Your laboratory will fall into one of three generator categories based on the amount of hazardous waste produced per month: Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs).[7] Each category has different requirements for accumulation, storage, and reporting.
-
Cradle-to-Grave Responsibility: RCRA mandates a "cradle-to-grave" management system, which means the generator is responsible for the waste from its creation to its final, environmentally sound disposal.[8] This is tracked using a Uniform Hazardous Waste Manifest.[7][9]
Pre-Disposal and Decontamination Protocol
Proper disposal begins long before the waste container is full. These steps are crucial for maintaining a safe laboratory environment.
Step 1: Spills and Emergency Response
-
Evacuate and Ventilate: In case of a significant spill, evacuate non-essential personnel and ensure the area is well-ventilated. Use a chemical fume hood for handling the material whenever possible.[1]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[10][11] For large spills, a respirator may be necessary.[1]
-
Containment and Cleanup:
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., water, followed by soap and water), collecting all cleaning materials as hazardous waste.
Step 2: Decontaminating Glassware and Equipment
-
Initial Rinse: Perform a triple rinse of all contaminated glassware or equipment. The first rinse should be with a solvent capable of dissolving p-butoxybenzylamine hydrochloride.
-
Collect Rinsate: Crucially, all three rinsates must be collected and disposed of as hazardous waste. Do not discharge any rinsate to the sanitary sewer.
-
Final Cleaning: After the triple rinse, the glassware can be washed normally.
Step-by-Step Disposal Workflow
This workflow provides a systematic approach to ensure safe and compliant disposal of p-butoxybenzylamine hydrochloride waste.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Clearly identify all waste containing p-butoxybenzylamine hydrochloride. This includes pure unused chemical, reaction residues, contaminated consumables (e.g., weigh boats, gloves, paper towels), and rinsates.
-
Segregate at the Source: This is the most critical step. Maintain a dedicated, clearly labeled hazardous waste container for p-butoxybenzylamine hydrochloride waste.
-
Check for Incompatibilities: Do NOT mix this waste with strong oxidizing agents.[3] If your process involves other chemicals, consult their SDS for compatibility before mixing waste streams. When in doubt, segregate.
Step 2: Waste Accumulation and Container Management
-
Use Approved Containers: Collect waste in a container that is compatible with the chemical (e.g., a high-density polyethylene (HDPE) jug for liquids, or a labeled, sealed bag for solid-contaminated debris). The container must be in good condition with a secure, leak-proof lid.[9]
-
Proper Labeling: Label the container with the words "Hazardous Waste," the full chemical name "p-Butoxybenzylamine hydrochloride," and a clear description of the contents (e.g., "Solid Waste," "Aqueous Waste").[9] The date accumulation started must also be on the label.
-
Keep Containers Closed: Containers must be kept tightly sealed except when adding waste.[9] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Arranging for Final Disposal
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They will guide you on the specific procedures for your facility and will have established relationships with licensed waste management companies.
-
Engage a Licensed Disposal Company: The ultimate disposal of p-butoxybenzylamine hydrochloride must be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[4][7] These companies have the expertise and permits to handle and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration.
-
Prepare for Transport: Your EHS office will coordinate with the disposal company for pickup. Ensure your waste is properly packaged and labeled according to their specifications.
-
Manifesting: For off-site transport, the waste must be accompanied by a Uniform Hazardous Waste Manifest. This document tracks the waste from your lab to the TSDF, ensuring a closed-loop, documented disposal process.[7][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of p-butoxybenzylamine hydrochloride.
Caption: Decision workflow for p-Butoxybenzylamine hydrochloride disposal.
References
- Sigma-Aldrich, "SAFETY D
-
U.S. Environmental Protection Agency, "Proper Handling of Hazardous Waste Guide" . Accessed January 12, 2026. [Link]
- AEG Environmental, "Best Practices for Hazardous Waste Disposal". (2016-12-05). Accessed January 12, 2026.
- Sigma-Aldrich, "SAFETY D
-
U.S. Environmental Protection Agency, "Hazardous Waste" . Accessed January 12, 2026. [Link]
-
U.S. Environmental Protection Agency, "Steps in Complying with Regulations for Hazardous Waste" . (2025-05-30). Accessed January 12, 2026. [Link]
- Pfaltz & Bauer, "SAFETY DATA SHEET - Benzylamine hydrochloride". Accessed January 12, 2026.
- Fisher Scientific, "SAFETY DATA SHEET - 4-Butoxybenzaldehyde". Accessed January 12, 2026.
- Cayman Chemical, "Safety Data Sheet - N-Isopropylbenzylamine (hydrochloride)". (2025-09-04). Accessed January 12, 2026.
- CountyOffice.org, "How Does The EPA Define Hazardous Waste?". (2023-10-04). Accessed January 12, 2026.
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A Senior Application Scientist's Guide to Handling p-Butoxybenzylamine Hydrochloride: Essential Safety Protocols and PPE
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. However, the pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling p-Butoxybenzylamine hydrochloride, a substituted amine hydrochloride. As the toxicological properties of this specific compound may not be exhaustively investigated, we will operate under the established safety principles for related benzylamine hydrochloride compounds, ensuring a cautious and proactive approach to laboratory safety.[1][2] This document is designed to be a direct, procedural resource for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond the product to foster a culture of safety and trust.
Hazard Assessment: Understanding the Risks
Substituted amine hydrochlorides, as a class, present a range of potential hazards that necessitate meticulous handling procedures. Based on data from structurally similar compounds like benzylamine hydrochloride, the primary risks associated with p-Butoxybenzylamine hydrochloride include:
-
Severe Eye Irritation: Direct contact can cause serious eye irritation and may lead to corneal injury.[2][3][4]
-
Skin Irritation: The compound can cause skin irritation upon contact.[2][3][4] Pre-existing conditions like dermatitis may be exacerbated.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1][2][3]
-
Harmful if Swallowed or Inhaled: Accidental ingestion or inhalation may be harmful.[1][3]
-
Systemic Effects: Entry into the bloodstream through cuts or abrasions could produce systemic injury.[3]
Given these hazards, the implementation of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical control measure to ensure operator safety.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE must directly address the identified hazards. The following table summarizes the essential equipment for handling p-Butoxybenzylamine hydrochloride. This multi-layered approach creates a robust barrier between the researcher and the chemical agent.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[5] A full face shield should be worn over goggles when there is a significant splash hazard.[6] | Protects against splashes and airborne particles, preventing severe eye irritation and potential permanent damage.[3] |
| Hand Protection | Two pairs of chemical-resistant, powder-free nitrile gloves ("double-gloving").[7] | Prevents direct skin contact, which can cause irritation.[4] Double-gloving provides an additional layer of protection against tears and contamination during removal.[7] |
| Body Protection | A disposable, low-permeability lab gown with a solid front, long sleeves, and tight-fitting knit cuffs.[7] For larger quantities or significant splash risk, a chemical-resistant apron should be worn over the gown. | Protects skin and personal clothing from contamination. The tight cuffs prevent exposure at the glove-gown interface.[7] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood to control airborne dust and vapors.[1] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 respirator or higher is mandatory. | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[2][3] |
Experimental Workflow: A Step-by-Step Procedural Guide
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible safety outcomes. The following diagram and protocols outline the essential steps from preparation to disposal.
Caption: Safe Handling Workflow for p-Butoxybenzylamine Hydrochloride.
Pre-Handling Protocol (Preparation Phase)
-
Area Designation: All handling of p-Butoxybenzylamine hydrochloride must occur within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1] Ensure the area is clean and uncluttered.
-
Emergency Preparedness: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[2]
-
PPE Inspection: Before donning, visually inspect all PPE for defects such as cracks, tears, or discoloration.[5] Discard and replace any compromised items.
-
Material Assembly: Gather all necessary chemicals, glassware, and equipment. Ensure chemical containers are clearly labeled.[8]
Safe Handling Protocol (Donning and Use)
-
Donning Sequence: Don PPE in the following order:
-
Disposable Gown: Ensure it is fully snapped or tied.
-
Respirator (if required).
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Inner Gloves.
-
Outer Gloves: Pull the cuff of the outer glove over the cuff of the lab gown to create a sealed interface.[7]
-
-
Chemical Manipulation: Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.[1] Avoid actions that could generate dust, such as crushing or vigorous scraping.
-
Maintain Barrier: Do not wear PPE outside of the laboratory.[8] If you must leave the immediate work area, remove the outer pair of gloves at a minimum.
Post-Handling Protocol (Doffing and Disposal)
The removal of PPE is a critical step where cross-contamination can occur. Follow a meticulous doffing sequence to protect yourself.
-
Initial Decontamination: Before removing any PPE, wipe down the outer gloves with an appropriate decontamination solution.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in a designated hazardous waste container.[7]
-
Gown and Apron: Remove the gown by unfastening it and rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water.[7][8]
Operational and Disposal Plans
Spill Response
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Wearing the full PPE described above, control the spill by covering it with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. Do not use water to clean up as it may spread the contamination.
Waste Disposal
All disposable PPE (gloves, gowns) and materials contaminated with p-Butoxybenzylamine hydrochloride must be treated as hazardous chemical waste.
-
Collection: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.
-
Regulations: Disposal must be conducted in strict compliance with all local, state, and federal environmental regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By integrating these detailed protocols into your daily laboratory operations, you build a self-validating system of safety. Each step, from preparation to disposal, is designed to mitigate the inherent risks of handling potent chemical compounds, ensuring the well-being of all laboratory personnel.
References
-
SAFETY DATA SHEET - Sigma-Aldrich . (2025). Source: Sigma-Aldrich.
-
What are the Health and Safety Guidelines for Using Amines? . Source: Diplomata Comercial. 9
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Source: Diplomata Comercial. 10
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SAFETY DATA SHEET - Sigma-Aldrich . (2025). Source: Sigma-Aldrich.
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SAFETY DATA SHEET - Pfaltz & Bauer . Source: Pfaltz & Bauer. 1
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SAFETY DATA SHEET - Fisher Scientific . Source: Fisher Scientific. 5
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Benzylamine hydrochloride - Santa Cruz Biotechnology . Source: Santa Cruz Biotechnology. 3
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SAFETY DATA SHEET - TCI Chemicals . Source: TCI Chemicals. 4
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eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE) . Source: Occupational Safety and Health Administration (OSHA). 7
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Chemical Safety Guide, 5th Ed . Source: ORS. 8
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MATERIAL SAFETY DATA SHEET - Tri-iso . Source: Tri-iso. 6
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Material Safety Data Sheet - Benzylamine hydrochloride, 99% . Source: Cole-Parmer. 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
